Tert-butyl 3-(aminomethyl)piperidine-1-carboxylate
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
tert-butyl 3-(aminomethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-6-4-5-9(7-12)8-13/h9H,4-8,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWXYQIMXTUMJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373387 | |
| Record name | tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162167-97-7 | |
| Record name | tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-BOC-3-(AMINOMETHYL)PIPERIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of tert-Butyl 3-(Aminomethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining tert-butyl 3-(aminomethyl)piperidine-1-carboxylate, a valuable bifunctional building block in medicinal chemistry and drug development. The document details two principal and chemically robust strategies: the reduction of a nitrile precursor and the conversion from a hydroxymethyl analogue. Each method is presented with detailed experimental protocols, quantitative data, and logical workflow diagrams to facilitate practical application in a laboratory setting. The information is curated for an audience of researchers, scientists, and professionals in the field of drug development, aiming to provide a thorough and practical resource for the synthesis of this key piperidine derivative.
Introduction
This compound is a heterocyclic compound of significant interest in the pharmaceutical industry. Its structure incorporates a piperidine ring, a common scaffold in many biologically active molecules, with a primary amine functionality separated by a methylene group. The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for selective reactions at the primary amine, making it a versatile intermediate for the synthesis of more complex molecules. This guide will explore the most common and effective methods for its synthesis, providing detailed procedural information and comparative data.
Core Synthetic Strategies
Two primary pathways have been established for the efficient synthesis of this compound. These routes are:
-
Route 1: Reduction of tert-Butyl 3-Cyanopiperidine-1-carboxylate. This is a direct, one-step conversion of a nitrile to a primary amine.
-
Route 2: Conversion of tert-Butyl 3-(Hydroxymethyl)piperidine-1-carboxylate. This two-step sequence involves the activation of a primary alcohol, typically by conversion to a sulfonate ester, followed by nucleophilic substitution with an amine source.
The selection of the optimal route may depend on the availability of starting materials, desired scale, and safety considerations associated with the reagents.
Route 1: Reduction of tert-Butyl 3-Cyanopiperidine-1-carboxylate
This approach is often favored for its atom economy and directness. The nitrile precursor, tert-butyl 3-cyanopiperidine-1-carboxylate, is readily prepared from commercially available starting materials. The reduction of the nitrile to the primary amine can be achieved through catalytic hydrogenation or with chemical hydrides.
Logical Workflow for Route 1
Caption: Workflow for the synthesis via nitrile reduction.
Experimental Protocols for Route 1
Catalytic hydrogenation is a clean and efficient method for nitrile reduction, often providing high yields of the desired amine with minimal side products. Raney Nickel is a commonly used catalyst for this transformation, often in the presence of ammonia to suppress the formation of secondary amine byproducts.
Experimental Protocol: Catalytic Hydrogenation
-
Reactor Setup: To a high-pressure hydrogenation vessel, add tert-butyl 3-cyanopiperidine-1-carboxylate (1.0 eq).
-
Catalyst and Solvent: Under an inert atmosphere (e.g., nitrogen or argon), add Raney Nickel (approx. 10-20% by weight of the starting material) as a slurry in methanol saturated with ammonia (7 N methanolic ammonia).
-
Hydrogenation: Seal the vessel and purge several times with hydrogen gas. Pressurize the reactor to 50 psi with hydrogen.
-
Reaction: Stir the mixture vigorously at room temperature for 12-24 hours, or until hydrogen uptake ceases. The reaction progress can be monitored by TLC or GC-MS.
-
Work-up: Carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel if necessary.
Lithium aluminum hydride is a powerful reducing agent capable of converting nitriles to primary amines. This method is typically rapid and effective but requires stringent anhydrous conditions and careful handling of the pyrophoric reagent.
Experimental Protocol: LiAlH₄ Reduction
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, add a suspension of lithium aluminum hydride (LiAlH₄, 1.5 - 2.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Addition of Nitrile: Cool the LiAlH₄ suspension to 0 °C in an ice bath. Dissolve tert-butyl 3-cyanopiperidine-1-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Quenching: Cool the reaction mixture to 0 °C and quench the excess LiAlH₄ by the slow, sequential addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).
-
Isolation: Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF or ethyl acetate.
-
Purification: Combine the organic filtrates and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure to afford the desired product.
Quantitative Data for Route 1
| Method | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1A | H₂, Raney Ni | Methanolic Ammonia | 25 | 12-24 | >90 |
| 1B | LiAlH₄ | THF | 65 (reflux) | 4-6 | 85-95 |
Route 2: Conversion of tert-Butyl 3-(Hydroxymethyl)piperidine-1-carboxylate
This two-step sequence provides an alternative to the direct reduction of the nitrile. It involves the conversion of the primary alcohol of tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate into a good leaving group, followed by nucleophilic substitution with an amine source.
Logical Workflow for Route 2
Caption: Workflow for the synthesis via the hydroxymethyl intermediate.
Experimental Protocols for Route 2
The primary alcohol is activated by converting it to a tosylate, which is an excellent leaving group for the subsequent nucleophilic substitution.
Experimental Protocol: Tosylation
-
Reaction Setup: Dissolve tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
-
Addition of Reagents: Cool the solution to 0 °C and add triethylamine (1.5 eq) followed by p-toluenesulfonyl chloride (1.2 eq) portion-wise. A catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) can be added to accelerate the reaction.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours, monitoring for completion by TLC.
-
Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude tosylate is often used in the next step without further purification.
The tosylate is displaced with sodium azide to form an intermediate azide, which is then reduced to the primary amine. This two-step, one-pot procedure is often high-yielding.
Experimental Protocol: Azide Formation and Reduction
-
Azide Substitution: Dissolve the crude tosylate from Step 2A (1.0 eq) in dimethylformamide (DMF). Add sodium azide (1.5 eq) and heat the mixture to 60-80 °C for 4-6 hours.
-
Reduction: After cooling to room temperature, add triphenylphosphine (1.2 eq) and water (3.0 eq) to the reaction mixture. Stir at room temperature for 12-16 hours to effect the Staudinger reduction of the azide.
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with water and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Quantitative Data for Route 2
| Step | Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 2A | Tosylation | TsCl, Et₃N, DMAP | DCM | 0 to 25 | 4-12 | >95 (crude) |
| 2B | Azide Substitution & Reduction | 1. NaN₃ 2. PPh₃, H₂O | DMF | 60-80 then 25 | 4-6 then 12-16 | 70-85 (over 2 steps) |
Conclusion
The synthesis of this compound can be reliably achieved through two primary synthetic strategies. The choice between the reduction of the corresponding nitrile and the conversion from the hydroxymethyl analogue will depend on factors such as starting material availability, scalability, and laboratory capabilities. The catalytic hydrogenation of the nitrile offers a clean and high-yielding process, while the LiAlH₄ reduction provides a rapid alternative. The two-step conversion from the alcohol is also a robust method, providing good overall yields. The detailed protocols and comparative data presented in this guide are intended to equip researchers and drug development professionals with the necessary information to successfully synthesize this important building block for their research and development endeavors.
Technical Guide: tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the properties, synthesis, and applications of tert-butyl 3-(aminomethyl)piperidine-1-carboxylate, a key building block in modern medicinal chemistry.
Core Properties
This compound is a bifunctional molecule featuring a piperidine ring with a protected secondary amine (Boc group) and a primary aminomethyl substituent at the 3-position. This structure makes it a valuable intermediate in the synthesis of complex pharmaceutical compounds.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value |
| CAS Number | 162167-97-7 |
| Molecular Formula | C₁₁H₂₂N₂O₂ |
| Molecular Weight | 214.31 g/mol [1] |
| Boiling Point | 133-134 °C @ 17 mmHg[2] |
| 299.4 ± 13.0 °C @ 760 mmHg (Predicted)[3] | |
| Density | 0.995 g/mL at 25 °C[2][3] |
| Refractive Index | 1.469[2] |
| Flash Point | >110 °C[2][3] |
| Appearance | Pale yellow oil |
Synonyms
Common synonyms for this compound include:
-
3-(Aminomethyl)piperidine, N1-Boc protected
-
1-Boc-3-(aminomethyl)piperidine
-
3-Aminomethyl-1-N-Boc-piperidine[4]
-
This compound[1]
Synthesis and Purification
The synthesis of this compound can be achieved through various synthetic routes. A common and efficient method involves the reduction of the corresponding nitrile, tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate.
Experimental Protocol: Reduction of Nitrile
This protocol describes a representative method for the synthesis of this compound.
Step 1: Synthesis of tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate
This intermediate can be synthesized from commercially available starting materials.
Step 2: Reduction of tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate
-
Reaction Setup: In a suitable reaction vessel, dissolve tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate in a solvent such as methanol or ethanol.
-
Catalyst Addition: Add a hydrogenation catalyst, for example, 10% Palladium on carbon (Pd/C).
-
Hydrogenation: Stir the mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel.
Applications in Drug Development
This compound is a crucial building block in the synthesis of various pharmaceutical agents, particularly in the development of kinase inhibitors. Its derivatives have shown significant activity as inhibitors of the c-Met receptor tyrosine kinase.
Role as a c-Met Inhibitor Precursor
The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a vital role in cell growth, migration, and survival.[3] Aberrant activation of the c-Met signaling pathway is implicated in the progression of numerous human cancers.[3] Consequently, the development of small molecule inhibitors targeting c-Met is a key area of cancer research. The aminomethylpiperidine moiety of the title compound serves as a versatile scaffold for the synthesis of potent and selective c-Met inhibitors.
The c-Met Signaling Pathway
The binding of the ligand, hepatocyte growth factor (HGF), to the c-Met receptor triggers its dimerization and autophosphorylation, initiating a cascade of downstream signaling events.[3][5] These include the activation of major pathways such as the PI3K/Akt and MAPK pathways, which promote cell proliferation and survival.[6]
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the piperidine ring protons (a complex multiplet in the range of 1.2-3.8 ppm), and the aminomethyl protons (a multiplet around 2.6-2.8 ppm).
-
¹³C NMR: The carbon NMR spectrum would display a signal for the carbonyl group of the Boc protector around 155 ppm, signals for the tert-butyl group around 80 ppm (quaternary carbon) and 28 ppm (methyl carbons), and signals for the piperidine and aminomethyl carbons in the aliphatic region.
Mass Spectrometry (MS)
Electron ionization (EI) mass spectrometry of Boc-protected amines often shows characteristic fragmentation patterns. For this compound, key fragments would likely arise from the loss of the tert-butyl group (m/z 57) and subsequent fragmentation of the Boc group. The molecular ion peak may be weak or absent in EI-MS. Electrospray ionization (ESI) would be expected to show a prominent protonated molecular ion [M+H]⁺.
References
- 1. pure.uva.nl [pure.uva.nl]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Novel c-Met Inhibitors Bearing a 3-Carboxyl Piperidin-2-one Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate
CAS Number: 162167-97-7
This technical guide provides an in-depth overview of tert-butyl 3-(aminomethyl)piperidine-1-carboxylate, a key building block in modern medicinal chemistry and drug discovery. It is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Identity and Physical Properties
This compound is a synthetic organic compound featuring a piperidine ring substituted with a Boc-protected amine at the 1-position and an aminomethyl group at the 3-position. The Boc (tert-butoxycarbonyl) group serves as a protecting group, allowing for selective reactions at the primary amine of the aminomethyl substituent. This compound is a valuable intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutics.
Data Presentation: Physicochemical Properties
The following tables summarize the key physical and chemical properties of the free base and its hydrochloride salt.
| Property | Value | Reference |
| CAS Number | 162167-97-7 | |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [1] |
| Molecular Weight | 214.30 g/mol | [1] |
| Appearance | Off-white to pale yellow liquid/solid | |
| Density | 0.995 g/mL at 25 °C | [1] |
| Boiling Point | 299.4 °C at 760 mmHg | |
| Refractive Index | n20/D 1.469 | [1] |
| Flash Point | >110 °C | |
| Storage Temperature | 2-8°C | [1] |
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1029689-80-2 | |
| Molecular Formula | C₁₁H₂₃ClN₂O₂ | |
| Molecular Weight | 250.77 g/mol | |
| Appearance | Solid | |
| Purity | ≥95% | |
| Storage | Long-term in a cool, dry place |
Table 2: Physical and Chemical Properties of this compound hydrochloride
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of the title compound involves the protection of the piperidine nitrogen of 3-(aminomethyl)piperidine with a tert-butoxycarbonyl (Boc) group.
General Protocol for Boc Protection:
-
Materials:
-
3-(Aminomethyl)piperidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
A suitable base (e.g., triethylamine, sodium bicarbonate)
-
A suitable solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), water)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Procedure:
-
Dissolve 3-(aminomethyl)piperidine in the chosen solvent.
-
Add the base to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture, typically at 0°C to room temperature.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction with water or a mild aqueous acid.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
-
Use in the Synthesis of a Substituted Piperidine Derivative
The following protocol is adapted from a patent describing the use of this compound as a key intermediate in the synthesis of OGA (O-GlcNAcase) inhibitor compounds.
-
Reaction: Synthesis of tert-butyl 3-(((2-isopropoxypyridin-4-yl)amino)methyl)piperidine-1-carboxylate.
-
Materials:
-
This compound (CAS 162167-97-7)
-
4-Bromo-2-isopropoxypyridine
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Heptane
-
Silica gel for column chromatography
-
-
Procedure:
-
In a closed tube, add 1.10 g (5.0 mmol) of this compound to 4-bromo-2-isopropoxypyridine.
-
Stir the mixture at 100°C overnight.
-
After cooling, dilute the reaction mixture with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and evaporate the solvents in vacuo.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of 0% to 30% ethyl acetate in heptane.
-
Collect the desired fractions and concentrate to yield the final product.
-
Mandatory Visualizations
The following diagrams illustrate the synthesis of the title compound and its subsequent use in an experimental workflow.
Caption: General synthesis scheme for this compound.
Caption: Experimental workflow for the synthesis of a substituted piperidine derivative.
References
An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of tert-butyl 3-(aminomethyl)piperidine-1-carboxylate, a key building block in contemporary organic synthesis and medicinal chemistry. This document details available experimental and predicted data, outlines relevant experimental protocols for property determination, and includes visualizations to illustrate key workflows.
Core Physicochemical Data
The following tables summarize the known and predicted physicochemical properties of this compound. These values are essential for its application in chemical synthesis, enabling predictions of its behavior in various reaction conditions and purification processes.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 162167-97-7 |
| Molecular Formula | C₁₁H₂₂N₂O₂ |
| Molecular Weight | 214.31 g/mol |
| Appearance | Off-white liquid/solid |
| Property | Value | Type |
| Melting Point | -70 °C | Experimental |
| Boiling Point | 299.4 ± 13.0 °C | Predicted |
| Density | 0.995 g/mL at 25 °C | Experimental |
| Flash Point | >110 °C | Experimental |
| Vapor Pressure | 0.00119 mmHg at 25°C | Experimental |
| pKa (most basic) | 10.35 ± 0.20 | Predicted |
| LogP | 1.2 | Predicted |
| Solubility | Insoluble in water | Predicted |
Spectroscopic Data
Spectroscopic data is fundamental for the structural elucidation and purity assessment of this compound.
-
¹H NMR Spectroscopy: The proton nuclear magnetic resonance spectrum provides detailed information about the hydrogen atom environments in the molecule. A representative ¹H NMR spectrum can be found in various chemical databases.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorptions include N-H stretching for the primary amine, C-H stretching for the alkyl and piperidine ring hydrogens, and a strong C=O stretching for the carbamate group.
-
Mass Spectrometry (MS): Mass spectrometry determines the mass-to-charge ratio of the molecule, confirming its molecular weight. The fragmentation pattern can also provide structural information.
Experimental Protocols
The following sections detail standardized experimental methodologies for the determination of the key physicochemical properties of this compound.
Synthesis Protocol: Reduction of a Nitrile Precursor
A common synthetic route to this compound involves the reduction of its nitrile precursor, tert-butyl 3-cyanopiperidine-1-carboxylate. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent for this transformation.[1][2][3][4]
Materials:
-
tert-butyl 3-cyanopiperidine-1-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
10% Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate or Dichloromethane (DCM)
-
Standard laboratory glassware and work-up equipment
Procedure:
-
A suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF (10 volumes) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath.
-
A solution of tert-butyl 3-cyanopiperidine-1-carboxylate (1 equivalent) in anhydrous THF is added dropwise to the LiAlH₄ suspension.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for approximately 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled back to 0 °C. The excess LiAlH₄ is carefully quenched by the sequential and dropwise addition of water (1 volume), 10% NaOH solution (1.5 volumes), and finally water again (3 volumes).
-
The resulting suspension is filtered through a pad of celite, and the filter cake is washed with ethyl acetate or DCM.
-
The organic layer is separated, washed with water (2 x 10 volumes) and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
The crude this compound can be purified by column chromatography on silica gel.
Melting Point Determination
The melting point is determined using a capillary melting point apparatus.[5][6][7][8]
Procedure:
-
A small amount of the dried, powdered sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a steady rate (initially rapid to approach the expected melting point, then slower, e.g., 1-2 °C/min, near the melting point).
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.
pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) of the primary amine can be determined by potentiometric titration.[9][10][11][12]
Procedure:
-
A standard solution of the compound (e.g., 1 mM) is prepared in a suitable solvent system, often a mixture of water and a co-solvent if solubility is low.
-
The solution is placed in a thermostated vessel, and a calibrated pH electrode is immersed in it.
-
The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
The pH is recorded after each incremental addition of the titrant, allowing the system to equilibrate.
-
A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.
LogP Determination by Shake-Flask Method
The partition coefficient (LogP) between n-octanol and water is a measure of the compound's lipophilicity.[13][14][15][16][17]
Procedure:
-
n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.
-
A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble).
-
A known volume of this solution is mixed with a known volume of the other phase in a separatory funnel.
-
The mixture is shaken vigorously for a set period to allow for partitioning equilibrium to be reached.
-
The phases are allowed to separate completely.
-
The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of P.
Aqueous Solubility Determination
The solubility in water can be determined by the shake-flask method.[18][19][20][21][22]
Procedure:
-
An excess amount of the solid compound is added to a known volume of water in a sealed container.
-
The mixture is agitated (e.g., on a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The mixture is then filtered or centrifuged to remove the undissolved solid.
-
The concentration of the compound in the clear aqueous solution is determined by a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC, LC-MS).
Spectroscopic Analysis Protocols
¹H NMR Spectroscopy: [23][24][25][26]
-
A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
The solution is transferred to an NMR tube.
-
The ¹H NMR spectrum is acquired on a spectrometer, typically at a frequency of 300 MHz or higher.
FT-IR Spectroscopy: [27][28][29][30][31]
-
For a liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr).
-
For a solid sample, it can be prepared as a KBr pellet or as a mull in Nujol.
-
The spectrum is recorded using an FT-IR spectrometer.
Mass Spectrometry: [32][33][34][35][36]
-
A dilute solution of the sample is prepared in a suitable volatile solvent.
-
The sample is introduced into the mass spectrometer (e.g., via direct infusion or coupled with a chromatographic system like GC or LC).
-
The mass spectrum is obtained using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).
Visualizations
The following diagrams illustrate key workflows related to the synthesis and characterization of this compound.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. researchgate.net [researchgate.net]
- 3. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. SSERC | Melting point determination [sserc.org.uk]
- 7. westlab.com [westlab.com]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]
- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 13. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 14. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 16. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 17. youtube.com [youtube.com]
- 18. store.astm.org [store.astm.org]
- 19. enamine.net [enamine.net]
- 20. Aqueous Solubility Assay | Bienta [bienta.net]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. sygnaturediscovery.com [sygnaturediscovery.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. scribd.com [scribd.com]
- 25. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 26. pubs.acs.org [pubs.acs.org]
- 27. orgchemboulder.com [orgchemboulder.com]
- 28. eng.uc.edu [eng.uc.edu]
- 29. chem.libretexts.org [chem.libretexts.org]
- 30. mse.washington.edu [mse.washington.edu]
- 31. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 32. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 33. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 34. fiveable.me [fiveable.me]
- 35. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 36. pubs.acs.org [pubs.acs.org]
Spectroscopic Analysis of tert-butyl 3-(aminomethyl)piperidine-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for the key synthetic building block, tert-butyl 3-(aminomethyl)piperidine-1-carboxylate. This compound is a valuable intermediate in medicinal chemistry, and a thorough understanding of its spectroscopic characteristics is crucial for its identification, purity assessment, and quality control in drug development pipelines. This document presents predicted and representative Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.
Predicted and Representative Spectral Data
The following tables summarize the expected and representative spectral data for this compound. This data is compiled from spectroscopic principles and analysis of closely related structural analogs.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.8 - 4.1 | m | 2H | H-6 (ax, eq) |
| ~2.5 - 2.8 | m | 3H | H-2 (ax, eq), H-7 |
| ~1.8 - 2.0 | m | 1H | H-3 |
| ~1.6 - 1.8 | m | 2H | H-5 (ax, eq) |
| 1.45 | s | 9H | -C(CH₃)₃ |
| ~1.1 - 1.3 | m | 2H | H-4 (ax, eq) |
| (broad) | s | 2H | -NH₂ |
Solvent: CDCl₃. Reference: TMS at 0.00 ppm.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 154.8 | C=O (carbamate) |
| 79.5 | -C (CH₃)₃ |
| ~46.5 | C-7 (-C H₂NH₂) |
| ~44.5 | C-2 |
| ~44.0 | C-6 |
| ~38.0 | C-3 |
| ~28.5 | -C(C H₃)₃ |
| ~28.0 | C-4 |
| ~25.0 | C-5 |
Solvent: CDCl₃
Table 3: Representative IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3500 | Medium | N-H stretch (primary amine) |
| 2850 - 2950 | Strong | C-H stretch (alkane) |
| 1680 - 1720 | Strong, Sharp | C=O stretch (carbamate)[1] |
| 1580 - 1650 | Medium | N-H bend (primary amine)[2] |
| 1250 - 1020 | Medium | C-N stretch (aliphatic amine)[2] |
| ~1170 | Strong | C-O stretch (carbamate) |
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment |
| 215 | [M+H]⁺ |
| 159 | [M+H - C₄H₈]⁺ |
| 141 | [M+H - C₄H₈ - H₂O]⁺ or [M - tBu]⁺ |
| 115 | [M+H - Boc group]⁺ |
| 83 | [Piperidine ring fragment]⁺ |
| 57 | [C(CH₃)₃]⁺ |
Experimental Protocols
The following are detailed methodologies for acquiring the spectral data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)[3]
-
Deuterated chloroform (CDCl₃)
-
5 mm NMR tubes
-
Glass Pasteur pipette with glass wool plug
-
Vortex mixer
Procedure:
-
Sample Preparation: Accurately weigh the sample and transfer it to a clean, dry vial.[3]
-
Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[4]
-
Gently vortex the sample until it is fully dissolved.
-
Filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean 5 mm NMR tube to a height of about 4-5 cm.
-
Cap the NMR tube securely.
Instrumental Analysis:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.[3]
-
For ¹³C NMR: Acquire a proton-decoupled spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C). Integrate the peaks in the ¹H spectrum.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Method: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy.
Materials:
-
This compound (a small amount)
-
ATR-FTIR spectrometer
-
Solvent for cleaning (e.g., isopropanol)
-
Lint-free wipes
Procedure:
-
Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty crystal.[1]
-
Sample Application: Place a small amount of the liquid or solid sample directly onto the center of the ATR crystal. If the sample is solid, use the pressure clamp to ensure good contact with the crystal.[5]
-
Sample Spectrum: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Cleaning: After analysis, clean the ATR crystal thoroughly with a lint-free wipe soaked in an appropriate solvent like isopropanol.[5]
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and study the fragmentation pattern of the molecule.
Method: Electrospray Ionization - Time of Flight (ESI-TOF) Mass Spectrometry.
Materials:
-
This compound
-
High-purity solvent (e.g., methanol or acetonitrile with 0.1% formic acid)
-
Syringe pump or liquid chromatography system
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in the chosen solvent. The addition of 0.1% formic acid is recommended to promote protonation for positive ion mode analysis.[1][6]
-
Instrument Setup: Calibrate the mass spectrometer according to the manufacturer's instructions. Set the instrument to positive ion detection mode.
-
Sample Introduction: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min) or by injection through an LC system.[6]
-
Data Acquisition: Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500 amu).
-
Data Analysis: Identify the protonated molecular ion [M+H]⁺. If conducting MS/MS analysis, select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to observe the fragment ions.
Visualization of the Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis of an organic compound.
References
- 1. benchchem.com [benchchem.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. agilent.com [agilent.com]
- 6. Electrospray Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
Stereoselective Synthesis of tert-Butyl 3-(Aminomethyl)piperidine-1-carboxylate: An In-depth Technical Guide
December 24, 2025
Abstract
This technical guide provides a comprehensive overview of the stereoselective synthesis of the chiral building block, tert-butyl 3-(aminomethyl)piperidine-1-carboxylate. Due to the absence of a direct, documented stereoselective synthesis for this specific compound, this guide proposes a robust and practical multi-step pathway commencing from the readily available chiral precursors, (R)- and (S)-nipecotic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed experimental protocols, quantitative data, and logical workflow diagrams to facilitate the synthesis of the enantiomerically pure target compound.
Introduction
Chiral piperidine derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved therapeutic agents. The stereochemistry of these molecules is often critical for their pharmacological activity and safety profile. This compound, in its enantiomerically pure forms, represents a valuable building block for the synthesis of complex drug candidates. The presence of a primary amine and a Boc-protected piperidine nitrogen allows for selective functionalization at two distinct points, making it a versatile intermediate in the construction of novel chemical entities.
This guide details a stereoselective synthetic route to both the (R)- and (S)-enantiomers of this compound, starting from the corresponding enantiomers of nipecotic acid. The proposed synthesis involves three key transformations: Boc protection of the piperidine nitrogen, conversion of the carboxylic acid to a primary amide, and subsequent reduction to the target aminomethylpiperidine derivative.
Proposed Stereoselective Synthetic Pathway
The proposed synthetic route leverages the chirality of the starting material, nipecotic acid, to ensure the stereochemical integrity of the final product. The pathway is outlined below and illustrated in the accompanying diagrams.
Experimental Protocols
The following protocols are based on established procedures for similar chemical transformations and can be adapted for the synthesis of the target molecules.
Synthesis of (R)-1-Boc-piperidine-3-carboxylic acid
Materials:
-
(R)-Nipecotic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
Procedure:
-
Dissolve (R)-Nipecotic acid in a 1:1 mixture of dioxane and water.
-
Add a solution of sodium hydroxide (2 equivalents) in water and stir the mixture at room temperature.
-
Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dioxane dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours, monitoring the progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Wash the aqueous residue with ethyl acetate.
-
Acidify the aqueous layer to pH 2-3 with 1N HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-1-Boc-piperidine-3-carboxylic acid as a white solid.
Synthesis of (R)-tert-butyl 3-carbamoylpiperidine-1-carboxylate
Materials:
-
(R)-1-Boc-piperidine-3-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Ammonium hydroxide (NH₄OH)
-
Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic)
Procedure:
-
Suspend (R)-1-Boc-piperidine-3-carboxylic acid in anhydrous dichloromethane.
-
Add a catalytic amount of anhydrous DMF.
-
Slowly add thionyl chloride or oxalyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until the acid is fully converted to the acid chloride (monitor by IR spectroscopy).
-
In a separate flask, cool a concentrated solution of ammonium hydroxide to 0 °C.
-
Slowly add the solution of the acid chloride to the cold ammonium hydroxide solution with vigorous stirring.
-
Stir the resulting mixture at 0 °C for 1 hour and then at room temperature for an additional 2 hours.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford (R)-tert-butyl 3-carbamoylpiperidine-1-carboxylate.
Synthesis of (R)-tert-butyl 3-(aminomethyl)piperidine-1-carboxylate
Materials:
-
(R)-tert-butyl 3-carbamoylpiperidine-1-carboxylate
-
Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄)
Procedure (using LiAlH₄):
-
In a flame-dried flask under an inert atmosphere, suspend lithium aluminum hydride (2-3 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Add a solution of (R)-tert-butyl 3-carbamoylpiperidine-1-carboxylate in anhydrous THF dropwise to the LiAlH₄ suspension.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 1 hour, then filter through a pad of Celite.
-
Wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield (R)-tert-butyl 3-(aminomethyl)piperidine-1-carboxylate.
Note: The same set of protocols can be applied for the synthesis of the (S)-enantiomer starting from (S)-Nipecotic acid.
Data Presentation
The following table summarizes the expected yields for each step of the proposed stereoselective synthesis. These values are based on typical yields reported in the literature for analogous transformations.
| Step | Transformation | Starting Material | Product | Reagents | Typical Yield (%) |
| 1 | Boc Protection | (R/S)-Nipecotic Acid | (R/S)-1-Boc-piperidine-3-carboxylic acid | Boc₂O, NaOH | 85 - 95 |
| 2 | Amide Formation | (R/S)-1-Boc-piperidine-3-carboxylic acid | (R/S)-tert-butyl 3-carbamoylpiperidine-1-carboxylate | 1. SOCl₂ or (COCl)₂2. NH₄OH | 70 - 85 |
| 3 | Amide Reduction | (R/S)-tert-butyl 3-carbamoylpiperidine-1-carboxylate | (R/S)-tert-butyl 3-(aminomethyl)piperidine-1-carboxylate | LiAlH₄ or BH₃·THF | 60 - 80 |
Logical Workflow Diagram
The logical workflow for the synthesis and purification of the target compound is depicted below.
Navigating the Conformational Landscape: An In-depth Technical Guide to the Conformational Analysis of Boc-Protected Piperidines
For Researchers, Scientists, and Drug Development Professionals
The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility is a critical determinant of molecular recognition and, consequently, biological activity. The introduction of a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen profoundly influences this conformational landscape, introducing a new set of dynamic equilibria that are essential to understand for rational drug design. This technical guide provides a comprehensive overview of the principles and techniques used in the conformational analysis of Boc-protected piperidines, offering detailed experimental protocols and a summary of key quantitative data.
The Dynamic Duo: Ring Inversion and Amide Bond Rotation
The conformational behavior of N-Boc-piperidines is primarily governed by two dynamic processes: the inversion of the piperidine ring and the restricted rotation around the N-CO (carbamate) bond.[1][2] These two motions are often in a state of dynamic equilibrium, leading to a complex mixture of conformers in solution.
The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain.[3] However, the presence of substituents and the nature of the N-protecting group can lead to the population of alternative conformations, such as twist-boat forms.[4][5] For N-Boc-piperidines, the chair conformation remains predominant.
The rotation around the C-N bond of the carbamate group is hindered due to its partial double bond character, leading to the existence of distinct rotamers.[2][6] This restricted rotation gives rise to separate sets of signals in NMR spectra at low temperatures, a phenomenon that can be exploited to study the energetics of this process.[2]
Elucidating Conformations: A Multi-faceted Approach
A combination of experimental and computational techniques is crucial for a thorough conformational analysis of Boc-protected piperidines. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the primary experimental tools, while computational methods provide valuable insights into the relative energies and geometries of different conformers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying the conformation of molecules in solution.[7] Several NMR parameters are particularly useful for the analysis of Boc-protected piperidines:
-
Chemical Shifts: The chemical shifts of protons and carbons are sensitive to their local electronic environment, which is influenced by the molecular conformation.
-
Coupling Constants (J-values): Vicinal (3J) coupling constants, particularly between protons on adjacent carbons, are related to the dihedral angle between them through the Karplus equation.[7][8] This relationship allows for the determination of relative stereochemistry and ring conformation.
-
Nuclear Overhauser Effect (NOE): NOE correlations arise between protons that are close in space, providing information about internuclear distances and, consequently, the three-dimensional structure of the molecule.[2]
-
Dynamic NMR (DNMR): By acquiring NMR spectra at different temperatures, it is possible to study dynamic processes such as ring inversion and amide bond rotation.[6][9][10] At low temperatures, these processes may be slow on the NMR timescale, leading to the observation of separate signals for each conformer. As the temperature is increased, the rate of exchange increases, causing the signals to broaden and eventually coalesce into a single averaged signal. Analysis of the lineshape as a function of temperature allows for the determination of the activation energy barriers for these conformational changes.[6]
X-ray Crystallography
X-ray crystallography provides a definitive picture of the molecular conformation in the solid state.[11][12] By analyzing the diffraction pattern of a single crystal, the precise three-dimensional arrangement of atoms in the molecule can be determined, including bond lengths, bond angles, and torsional angles.[1][11] This information is invaluable for validating the conformations predicted by other methods.
Computational Modeling
Computational methods, such as Density Functional Theory (DFT) and molecular mechanics, are powerful tools for investigating the conformational preferences of molecules.[13][14][15] These methods can be used to:
-
Calculate the relative energies of different conformers.
-
Predict the geometries of stable conformers.
-
Simulate the dynamic interconversion between conformers.
-
Calculate NMR parameters that can be compared with experimental data.
Quantitative Conformational Data
The following tables summarize key quantitative data related to the conformational analysis of Boc-protected piperidines, compiled from various literature sources.
| Parameter | Value Range (kJ/mol) | Technique | Reference(s) |
| Rotational Energy Barrier (Amide/Carbamate) | 50 - 80 | Dynamic NMR | [1][6] |
| Ring Inversion Barrier | Generally lower than amide rotation | Dynamic NMR | [1] |
| N-H Equatorial Preference (Piperidine) | 0.8 - 2.5 | Various | [16] |
| N-Methyl Equatorial Preference (N-Methylpiperidine) | ~13.2 | Various | [16] |
Table 1: Energy Barriers for Conformational Processes.
| Compound | Solvent | 3J(H,H) Coupling Constant (Hz) | Inferred Conformation | Reference(s) |
| Boc-protected 3,5-difluoropiperidine | Chloroform | 3J(3-Fa,4-Ha) = 7.3, 12.5 | Equatorial Fluorine | [17] |
| Boc-protected 3,5-difluoropiperidine | DMSO | 3J(3-Fa,4-Ha) = 38.5, 40.4 | Axial Fluorine | [17] |
| Piperidine Nucleoside Analogues | CDCl3 | 3J(H-1'/H-2') = 10.8, 3J(H-2'/H-3') = 10.0-10.2 | Diequatorial Protons | [18] |
Table 2: Selected 3J Coupling Constants and Inferred Conformations.
Experimental Protocols
Variable Temperature NMR (VT-NMR) Spectroscopy
Objective: To determine the energy barriers for conformational exchange processes (e.g., amide bond rotation, ring inversion).
Methodology:
-
Sample Preparation: Dissolve a sufficient amount of the Boc-protected piperidine derivative in a suitable deuterated solvent (e.g., CDCl3, Toluene-d8, DMSO-d6) to obtain a concentration of approximately 10-20 mg/mL. The choice of solvent is critical as it can influence the conformational equilibrium.[17]
-
Initial Spectrum Acquisition: Acquire a standard 1H NMR spectrum at ambient temperature (e.g., 298 K) to serve as a reference.[1]
-
Low-Temperature Spectra: Gradually lower the temperature of the NMR probe in decrements of 10-20 K. Allow the sample to equilibrate at each temperature for 5-10 minutes before acquiring a spectrum. Continue until the exchange process is slow on the NMR timescale, resulting in the observation of distinct signals for each conformer, or until the solvent freezes.
-
High-Temperature Spectra: If the exchange is slow at room temperature, gradually increase the temperature in a similar manner until the signals for the exchanging species coalesce into a single, sharp peak.
-
Data Analysis: Determine the coalescence temperature (Tc) for a pair of exchanging signals. The energy barrier to rotation (ΔG‡) can be calculated using the Eyring equation. More sophisticated lineshape analysis software can be used for a more accurate determination of the activation parameters.
X-ray Crystallography
Objective: To determine the solid-state conformation of the Boc-protected piperidine.
Methodology:
-
Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering).[11]
-
Data Collection: Mount a suitable crystal on the goniometer of a single-crystal X-ray diffractometer.[11] The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and radiation damage. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.[11]
-
Structure Solution and Refinement: The collected diffraction data is used to solve the phase problem and generate an initial electron density map. This map is then used to build a molecular model, which is subsequently refined against the experimental data to obtain the final crystal structure.
-
Conformational Analysis: Analyze the refined structure to determine key conformational parameters such as bond lengths, bond angles, and torsion angles, which define the conformation of the molecule in the solid state.[1]
Visualizing Conformational Dynamics and Analysis Workflows
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz (DOT language).
Conclusion
The conformational analysis of Boc-protected piperidines is a critical aspect of modern drug discovery and development. A thorough understanding of the interplay between ring inversion and amide bond rotation, facilitated by a combination of advanced experimental techniques and computational modeling, allows for the rational design of molecules with optimized pharmacological profiles. The data and protocols presented in this guide serve as a valuable resource for researchers navigating the complex conformational landscape of these important heterocyclic scaffolds. By leveraging these tools, scientists can unlock new possibilities in the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ias.ac.in [ias.ac.in]
- 4. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
- 5. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Synthesis, dynamic NMR characterization and XRD studies of novel N, N'-substituted piperazines for bioorthogonal labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BJOC - Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling [beilstein-journals.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. An experimental and computational investigation of the enantioselective deprotonation of Boc-piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Piperidine - Wikipedia [en.wikipedia.org]
- 17. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of tert-Butyl 3-(Aminomethyl)piperidine-1-carboxylate in Modern Drug Discovery: A Technical Guide
An In-depth Exploration of its Application in the Development of γ-Secretase Modulators and DPP-4 Inhibitors
Abstract
Tert-butyl 3-(aminomethyl)piperidine-1-carboxylate, a chiral synthetic building block, holds a significant position in contemporary medicinal chemistry. While not possessing an intrinsic mechanism of action, its true value lies in its role as a versatile scaffold for the synthesis of potent and selective therapeutic agents. This technical guide delves into the core utility of this piperidine derivative, focusing on its application in the development of two critical classes of drugs: γ-Secretase Modulators (GSMs) for the treatment of Alzheimer's disease and Dipeptidyl Peptidase-4 (DPP-4) inhibitors for managing type 2 diabetes. We will explore the mechanisms of action of the final drug molecules, present quantitative structure-activity relationship (SAR) data, detail experimental protocols for synthesis and evaluation, and provide visual representations of key biological pathways and experimental workflows.
Introduction: A Building Block of Therapeutic Innovation
This compound is a heterocyclic compound featuring a piperidine ring protected by a tert-butoxycarbonyl (Boc) group and a primary amine on a methyl substituent. The Boc protecting group allows for selective reactions at the aminomethyl moiety, while the chiral center on the piperidine ring is crucial for the stereospecific interactions required for high-affinity binding to biological targets. This unique combination of features makes it an ideal starting material for creating complex molecules with therapeutic potential. This guide will focus on two primary areas where this building block has proven invaluable: neurodegenerative disease and metabolic disorders.
Application in Alzheimer's Disease: The Synthesis of γ-Secretase Modulators
Alzheimer's disease is characterized by the accumulation of amyloid-β (Aβ) plaques in the brain, particularly the Aβ42 peptide. γ-Secretase is a key enzyme in the production of Aβ peptides. While complete inhibition of γ-secretase can lead to undesirable side effects due to its role in other signaling pathways (e.g., Notch signaling), γ-secretase modulators (GSMs) offer a more nuanced approach. GSMs allosterically modulate the enzyme to selectively reduce the production of the toxic Aβ42 peptide in favor of shorter, less amyloidogenic Aβ species. The aminopiperidine scaffold has been identified as a potent structure for developing GSMs that can effectively lower Aβ42 production both in vitro and in vivo.[1]
Mechanism of Action of Aminopiperidine-Based GSMs
Aminopiperidine-based GSMs do not bind to the active site of γ-secretase but rather to an allosteric site on the presenilin-1 (PS1) subunit, the catalytic core of the γ-secretase complex. This binding induces a conformational change in the enzyme, altering its processivity. The result is a shift in the cleavage site of the amyloid precursor protein (APP), leading to a decrease in the production of Aβ42 and a concomitant increase in the production of shorter Aβ peptides like Aβ38.
Signaling Pathway
Caption: γ-Secretase signaling pathway and the modulatory effect of aminopiperidine-based GSMs.
Quantitative Data for Aminopiperidine-Based GSMs
The following table summarizes the in vitro activity of a series of aminopiperidine-derived GSMs, highlighting the structure-activity relationship.
| Compound ID | R Group | Aβ42 IC50 (nM) |
| 1a | H | 350 |
| 1b | Methyl | 120 |
| 1c | Ethyl | 85 |
| 1d | Phenyl | 25 |
Data is illustrative and compiled from typical findings in the literature.
Experimental Protocols
2.4.1. General Synthetic Procedure for Aminopiperidine-Based GSMs
A common synthetic route involves the coupling of a carboxylic acid with the aminopiperidine core.
-
Step 1: Deprotection of the Piperidine Amine. Tert-butyl (S)-3-aminopiperidine-1-carboxylate is treated with an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent like dichloromethane (DCM) or dioxane, to remove the Boc protecting group.
-
Step 2: Amide Coupling. The resulting (S)-piperidin-3-amine is then coupled with a desired carboxylic acid using a standard peptide coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in a solvent like dimethylformamide (DMF).
-
Step 3: Purification. The final compound is purified by column chromatography on silica gel.
2.4.2. Cellular Assay for γ-Secretase Modulation
-
Cell Culture: Human embryonic kidney (HEK293) cells stably overexpressing human APP are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for 24 hours.
-
Aβ Quantification: The cell culture supernatant is collected, and the levels of Aβ40 and Aβ42 are quantified using a sandwich enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: IC50 values are calculated by plotting the percent inhibition of Aβ42 production against the compound concentration.
Experimental Workflow
Caption: Experimental workflow for the synthesis and evaluation of aminopiperidine-based GSMs.
Application in Type 2 Diabetes: The Synthesis of DPP-4 Inhibitors
Dipeptidyl peptidase-4 (DPP-4) is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones play a crucial role in glucose homeostasis by stimulating insulin secretion and suppressing glucagon release. By inhibiting DPP-4, the levels of active incretins are increased, leading to improved glycemic control in patients with type 2 diabetes. The (R)-enantiomer of 3-aminopiperidine is a key pharmacophore in several marketed DPP-4 inhibitors.
Mechanism of Action of Aminopiperidine-Based DPP-4 Inhibitors
The aminopiperidine moiety of these inhibitors binds to the S2 subsite of the DPP-4 active site. The primary amine forms a salt bridge with the glutamic acid residues (Glu205/Glu206) in the active site, which is a critical interaction for potent inhibition. The rest of the molecule occupies the S1 and other subsites, contributing to the overall binding affinity and selectivity.
Signaling Pathway
Caption: DPP-4 signaling pathway and the inhibitory effect of aminopiperidine-based drugs.
Quantitative Data for Aminopiperidine-Based DPP-4 Inhibitors
The following table presents the DPP-4 inhibitory activity of a series of compounds based on the aminopiperidine scaffold.
| Compound ID | R Group | DPP-4 IC50 (nM) |
| 2a | Xanthine | 18 |
| 2b | Uracil | 25 |
| 2c | Quinazoline | 9.5 |
| 2d | Pyrimidine | 32 |
Data is illustrative and compiled from typical findings in the literature for marketed or late-stage clinical candidates.
Experimental Protocols
3.4.1. General Synthetic Procedure for Aminopiperidine-Based DPP-4 Inhibitors
The synthesis often involves the reaction of (R)-3-aminopiperidine with a heterocyclic electrophile.
-
Step 1: Preparation of the Heterocyclic Electrophile. A suitable heterocyclic core, such as a chloroxanthine or a chloropyrimidine, is synthesized according to established literature procedures.
-
Step 2: Nucleophilic Substitution. (R)-3-aminopiperidine (often used as a salt and neutralized in situ) is reacted with the heterocyclic electrophile in a polar aprotic solvent like DMF or N-methyl-2-pyrrolidone (NMP) at elevated temperatures. A base such as potassium carbonate or DIPEA is typically used to facilitate the reaction.
-
Step 3: Purification. The crude product is purified by recrystallization or column chromatography to yield the final DPP-4 inhibitor.
3.4.2. In Vitro DPP-4 Inhibition Assay
-
Enzyme and Substrate: Recombinant human DPP-4 and a fluorogenic substrate, such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), are used.
-
Assay Procedure: The assay is performed in a 96-well plate. The test compound is pre-incubated with the DPP-4 enzyme in a suitable buffer (e.g., Tris-HCl). The reaction is initiated by adding the substrate.
-
Detection: The fluorescence of the cleaved product (AMC) is measured over time using a fluorescence plate reader (excitation ~360 nm, emission ~460 nm).
-
Data Analysis: The rate of reaction is determined, and the percent inhibition is calculated for each compound concentration. IC50 values are then determined by non-linear regression analysis.
Experimental Workflow
Caption: Experimental workflow for the synthesis and evaluation of aminopiperidine-based DPP-4 inhibitors.
Conclusion
This compound stands out as a critical chiral building block in the drug discovery and development pipeline. Its inherent structural features, when strategically utilized, enable the synthesis of highly effective and selective drugs targeting complex diseases like Alzheimer's and type 2 diabetes. The success of aminopiperidine-based γ-secretase modulators and DPP-4 inhibitors underscores the power of scaffold-based drug design and highlights the continued importance of this versatile chemical intermediate for future therapeutic innovations. This guide has provided a comprehensive overview of its application, from the fundamental mechanisms of action of the resulting drugs to the practical aspects of their synthesis and evaluation, offering valuable insights for researchers and professionals in the field of drug development.
References
In-Depth Technical Guide to the Biological Screening of tert-Butyl 3-(Aminomethyl)piperidine-1-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological screening of tert-butyl 3-(aminomethyl)piperidine-1-carboxylate derivatives. The piperidine scaffold is a well-established privileged structure in medicinal chemistry, appearing in numerous approved pharmaceuticals.[1] This guide focuses on derivatives of this compound, a versatile building block for the synthesis of novel therapeutic agents. The information presented herein is intended to assist researchers and drug development professionals in designing and executing biological screening campaigns for this class of compounds.
Overview of Biological Activities
Derivatives of this compound have been investigated for a range of biological activities, primarily focusing on their potential as neuroprotective and antimicrobial agents. The presence of the piperidine ring, combined with the aminomethyl side chain and the Boc-protecting group, allows for a wide range of structural modifications to modulate potency, selectivity, and pharmacokinetic properties.
Quantitative Biological Screening Data
While specific, comprehensive screening data for a wide range of this compound derivatives remains an area of active research, the following tables summarize representative quantitative data for closely related piperidine derivatives, illustrating the potential therapeutic applications of this compound class.
Table 1: Antimicrobial Activity of Piperidine Derivatives
| Compound Class | Test Organism | MIC (μg/mL) | Reference |
| Sulfonyl Piperidine Carboxamide Derivatives | S. aureus | 1-5 | [2] |
| Sulfonyl Piperidine Carboxamide Derivatives | E. faecalis | 1-5 | [2] |
| Sulfonyl Piperidine Carboxamide Derivatives | Bacillus sp. | 1-5 | [2] |
| Fluoroquinolone-Piperidine Analogs | MRSA | 0.0195 | [3] |
| Fluoroquinolone-Piperidine Analogs | P. aeruginosa | 0.0195 | [3] |
Table 2: Enzyme Inhibitory Activity of Piperidine Derivatives
| Compound Class | Target Enzyme | IC50 (µM) | Reference |
| Benzimidazole-Piperidine Hybrids | Acetylcholinesterase (AChE) | 19.44 ± 0.60 | [4] |
| Benzimidazole-Piperidine Hybrids | Butyrylcholinesterase (BuChE) | 21.57 ± 0.61 | [4] |
| Xanthone-Piperidine Analogs | Butyrylcholinesterase (BuChE) | Selective (6000-fold vs AChE) | [5] |
| Piperidine-3-Carboxamide Derivatives | Cathepsin K | 0.08 | [6] |
Table 3: Neuroprotective and Cytotoxic Activity of Piperidine Derivatives
| Compound Class | Assay | Cell Line | Activity | Reference |
| 6-Amino-3-n-butylphthalide-Piperidine Hybrids | Oxygen-Glucose Deprivation | Primary Cortical Neurons | Neuroprotective | [7] |
| α-Phenyl-N-tert-butylnitrone-Piperidine Analogs | Okadaic Acid-Induced Neurotoxicity | Neuronal Cells | Neuroprotective | [8] |
| Artemisin-Piperazine-Tetronamide Hybrids | Cytotoxicity | SMMC-7721 (Liver Cancer) | IC50 = 0.03 ± 0.04 µM | [9] |
| Artemisin-Piperazine-Tetronamide Hybrids | Cytotoxicity | LO2 (Benign Liver) | IC50 = 0.70 ± 0.02 µM | [9] |
Experimental Protocols
This section provides detailed methodologies for key biological screening assays relevant to the evaluation of this compound derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Materials:
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Bacterial or fungal strains
-
Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Sterile 96-well microtiter plates
-
Inoculum suspension standardized to 0.5 McFarland
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the test compound.
-
Perform serial two-fold dilutions of the test compound in the appropriate broth directly in the 96-well plates.
-
Prepare a standardized inoculum of the test microorganism and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add the microbial inoculum to each well of the microtiter plate.[2]
-
Include positive controls (broth with inoculum) and negative controls (broth only).
-
Incubate the plates at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
Enzyme Inhibition Assay: A Generic Protocol
This protocol outlines a general procedure for determining the inhibitory activity of compounds against a target enzyme.
Materials:
-
Target enzyme
-
Substrate for the enzyme
-
Test compounds
-
Assay buffer
-
96-well plates
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Prepare a stock solution of the test compound and perform serial dilutions.
-
Add the test compound dilutions to the wells of a 96-well plate.
-
Add the target enzyme to the wells and incubate for a pre-determined time to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Neuroprotection Assay: Oxygen-Glucose Deprivation (OGD) Model
This in vitro model mimics ischemic conditions to evaluate the neuroprotective effects of test compounds.
Materials:
-
Primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium
-
Glucose-free medium
-
Hypoxic chamber (e.g., with 95% N2, 5% CO2)
-
Test compounds
-
Cell viability assay reagents (e.g., MTT, LDH)
Procedure:
-
Culture neuronal cells to the desired confluency.
-
Replace the normal culture medium with glucose-free medium.
-
Place the cells in a hypoxic chamber for a duration sufficient to induce cell death in control wells (e.g., 2-4 hours).
-
After the OGD period, replace the medium with normal culture medium containing the test compound at various concentrations.
-
Incubate the cells for a further 24 hours under normoxic conditions.
-
Assess cell viability using a standard assay (e.g., MTT assay to measure metabolic activity or LDH assay to measure membrane integrity).
-
Calculate the percentage of neuroprotection relative to the vehicle-treated OGD control.
Visualizations: Workflows and Signaling Pathways
The following diagrams, created using the DOT language, illustrate a generic experimental workflow for biological screening and a hypothetical signaling pathway that could be modulated by bioactive piperidine derivatives.
Caption: A generalized workflow for the synthesis and biological evaluation of novel chemical entities.
Caption: A potential signaling cascade for a neuroprotective piperidine derivative.
Conclusion
Derivatives of this compound represent a promising starting point for the development of novel therapeutic agents, particularly in the areas of infectious diseases and neurodegenerative disorders. This technical guide provides a foundational framework for the biological screening of this class of compounds, including representative data, detailed experimental protocols, and visualizations of key processes. Further research focusing on the synthesis and systematic biological evaluation of a diverse library of these derivatives is warranted to fully elucidate their therapeutic potential and structure-activity relationships.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cholinesterase inhibitors: SAR and enzyme inhibitory activity of 3-[omega-(benzylmethylamino)alkoxy]xanthen-9-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel hybrids of 6-amino-3-n-butylphthalide and neuroprotective groups against ischemic stroke - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Graphviz [graphviz.org]
Synthesis of tert-butyl 3-(aminomethyl)piperidine-1-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate is a valuable building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of complex pharmaceutical agents. Its piperidine core is a common motif in numerous biologically active compounds. The presence of a primary amine and a Boc-protected secondary amine provides orthogonal reactivity, allowing for selective functionalization at either nitrogen atom. This guide provides a detailed overview of the primary synthetic routes for this compound, focusing on starting materials, experimental protocols, and comparative data to assist researchers in selecting and implementing the most suitable methodology for their specific needs.
Core Synthetic Strategies
The synthesis of this compound can be broadly categorized into three main strategies based on the starting material:
-
Synthesis from L-Glutamic Acid: This chiral pool approach provides enantiomerically pure product. The multi-step synthesis involves the formation of a piperidine ring from the acyclic amino acid precursor.
-
Synthesis from Nipecotic Acid Derivatives: This route utilizes a pre-existing piperidine ring, modifying the carboxylate functionality to the desired aminomethyl group.
-
Synthesis from 3-Aminopiperidine Derivatives: This approach involves the direct Boc-protection of a commercially available 3-aminopiperidine precursor.
Synthesis Starting from L-Glutamic Acid
This pathway offers a versatile method to obtain enantiopure (S)-tert-butyl 3-(aminomethyl)piperidine-1-carboxylate. The overall strategy involves esterification of L-glutamic acid, N-Boc protection, reduction of the esters to a diol, tosylation, and finally, cyclization with an amine.
Logical Workflow for Synthesis from L-Glutamic Acid
Caption: Synthesis of this compound from L-Glutamic Acid.
Quantitative Data for Synthesis from L-Glutamic Acid
| Step | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity |
| 1 | (S)-Dimethyl 2-aminopentanedioate | L-Glutamic acid, SOCl₂, Methanol | Methanol | 0 to RT | 12 | Quantitative | - |
| 2 | (S)-Dimethyl 2-(tert-butoxycarbonylamino)pentanedioate | (Boc)₂O, Et₃N, DMAP | CH₂Cl₂ | 0 to RT | 6 | 92 | - |
| 3 | (S)-tert-Butyl (1,5-dihydroxypentan-2-yl)carbamate | NaBH₄ | Methanol | RT | - | 76 | - |
| 4 | (S)-tert-Butyl (1,5-bis(tosyloxy)pentan-2-yl)carbamate | p-TsCl, Et₃N, DMAP | CH₂Cl₂ | 0 to RT | 1 | Quantitative | Crude |
| 5 | (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate | Benzylamine | - | RT | 12 | 68 | - |
Experimental Protocols for Synthesis from L-Glutamic Acid
Step 1: Esterification of L-Glutamic Acid To a stirred solution of L-glutamic acid (7.5 g, 51.0 mmol) in methanol (110 mL) at 0°C, thionyl chloride (5.6 mL, 76.5 mmol) is added dropwise. The reaction mixture is then stirred at room temperature for 12 hours. The solvent is removed under reduced pressure to yield the crude diester hydrochloride salt, which is used in the next step without further purification.[1]
Step 2: N-Boc Protection To a stirred solution of the crude diester (10 g, 57 mmol) in CH₂Cl₂ (120 mL) at 0°C, triethylamine (32 mL, 228 mmol), di-tert-butyl dicarbonate ((Boc)₂O, 19.5 mL, 85.5 mmol), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.7 g) are added. The reaction mixture is stirred at room temperature for 6 hours. The reaction is quenched with water, and the organic layer is washed with 10% aqueous sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography (silica gel, ethyl acetate/hexane) to afford the N-Boc protected diester.[1]
Step 3: Reduction to Diol The N-Boc protected diester is reduced with sodium borohydride in methanol at room temperature to yield (S)-tert-butyl (1,5-dihydroxypentan-2-yl)carbamate.[1]
Step 4: Tosylation of Diol To a stirred solution of the diol (1.5 g, 6.85 mmol) in CH₂Cl₂ (15 mL) at 0°C, triethylamine (4.8 mL, 34.24 mmol), p-toluenesulfonyl chloride (3.9 g, 20.55 mmol), and DMAP (0.42 g) are added. The reaction mixture is stirred at room temperature for 1 hour. The reaction is quenched with 20% aqueous sodium bicarbonate, and the product is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried, and concentrated to give the crude ditosylate.[1]
Step 5: Cyclization The crude ditosylate (0.53 g, 1.0 mmol) is treated with an excess of a primary amine, such as benzylamine (1.6 mL, 15 mmol), and stirred for 12 hours. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with CH₂Cl₂. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield the N-substituted piperidine derivative.[1]
Synthesis Starting from Nipecotic Acid Derivatives
This approach starts with the commercially available piperidine-3-carboxylic acid (nipecotic acid) or its amide derivative (nipecotamide). The key transformation is the reduction of the carboxylic acid or amide functionality to the aminomethyl group.
Logical Workflow for Synthesis from Nipecotamide
Caption: Synthesis of this compound from Nipecotamide.
Quantitative Data for Synthesis from Nipecotamide
| Step | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 3-(Aminomethyl)piperidine | Nipecotamide, LiAlH₄ | THF | Reflux | 24 | 55 |
| 2 | This compound | 3-(Aminomethyl)piperidine, (Boc)₂O, NaOH | Ethanol/Water | 10-15 | 1 | ~91.5 (in solution) |
Experimental Protocols for Synthesis from Nipecotamide
Step 1: Reduction of Nipecotamide Piperidine-3-carboxamide (nipecotamide) is added portionwise to a stirred solution of lithium aluminum hydride in dry THF. The reaction mixture is heated at reflux for 24 hours. The reaction is then quenched by the dropwise addition of a saturated sodium sulfate solution. The resulting suspension is filtered, and the filtrate is concentrated under reduced pressure to yield 3-(aminomethyl)piperidine.
Step 2: Boc Protection of 3-(Aminomethyl)piperidine To a solution of 3-(aminomethyl)piperidine in ethanol at 10-15°C, di-tert-butyl dicarbonate is slowly added. Simultaneously, an aqueous solution of sodium hydroxide is added dropwise to maintain the pH between 11.8 and 12.2. The reaction is typically complete within 1 hour.[2]
Synthesis Starting from 3-Aminopiperidine Derivatives
This is often the most direct route, involving the protection of the piperidine ring nitrogen of a 3-aminopiperidine derivative. The starting material can be racemic or an enantiomerically pure form.
Logical Workflow for Synthesis from 3-Aminopiperidine
Caption: Synthesis of tert-butyl 3-aminopiperidine-1-carboxylate from 3-Aminopiperidine.
Quantitative Data for Boc Protection of 3-Aminopiperidine
| Starting Material | Reagents | Solvent | Base | Yield (%) |
| (R)-3-Aminopiperidine | (Boc)₂O | Dichloromethane | Triethylamine | - |
| 3-Aminopiperidine | (Boc)₂O | Ethanol/Water | NaOH | 91.5 (in solution) |
| (R)-N-Benzyl-3-aminopiperidine | (Boc)₂O, then Pd/C, H₂ | Methanol | - | 97 (for debenzylation) |
Experimental Protocols for Boc Protection
Method 1: Using an Organic Base To a solution of the 3-aminopiperidine derivative and an organic base such as triethylamine in a solvent like dichloromethane, di-tert-butyl dicarbonate is added at a controlled temperature (e.g., 0-10°C). After the reaction is complete, the mixture is typically washed with aqueous solutions to remove byproducts and the salt of the organic base.
Method 2: Using an Inorganic Base As described in the synthesis from nipecotamide, 3-aminopiperidine can be reacted with di-tert-butyl dicarbonate in a mixed solvent system like ethanol and water, with an inorganic base such as sodium hydroxide used to maintain the pH.[2]
Method 3: From a Protected Precursor An N-benzyl protected 3-aminopiperidine can first be Boc-protected at the exocyclic amine. The N-benzyl group is then removed via catalytic hydrogenation (e.g., Pd/C, H₂) to yield the target compound.[2] For instance, (R)-(1-benzylpiperidin-3-yl)carbamic acid tert-butyl ester is dissolved in methanol with palladium on carbon, and the mixture is stirred under a hydrogen atmosphere.[2] After filtration and concentration, the desired product is obtained in high yield.[2]
Conclusion
The synthesis of this compound can be achieved through several efficient routes. The choice of the optimal synthetic pathway depends on factors such as the desired stereochemistry, the availability and cost of starting materials, and the scale of the synthesis. The L-glutamic acid route is advantageous for producing enantiomerically pure material from a readily available chiral precursor. The nipecotic acid and 3-aminopiperidine routes offer more direct and potentially more cost-effective methods for producing the racemic compound or for instances where an enantiomerically pure starting material is available. The detailed protocols and comparative data provided in this guide are intended to aid researchers in making an informed decision for their synthetic endeavors.
References
Methodological & Application
Application Notes and Protocols for Tert-butyl 3-(aminomethyl)piperidine-1-carboxylate in the Synthesis of γ-Secretase Modulators
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the use of tert-butyl 3-(aminomethyl)piperidine-1-carboxylate as a key building block in the synthesis of γ-secretase modulators, a promising class of therapeutics for Alzheimer's disease.
Introduction
This compound is a versatile bifunctional molecule widely employed in medicinal chemistry. Its structure, featuring a Boc-protected piperidine nitrogen and a primary amine on a methyl substituent, makes it an ideal scaffold for the synthesis of complex molecules, particularly in the development of neurologically active compounds. The Boc protecting group allows for selective reaction at the primary amine, while the piperidine ring serves as a core structural element in many biologically active compounds. This document focuses on its application in the synthesis of γ-secretase modulators for the potential treatment of Alzheimer's disease.
Application: Synthesis of γ-Secretase Modulators for Alzheimer's Disease
γ-Secretase is a multi-subunit protease complex that plays a crucial role in the pathogenesis of Alzheimer's disease through its cleavage of the amyloid precursor protein (APP), leading to the production of amyloid-β (Aβ) peptides, particularly the aggregation-prone Aβ42.[1] Modulating the activity of γ-secretase to favor the production of shorter, less amyloidogenic Aβ peptides is a key therapeutic strategy. Piperidine derivatives have emerged as a potent class of γ-secretase modulators.[2][3]
Signaling Pathway
The γ-secretase complex is involved in the final step of APP processing. Inhibition or modulation of this enzyme directly impacts the generation of Aβ peptides. Additionally, γ-secretase is involved in the processing of other transmembrane proteins, most notably the Notch receptor, which is critical for cell-fate decisions. Therefore, selective modulation of γ-secretase activity on APP, while sparing Notch signaling, is a critical aspect of drug design in this area.[4]
Experimental Protocols
The following protocols describe the synthesis of a representative γ-secretase modulator using this compound. The key reaction is an amide bond formation.
Protocol 1: HATU-Mediated Amide Coupling
This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent, which is known for its high efficiency and low racemization rates.
Materials:
-
This compound
-
A suitable carboxylic acid (e.g., a substituted phenylacetic acid derivative)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 10 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide.
Data Presentation
The following table summarizes the in vitro activity of several piperidine-based γ-secretase modulators. The data is presented as IC₅₀ values, which represent the concentration of the compound required to inhibit 50% of the Aβ42 production.
| Compound ID | Structure | Aβ42 IC₅₀ (nM) | Reference |
| GSM-1 | Piperidine Acetic Acid Derivative | 150 | [5] |
| Compound 48c | Aminopiperidine Derivative | 250 | [6] |
| Compound 6j | Piperazine Derivative | Not specified as IC50, but effective in vivo | [7] |
| BMS-708163 | γ-Secretase Inhibitor (for comparison) | 0.27 | [8] |
Conclusion
This compound is a valuable and versatile building block for the synthesis of γ-secretase modulators. The protocols outlined in these application notes provide a reliable foundation for the development of novel therapeutics for Alzheimer's disease. The provided data highlights the potential of piperidine-based compounds in modulating γ-secretase activity. Further optimization of these scaffolds may lead to the discovery of potent and selective clinical candidates.
References
- 1. Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of an aminopiperidine series of γ-secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperidine acetic acid based γ-secretase modulators directly bind to Presenilin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. γ-Secretase inhibitors and modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piperidine Acetic Acid Based γ-Secretase Modulators Directly Bind to Presenilin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design and synthesis of piperazine derivatives as a novel class of γ-secretase modulators that selectively lower Aβ₄₂ production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Tert-butyl 3-(aminomethyl)piperidine-1-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 3-(aminomethyl)piperidine-1-carboxylate and its chiral analogs are pivotal building blocks in modern medicinal chemistry. The presence of a Boc-protected piperidine ring and a primary amine offers a versatile scaffold for the synthesis of complex molecules with significant therapeutic potential. The Boc protecting group provides stability and allows for selective chemical modifications, while the piperidine moiety is a common feature in numerous biologically active compounds. This document provides detailed application notes and experimental protocols for the use of this scaffold in the synthesis of key pharmaceutical agents, specifically focusing on the PARP inhibitor Niraparib and the DPP-4 inhibitor Alogliptin.
Application 1: Synthesis of PARP Inhibitor - Niraparib
Niraparib is a potent poly(ADP-ribose) polymerase (PARP) inhibitor used in the treatment of certain types of cancer, particularly those with BRCA mutations.[1] The synthesis of Niraparib utilizes (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate as a key intermediate. This intermediate is coupled with a suitable indazole derivative to form the core structure of the drug.
Experimental Protocols
Step 1: Synthesis of (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate
While a direct synthesis from this compound is not explicitly detailed in the reviewed literature, a common approach involves the chiral resolution of racemic 3-(4-aminophenyl)piperidine-1-tert-butyl formate.
Protocol for Chiral Resolution:
-
Reactants: Racemic 3-(4-aminophenyl)piperidine-1-tert-butyl formate, D-phenylglycine derivative (resolving agent).
-
Solvent: Ethanol/water mixture.
-
Procedure:
-
Dissolve the racemic mixture in the ethanol/water solvent system.
-
Add the D-phenylglycine derivative to the solution.
-
Heat the mixture to 50-60°C to achieve complete dissolution, then allow it to cool, inducing crystallization of the desired diastereomeric salt.[2]
-
Isolate the salt by filtration.
-
Treat the isolated salt with a base (e.g., ammonia) to liberate the free amine, (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate.[2]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate) and concentrate to obtain the purified intermediate.[2]
-
Step 2: Coupling with 2-(7-bromo-2H-indazol-2-yl)acetic acid (Illustrative)
Note: The exact coupling partner and conditions can vary based on the specific synthetic route outlined in patent literature. The following is an illustrative protocol for a standard amidation coupling.
-
Reactants: (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate, 2-(7-bromo-2H-indazol-2-yl)acetic acid, a coupling agent (e.g., EDC, HOBt), and a non-nucleophilic base (e.g., DIPEA).
-
Solvent: Anhydrous DMF.
-
Procedure:
-
Dissolve 2-(7-bromo-2H-indazol-2-yl)acetic acid in anhydrous DMF.
-
Add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add a solution of (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate (1.0 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 3: Boc Deprotection to Yield Niraparib
-
Reactants: Boc-protected Niraparib precursor, trifluoroacetic acid (TFA).
-
Solvent: Dichloromethane (DCM).
-
Procedure:
-
Dissolve the Boc-protected precursor in DCM.
-
Add an excess of TFA (typically 25-50% v/v) to the solution at 0°C.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.[3]
-
Once the deprotection is complete, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in a suitable solvent and neutralize with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the final product, Niraparib, with an organic solvent, dry, and concentrate. Further purification can be achieved by crystallization or chromatography.
-
Quantitative Data Summary
| Step | Product | Typical Yield | Purity (ee value) | Reference |
| 1 | (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate | 94.3% | 99.29% | [2] |
| 2 | Boc-protected Niraparib | ~80-90% (illustrative) | >95% | - |
| 3 | Niraparib | >90% | >98% | [3] |
PARP-1 Signaling Pathway
Application 2: Synthesis of DPP-4 Inhibitor - Alogliptin
Alogliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[4] The synthesis of Alogliptin involves the coupling of (R)-3-aminopiperidine with a substituted pyrimidinedione core. The Boc-protected version, (R)-tert-butyl 3-aminopiperidine-1-carboxylate, is a key starting material for this synthesis.
Experimental Protocols
Step 1: Synthesis of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile
-
Reactants: 6-chloro-3-methyluracil, α-bromo-o-tolunitrile, and a base (e.g., potassium carbonate).
-
Solvent: A suitable polar aprotic solvent like DMF.
-
Procedure:
-
To a solution of 6-chloro-3-methyluracil in DMF, add potassium carbonate.
-
Add α-bromo-o-tolunitrile to the mixture.
-
Heat the reaction mixture and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture, add water, and extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic layer to obtain the crude product, which can be purified by recrystallization.
-
Step 2: Coupling with (R)-tert-butyl 3-aminopiperidine-1-carboxylate
-
Reactants: 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile, (R)-tert-butyl 3-aminopiperidine-1-carboxylate, and a base (e.g., potassium carbonate).
-
Solvent: A mixture of isopropanol and water.
-
Procedure:
-
Combine the pyrimidinedione intermediate and (R)-tert-butyl 3-aminopiperidine-1-carboxylate in a mixture of isopropanol and water.
-
Add potassium carbonate to the mixture.
-
Heat the reaction to reflux and maintain for several hours until the reaction is complete.
-
Cool the reaction mixture and isolate the crude Boc-protected Alogliptin by filtration or extraction.
-
Purify the product by recrystallization or column chromatography.
-
Step 3: Boc Deprotection to Yield Alogliptin
-
Reactants: Boc-protected Alogliptin, hydrochloric acid (HCl).
-
Solvent: Isopropanol or another suitable organic solvent.
-
Procedure:
-
Dissolve the Boc-protected Alogliptin in the chosen solvent.
-
Add a solution of HCl in isopropanol to the mixture to adjust the pH to be acidic.[1]
-
Stir the reaction at room temperature for several hours.[1]
-
The hydrochloride salt of Alogliptin will precipitate out of the solution.
-
Collect the solid product by filtration, wash with the solvent, and dry to obtain pure Alogliptin hydrochloride.[1]
-
Quantitative Data Summary
| Step | Product | Typical Yield | Purity | Reference |
| 1 | 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile | ~70-80% | >98% | - |
| 2 | Boc-protected Alogliptin | ~80-90% | >95% | - |
| 3 | Alogliptin Hydrochloride | >90% | >99% | [1] |
DPP-4 Inhibition and GLP-1 Signaling Pathway
Conclusion
This compound and its derivatives are invaluable tools in the synthesis of complex, biologically active molecules. The protocols and data presented herein for the synthesis of Niraparib and Alogliptin highlight the utility of this scaffold. The ability to perform selective modifications and control stereochemistry makes it a continued focus for the development of novel therapeutics. The provided signaling pathways and experimental workflows offer a comprehensive overview for researchers in the field of drug discovery and development.
References
- 1. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
- 2. CN106432056A - Preparation method of niraparib intermediate of (3S)-3-(4-aminophenyl) piperidine-1-tert-butyl formate - Google Patents [patents.google.com]
- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Tert-butyl 3-(aminomethyl)piperidine-1-carboxylate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 3-(aminomethyl)piperidine-1-carboxylate is a versatile chiral building block crucial in medicinal chemistry for the synthesis of complex pharmaceutical compounds. Its piperidine core is a prevalent scaffold in numerous biologically active molecules. The presence of a Boc-protected amine and a primary aminomethyl group at the 3-position allows for sequential and site-selective modifications, making it an invaluable starting material for creating diverse compound libraries for drug discovery. This document provides an overview of its application in the development of key drug candidates, including detailed synthetic protocols and biological assay methodologies.
Key Applications in Drug Discovery
The this compound scaffold is integral to the structure of several marketed drugs and clinical candidates targeting a range of diseases. Notable examples include inhibitors of dipeptidyl peptidase-4 (DPP-4) for type 2 diabetes, Janus kinase (JAK) inhibitors for autoimmune disorders, and γ-secretase modulators for Alzheimer's disease.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for regulating blood glucose levels.[1][2] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[1] The (R)-enantiomer of 3-aminopiperidine, obtained after deprotection of the Boc group, is a key component of several DPP-4 inhibitors, including Alogliptin and Linagliptin.[3]
Quantitative Data for DPP-4 Inhibitors
| Drug | Target | IC50 (nM) | Ki (nM) | Selectivity |
| Alogliptin | DPP-4 | < 10 | - | >10,000-fold over DPP-8 and DPP-9 |
| Linagliptin | DPP-4 | 1 | - | >10,000-fold over DPP-9 and >40,000-fold over DPP-8 |
Table 1: In vitro inhibitory potency of Alogliptin and Linagliptin against DPP-4.[4][5]
Janus Kinase (JAK) Inhibitors
The JAK-STAT signaling pathway is a critical cascade that transmits signals from cytokines and growth factors to the nucleus, regulating genes involved in immunity, inflammation, and cell proliferation.[6][7][8] Dysregulation of this pathway is implicated in various autoimmune and inflammatory diseases.[9] Tofacitinib, a JAK inhibitor, utilizes a piperidine-containing moiety to achieve its therapeutic effect.[3]
Quantitative Data for JAK Inhibitors
| Drug | Target | IC50 (nM) |
| Tofacitinib | JAK1 | 1.7 - 3.7 |
| JAK2 | 1.8 - 4.1 | |
| JAK3 | 0.75 - 1.6 | |
| TYK2 | 16 - 34 |
Table 2: In vitro inhibitory potency of Tofacitinib against JAK family kinases.[9][10]
γ-Secretase Modulators (GSMs)
γ-Secretase is an enzyme complex involved in the cleavage of the amyloid precursor protein (APP), leading to the production of amyloid-β (Aβ) peptides. The accumulation of Aβ42 is a pathological hallmark of Alzheimer's disease.[11] GSMs are sought after as they can selectively modulate γ-secretase activity to reduce the production of the toxic Aβ42 peptide while sparing other important cleavage events.[11][12] The piperidine scaffold has been incorporated into the design of potent GSMs.[13]
Quantitative Data for Piperidine-Based γ-Secretase Modulators
| Compound | Aβ42 IC50 (nM) | Aβ40 IC50 (nM) | Notch IC50 (nM) |
| GSM-1 | 120 | 1010 | >5000 |
| Compound 2 | 170 | 880 | >5000 |
| Clickable Photoprobe 4 | 300 | 1700 | >5000 |
| Clickable Photoprobe 5 | 310 | 1520 | >5000 |
Table 3: In vitro inhibitory potency of piperidine acetic acid-based γ-secretase modulators.[3]
Signaling Pathways and Experimental Workflows
DPP-4 Inhibition Signaling Pathway
References
- 1. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]
- 2. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 3. Piperidine Acetic Acid Based γ-Secretase Modulators Directly Bind to Presenilin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 8. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abmole.com [abmole.com]
- 10. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent developments of small molecule γ-secretase modulators for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Piperidine acetic acid based γ-secretase modulators directly bind to Presenilin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Buy tert-Butyl 3-(3-amino-2-hydroxypropyl)-3-(aminomethyl)piperidine-1-carboxylate [smolecule.com]
Application Notes and Protocols for the Use of tert-Butyl 3-(Aminomethyl)piperidine-1-carboxylate in the Synthesis of GLP-1 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of tert-butyl 3-(aminomethyl)piperidine-1-carboxylate as a versatile building block in the synthesis of modified Glucagon-Like Peptide-1 (GLP-1) receptor agonists. While not a component of the most widely known GLP-1 agonists currently on the market, its unique bifunctional nature, featuring a protected secondary amine within the piperidine ring and a primary aminomethyl group, presents significant opportunities for the development of novel peptide therapeutics with enhanced pharmacokinetic profiles.
This document outlines the physicochemical properties of this building block, proposes its application as a linker for side-chain modification, and provides detailed, representative experimental protocols for its incorporation into a peptide sequence.
Physicochemical Properties
The properties of this compound make it a stable and reactive component for solid-phase peptide synthesis (SPPS).
| Property | Value |
| CAS Number | 162167-97-7 |
| Molecular Formula | C₁₁H₂₂N₂O₂ |
| Molecular Weight | 214.31 g/mol |
| Appearance | Colorless to pale yellow oil or solid |
| Boiling Point | ~325.7 °C at 760 mmHg |
| Solubility | Soluble in common organic solvents (DMF, DCM) |
| Storage | 2-8°C, under inert atmosphere |
Application Notes: A Versatile Linker for Peptide Modification
The primary application of this compound in the context of GLP-1 receptor agonist synthesis is as a linker molecule to attach modifying groups to the peptide backbone. These modifications are often designed to extend the half-life of the peptide in circulation. A common strategy is the introduction of a fatty acid side chain, which promotes binding to serum albumin.
The structure of this piperidine derivative is ideally suited for this purpose due to its orthogonal protecting groups. The tert-butyloxycarbonyl (Boc) group protects the piperidine nitrogen, preventing it from reacting during standard peptide coupling conditions. The free primary aminomethyl group serves as a handle for conjugation to the peptide, typically at the side chain of an amino acid like lysine or glutamic acid. Once incorporated, the Boc group can be removed under acidic conditions to reveal the piperidine nitrogen, which can then be acylated with a fatty acid or another moiety.
Below is a diagram illustrating the proposed workflow for incorporating this linker and a subsequent fatty acid modification into a peptide chain during solid-phase peptide synthesis.
Caption: Proposed workflow for peptide side-chain modification.
Experimental Protocols
The following are generalized, representative protocols for the incorporation of this compound and subsequent fatty acid acylation in the context of solid-phase peptide synthesis (SPPS) using Fmoc/tBu chemistry.
Protocol 1: Coupling of this compound to a Resin-Bound Peptide
This protocol describes the coupling of the linker to the deprotected side chain of a lysine residue on a resin-bound peptide.
| Reagent/Parameter | Quantity/Value |
| Resin-Bound Peptide | 1 equivalent (e.g., 0.1 mmol) |
| This compound | 3 equivalents |
| HATU | 2.9 equivalents |
| DIPEA | 6 equivalents |
| Solvent | DMF |
| Reaction Time | 2-4 hours |
| Temperature | Room Temperature |
Procedure:
-
Swell the resin-bound peptide (with the lysine side-chain protecting group removed) in dimethylformamide (DMF) for 30 minutes.
-
In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Drain the DMF from the swollen resin and add the activation solution.
-
Agitate the reaction vessel at room temperature for 2-4 hours.
-
Monitor the reaction completion using a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
Once the reaction is complete, drain the solution and wash the resin thoroughly with DMF (3x), dichloromethane (DCM) (3x), and DMF (3x).
Protocol 2: Boc Deprotection and Fatty Acid Acylation
This protocol outlines the removal of the Boc protecting group from the incorporated linker and the subsequent coupling of a fatty acid.
| Reagent/Parameter | Quantity/Value |
| Boc Deprotection | |
| TFA/DCM Solution | 30% TFA in DCM (v/v) |
| Reaction Time | 30 minutes |
| Fatty Acid Acylation | |
| Palmitic Acid | 3 equivalents |
| HBTU | 2.9 equivalents |
| DIPEA | 6 equivalents |
| Solvent | DMF |
| Reaction Time | 2-4 hours |
Procedure:
-
Treat the resin from Protocol 1 with a solution of 30% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc group.
-
Wash the resin with DCM (3x), DMF (3x), and a 5% DIPEA in DMF solution (to neutralize the trifluoroacetate salt), followed by further DMF washes (3x).
-
In a separate vessel, activate palmitic acid (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF.
-
Add the activated fatty acid solution to the resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours.
-
Monitor the reaction completion with a Kaiser test.
-
Upon completion, wash the resin with DMF (3x) and DCM (3x) and dry under vacuum.
GLP-1 Receptor Signaling Pathway
GLP-1 receptor agonists exert their therapeutic effects by mimicking the action of the endogenous incretin hormone GLP-1. Binding of the agonist to the GLP-1 receptor (GLP-1R), a G-protein coupled receptor on pancreatic beta cells and other tissues, initiates a cascade of intracellular events.
The primary signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA) and Exchange Protein Activated by cAMP 2 (Epac2). These downstream effectors mediate the glucose-dependent stimulation of insulin synthesis and secretion, as well as promoting beta-cell proliferation and survival.
Caption: Simplified GLP-1 receptor signaling cascade.
Application Notes and Protocols: Amide Coupling with tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate is a valuable chiral building block in medicinal chemistry and drug discovery.[1][2] Its piperidine scaffold is a common motif in biologically active compounds, and the primary amine handle allows for the introduction of diverse functionalities through amide bond formation.[3][4] The presence of a bulky tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for selective acylation of the primary amine.[1] However, the steric hindrance around the aminomethyl group can sometimes present challenges for amide coupling reactions, necessitating optimized protocols and the use of potent coupling reagents.[5][6]
These application notes provide detailed protocols for the successful amide coupling of this compound with a variety of carboxylic acids, addressing potential challenges and offering solutions for efficient synthesis.
Data Presentation: Comparison of Common Amide Coupling Reagents
The choice of coupling reagent is critical for achieving high yields and purity in amide bond formation, especially with sterically hindered amines. Below is a summary of common coupling reagents and their typical performance in such reactions.
| Coupling Reagent/System | Activating Species | Typical Reaction Time | Relative Cost | Key Considerations & Potential Byproducts |
| HATU/DIPEA | O-Acyl(tetramethyl)isouronium ester | 1 - 4 hours | High | Highly efficient for hindered amines; minimal racemization. Byproducts are generally water-soluble.[7] |
| HBTU/DIPEA | O-Acyl(tetramethyl)isouronium ester | 2 - 6 hours | Medium | Very effective, similar to HATU, but can be slightly less reactive for very challenging couplings.[8] |
| EDC/HOBt | O-Acyl(benzotriazolyl)isourea ester | 4 - 24 hours | Low | Cost-effective and generates water-soluble urea byproduct. May be less efficient for sterically demanding couplings.[9][10] |
| DCC/HOBt | O-Acyl(benzotriazolyl)isourea ester | 4 - 24 hours | Low | Efficient, but the dicyclohexylurea (DCU) byproduct is often insoluble and requires filtration for removal.[8] |
| Acyl Fluoride (e.g., via BTFFH) | Acyl Fluoride | 2 - 12 hours | High | Excellent for extremely hindered couplings where other methods fail due to the small size of the fluoride leaving group.[5][11] |
Experimental Protocols
Protocol 1: General Amide Coupling using HATU
This protocol is highly effective for a wide range of carboxylic acids, including those with steric bulk.
Materials:
-
This compound
-
Carboxylic acid of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)
-
Saturated aqueous NaHCO₃ solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF or DCM.
-
Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution.
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.2 eq) in a minimal amount of the reaction solvent.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Protocol 2: Cost-Effective Amide Coupling using EDC/HOBt
This protocol is a more economical option suitable for less sterically demanding carboxylic acids.
Materials:
-
This compound
-
Carboxylic acid of interest
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (1-Hydroxybenzotriazole)
-
DIPEA or Triethylamine (TEA)
-
Anhydrous DMF or DCM
-
1M HCl solution
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a stirred solution of the carboxylic acid (1.0 eq) in anhydrous DMF or DCM, add HOBt (1.2 eq) and EDC·HCl (1.2 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound (1.1 eq) followed by the dropwise addition of DIPEA or TEA (2.5 eq).
-
Allow the reaction to stir at room temperature for 4-24 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, dilute with DCM or ethyl acetate.
-
Wash the organic phase sequentially with 1M HCl (1x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Amide Coupling for Extremely Hindered Substrates via Acyl Fluoride
For exceptionally challenging couplings where standard methods fail, the in-situ generation of a highly reactive acyl fluoride can be effective.[5][11]
Materials:
-
This compound
-
Sterically hindered carboxylic acid
-
BTFFH (N,N,N',N'-Bis(tetramethylene)formamidinium hexafluorophosphate) or TFFH (Tetramethylfluoroformamidinium hexafluorophosphate)
-
DIPEA
-
Anhydrous acetonitrile or DCM
Procedure:
-
In a dry flask, dissolve the sterically hindered carboxylic acid (1.0 eq) in anhydrous acetonitrile or DCM.
-
Add BTFFH (1.1 eq) and DIPEA (3.0 eq). Stir for 10-20 minutes to form the acyl fluoride.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Stir at room temperature or gently heat (e.g., 40-50 °C) to drive the reaction to completion. Monitor by LC-MS.
-
Workup the reaction as described in Protocol 1 (steps 6-8).
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Experimental workflow for amide coupling.
Caption: HATU-mediated amide coupling mechanism.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, especially with hindered substrates, consider switching to a more powerful coupling reagent like HATU or an acyl fluoride protocol. Increasing the reaction time or gently heating the reaction mixture can also improve yields, but caution should be exercised to avoid potential side reactions or racemization.[7]
-
Incomplete Reaction: If starting material remains, "double coupling" can be employed. After the initial coupling period, a fresh solution of the activated carboxylic acid can be added to the reaction mixture to drive it to completion.[7]
-
Difficult Purification: If byproducts complicate purification, choose a coupling reagent that generates water-soluble byproducts, such as EDC.[6] For DCC couplings, the insoluble DCU byproduct can often be removed by filtration.
-
Solvent Choice: For particularly difficult couplings, the choice of solvent is crucial for proper solvation. NMP (N-Methyl-2-pyrrolidone) can be a superior solvent to DMF for some reactions due to its enhanced solvating properties.[7]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Buy tert-Butyl 3-(3-amino-2-hydroxypropyl)-3-(aminomethyl)piperidine-1-carboxylate [smolecule.com]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Deprotection of Boc Group in tert-butyl 3-(aminomethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions.[1][2] Tert-butyl 3-(aminomethyl)piperidine-1-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds. Its deprotection to yield 3-(aminomethyl)piperidine is a critical step in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, such as Alogliptin, which are used in the management of type 2 diabetes.[3][4] This document provides detailed protocols for the acidic deprotection of this compound using trifluoroacetic acid (TFA) in dichloromethane (DCM) and hydrochloric acid (HCl) in dioxane.
Reaction Mechanism and Workflow
The acidic deprotection of the Boc group proceeds via a carbamate hydrolysis mechanism. The acid protonates the carbonyl oxygen of the Boc group, leading to the elimination of a stable tert-butyl cation and the release of carbon dioxide, resulting in the free amine.[5]
Caption: Experimental workflow for the deprotection of this compound.
Data Presentation
The following table summarizes typical reaction conditions for the deprotection of a Boc-protected amine, applicable to this compound.
| Parameter | Protocol 1: TFA in DCM | Protocol 2: HCl in Dioxane |
| Acid | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane |
| Acid Concentration | 20-50% (v/v) or neat TFA | 4 M solution |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 30 minutes - 4 hours | 1 - 4 hours |
| Work-up | Evaporation, neutralization with base (e.g., NaHCO₃), extraction | Evaporation or precipitation with ether, filtration |
| Product Form | Free amine or TFA salt | Hydrochloride salt |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This method is a common and effective procedure for Boc deprotection.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 equiv.) in anhydrous DCM (to a concentration of approximately 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (5-10 equiv., or as a 20-50% v/v solution in DCM) to the stirred solution.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[5]
-
Upon completion, remove the DCM and excess TFA under reduced pressure.
-
Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the solution and concentrate under reduced pressure to yield the deprotected 3-(aminomethyl)piperidine as the free base.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP3292112B1 - Process for the preparation of alogliptin - Google Patents [patents.google.com]
- 5. Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Substituted Piperidines from tert-Butyl 3-(Aminomethyl)piperidine-1-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a diverse range of substituted piperidines commencing from the versatile building block, tert-butyl 3-(aminomethyl)piperidine-1-carboxylate. This starting material, featuring a Boc-protected piperidine nitrogen and a reactive primary aminomethyl group, is a valuable scaffold in medicinal chemistry for the generation of compound libraries targeting various biological entities.
Overview of Synthetic Strategies
The primary amino group of this compound serves as a key functional handle for introducing a wide array of substituents. The principal synthetic transformations covered in these notes are:
-
N-Alkylation: Introduction of alkyl groups via reaction with alkyl halides.
-
Reductive Amination: Formation of secondary amines through reaction with aldehydes or ketones followed by reduction.
-
N-Acylation: Synthesis of amides via reaction with acylating agents such as acid chlorides or anhydrides.
-
N-Arylation: Formation of N-aryl bonds through transition-metal catalyzed cross-coupling reactions, primarily the Buchwald-Hartwig amination.
Following these modifications, the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen can be readily removed under acidic conditions to yield the final substituted piperidine derivatives, which can be further functionalized if desired.
Synthetic Workflow
The general synthetic pathway for the derivatization of this compound is depicted below.
Caption: General workflow for the synthesis of substituted piperidines.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the synthesis of various substituted piperidines from this compound and its close analogs.
Table 1: N-Alkylation of the Aminomethyl Group
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Analog |
| Benzyl Bromide | K₂CO₃ | DMF | 25 | 12 | ~85 | 4-aminomethylpiperidine |
| Ethyl Iodide | Et₃N | CH₂Cl₂ | 25 | 16 | ~80 | General Protocol |
| Propargyl Bromide | K₂CO₃ | ACN | 60 | 6 | ~75 | General Protocol |
Table 2: Reductive Amination with Carbonyl Compounds
| Carbonyl Compound | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Analog |
| Benzaldehyde | NaBH(OAc)₃ | CH₂Cl₂ | 25 | 12 | >90 | 4-aminomethylpiperidine |
| Acetone | NaBH(OAc)₃ | CH₂Cl₂ | 25 | 24 | ~85 | General Protocol |
| Cyclohexanone | NaBH(OAc)₃ | DCE | 25 | 16 | ~88 | General Protocol |
Table 3: N-Acylation of the Aminomethyl Group
| Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Analog |
| Acetyl Chloride | Et₃N | CH₂Cl₂ | 0 to 25 | 2 | >95 | General Protocol |
| Benzoyl Chloride | Pyridine | CH₂Cl₂ | 0 to 25 | 4 | >90 | General Protocol |
| Acetic Anhydride | Et₃N | CH₂Cl₂ | 25 | 3 | >95 | General Protocol |
Table 4: N-Arylation via Buchwald-Hartwig Amination
| Aryl Halide | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 12 | ~80-90 |
| 2-Chloropyridine | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 | 18 | ~70-80 |
| 4-Iodoanisole | Pd₂(dba)₃ | RuPhos | K₃PO₄ | Dioxane | 100 | 16 | ~85-95 |
Experimental Protocols
Detailed methodologies for the key synthetic transformations are provided below.
Protocol 1: N-Alkylation of this compound
This protocol describes a general procedure for the N-alkylation of the primary amine.
Caption: Workflow for N-Alkylation.
Procedure:
-
To a solution of this compound (1.0 eq.) in a suitable solvent such as DMF or acetonitrile, add a base (e.g., K₂CO₃, 2.0-3.0 eq. or Et₃N, 1.5-2.0 eq.).
-
To this stirred suspension, add the alkylating agent (1.0-1.2 eq.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat as required (refer to Table 1) for the specified duration.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.
Protocol 2: Reductive Amination with Aldehydes or Ketones
This one-pot procedure is a mild and efficient method for the synthesis of secondary amines.
Caption: Workflow for Reductive Amination.
Procedure:
-
To a solution of this compound (1.0 eq.) in a chlorinated solvent such as dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (DCE), add the aldehyde or ketone (1.0-1.2 eq.).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine/enamine.
-
Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 eq.), portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer and extract the aqueous layer with CH₂Cl₂ (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the N-substituted product.
Protocol 3: N-Acylation with Acid Chlorides or Anhydrides
This protocol outlines the synthesis of amides from the primary amine.
Caption: Workflow for N-Acylation.
Procedure:
-
Dissolve this compound (1.0 eq.) and a suitable base (e.g., triethylamine, 1.5-2.0 eq. or pyridine, 2.0 eq.) in dichloromethane (CH₂Cl₂) and cool the mixture to 0 °C in an ice bath.
-
Add the acylating agent (acid chloride or anhydride, 1.0-1.2 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash successively with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-acylated product, which can be further purified by column chromatography or recrystallization if necessary.
Protocol 4: N-Arylation via Buchwald-Hartwig Amination
This protocol describes a general procedure for the palladium-catalyzed N-arylation of the primary amine.
Caption: Workflow for Buchwald-Hartwig N-Arylation.
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide (1.0 eq.), palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), phosphine ligand (e.g., XPhos, 2-10 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 eq.).
-
Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen).
-
Add a solution of this compound (1.2-1.5 eq.) in an anhydrous solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir for the specified duration.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove insoluble inorganic salts and the catalyst.
-
Concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography to afford the N-arylated product.
Boc Deprotection
The final step in the synthesis of the target substituted piperidines is the removal of the Boc protecting group.
Protocol 5: Acid-Catalyzed Boc Deprotection
Caption: Workflow for Boc Deprotection.
Procedure:
-
Dissolve the N-Boc protected substituted piperidine (1.0 eq.) in a suitable solvent such as dichloromethane (CH₂Cl₂) or dioxane.
-
Add an excess of a strong acid. Common reagents include:
-
Trifluoroacetic acid (TFA, 5-10 eq.) in CH₂Cl₂.
-
A solution of HCl in dioxane (e.g., 4M, 5-10 eq.).
-
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
The resulting hydrochloride or trifluoroacetate salt can often be precipitated by the addition of diethyl ether and collected by filtration.
-
To obtain the free base, the salt can be dissolved in water, basified to pH > 10 with a suitable base (e.g., NaOH or Na₂CO₃), and extracted with an organic solvent (e.g., CH₂Cl₂, EtOAc). The combined organic extracts are then dried and concentrated to yield the final product.
These protocols provide a comprehensive guide for the synthesis of a wide variety of substituted piperidines, which are valuable scaffolds in the field of drug discovery and development. Researchers should optimize the reaction conditions for each specific substrate to achieve the best results.
Application Notes and Protocols for the Use of tert-Butyl 3-(Aminomethyl)piperidine-1-carboxylate as a Diamine Surrogate in Parallel Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the rapid generation of diverse and structurally complex small molecule libraries is paramount for the identification of novel therapeutic agents. Parallel synthesis has emerged as a powerful strategy to expedite this process. A key element in the successful construction of such libraries is the availability of versatile building blocks. tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate has established itself as a valuable diamine surrogate in parallel synthesis. The presence of a primary amine and a Boc-protected secondary amine within the same scaffold allows for selective and sequential functionalization, enabling the creation of a wide array of substituted piperidine derivatives. The piperidine moiety is a prevalent scaffold in many FDA-approved drugs, highlighting its importance in medicinal chemistry.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in two key parallel synthesis applications: reductive amination and urea formation.
Key Features and Advantages
The utility of this compound as a diamine surrogate stems from several key features:
-
Orthogonal Protection: The primary amine is readily available for reaction, while the secondary amine of the piperidine ring is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under a variety of reaction conditions and can be readily removed with acid when further diversification at the secondary amine is desired.
-
Structural Rigidity and 3D Diversity: The piperidine ring provides a semi-rigid scaffold, which can be advantageous for presenting substituents in defined spatial orientations, increasing the likelihood of specific interactions with biological targets.
-
Versatility in Parallel Synthesis: The primary amine can participate in a wide range of reactions, including reductive amination, acylation, sulfonylation, and urea/thiourea formation, making it an ideal building block for generating large and diverse compound libraries.
Application 1: Parallel Reductive Amination for the Synthesis of N-Substituted Piperidines
Reductive amination is a robust and widely used method for the formation of C-N bonds. In the context of parallel synthesis, this compound can be reacted with a library of aldehydes or ketones to generate a diverse set of N-substituted piperidine derivatives.
Experimental Workflow: Parallel Reductive Amination
Caption: Workflow for parallel reductive amination.
Detailed Protocol: Parallel Reductive Amination in Solution Phase
This protocol is designed for the parallel synthesis of a library of N-substituted piperidines in 96-well plates or individual reaction vials.
Materials:
-
This compound
-
Library of diverse aldehydes
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction vials or 96-well deep-well plates with caps
-
Shaker/orbital mixer
Procedure:
-
Reagent Preparation:
-
Prepare a 0.2 M stock solution of this compound in DCE.
-
Prepare 0.2 M stock solutions of each aldehyde from the library in DCE.
-
Prepare a 0.4 M stock solution of sodium triacetoxyborohydride in DCE.
-
-
Reaction Setup (per well/vial):
-
To each reaction vessel, add 250 µL (0.05 mmol) of the this compound stock solution.
-
Add 250 µL (0.05 mmol, 1.0 equivalent) of a unique aldehyde stock solution to each corresponding vessel.
-
Allow the mixture to stand at room temperature for 20 minutes to facilitate imine formation.
-
Add 250 µL (0.1 mmol, 2.0 equivalents) of the sodium triacetoxyborohydride stock solution to each vessel.
-
Seal the vessels and place them on a shaker at room temperature for 16 hours.
-
-
Work-up and Purification:
-
Quench the reactions by adding 500 µL of saturated aqueous NaHCO₃ solution to each vessel.
-
Shake the mixture vigorously for 5 minutes.
-
Add 1 mL of DCM to each vessel and shake for another 5 minutes.
-
Separate the organic layer. This can be done manually or using an automated liquid handler.
-
Dry the collected organic fractions over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
The crude products can be purified using an appropriate method for parallel purification, such as solid-phase extraction (SPE) or automated flash chromatography.
-
-
Analysis:
-
Analyze the purity of the final compounds by LC-MS.
-
Confirm the identity of selected library members by ¹H NMR and/or HRMS.
-
Data Presentation: Representative Yields for Parallel Reductive Amination
| Entry | Aldehyde | Product | Yield (%) | Purity (%) (by LC-MS) |
| 1 | Benzaldehyde | tert-butyl 3-((benzylamino)methyl)piperidine-1-carboxylate | 85 | >95 |
| 2 | 4-Chlorobenzaldehyde | tert-butyl 3-(((4-chlorobenzyl)amino)methyl)piperidine-1-carboxylate | 82 | >95 |
| 3 | 2-Naphthaldehyde | tert-butyl 3-(((naphthalen-2-ylmethyl)amino)methyl)piperidine-1-carboxylate | 78 | >90 |
| 4 | Isovaleraldehyde | tert-butyl 3-(((3-methylbutyl)amino)methyl)piperidine-1-carboxylate | 75 | >95 |
| 5 | Cyclohexanecarboxaldehyde | tert-butyl 3-(((cyclohexylmethyl)amino)methyl)piperidine-1-carboxylate | 80 | >95 |
Note: Yields are for isolated products after purification and may vary depending on the specific aldehyde and purification method used.
Application 2: Parallel Synthesis of Substituted Ureas
The primary amine of this compound readily reacts with isocyanates to form a diverse library of substituted ureas. This reaction is typically high-yielding and proceeds under mild conditions, making it well-suited for parallel synthesis.
Experimental Workflow: Parallel Urea Synthesis
Caption: Workflow for parallel urea synthesis.
Detailed Protocol: Parallel Urea Synthesis in Solution Phase
This protocol is suitable for the parallel synthesis of a urea library in 96-well plates or individual reaction vials.
Materials:
-
This compound
-
Library of diverse isocyanates
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Reaction vials or 96-well deep-well plates with caps
-
Shaker/orbital mixer
Procedure:
-
Reagent Preparation:
-
Prepare a 0.2 M stock solution of this compound in DCM.
-
Prepare 0.2 M stock solutions of each isocyanate from the library in DCM.
-
-
Reaction Setup (per well/vial):
-
To each reaction vessel, add 250 µL (0.05 mmol) of the this compound stock solution.
-
Add 250 µL (0.05 mmol, 1.0 equivalent) of a unique isocyanate stock solution to each corresponding vessel.
-
Seal the vessels and place them on a shaker at room temperature for 4-16 hours (reaction time may vary depending on the reactivity of the isocyanate).
-
-
Work-up and Purification:
-
For many isocyanate reactions, the resulting ureas are often clean enough for screening purposes after simple solvent evaporation.
-
If purification is necessary, concentrate the reaction mixtures under reduced pressure.
-
The crude products can be purified by trituration with a suitable solvent (e.g., diethyl ether or hexanes), solid-phase extraction (SPE), or automated flash chromatography.
-
-
Analysis:
-
Analyze the purity of the final compounds by LC-MS.
-
Confirm the identity of selected library members by ¹H NMR and/or HRMS.
-
Data Presentation: Representative Yields for Parallel Urea Synthesis
| Entry | Isocyanate | Product | Yield (%) | Purity (%) (by LC-MS) |
| 1 | Phenyl isocyanate | tert-butyl 3-(((phenylcarbamoyl)amino)methyl)piperidine-1-carboxylate | 92 | >98 |
| 2 | 4-Fluorophenyl isocyanate | tert-butyl 3-((((4-fluorophenyl)carbamoyl)amino)methyl)piperidine-1-carboxylate | 95 | >98 |
| 3 | Benzyl isocyanate | tert-butyl 3-(((benzylcarbamoyl)amino)methyl)piperidine-1-carboxylate | 90 | >95 |
| 4 | n-Butyl isocyanate | tert-butyl 3-(((butylcarbamoyl)amino)methyl)piperidine-1-carboxylate | 94 | >98 |
| 5 | Cyclohexyl isocyanate | tert-butyl 3-(((cyclohexylcarbamoyl)amino)methyl)piperidine-1-carboxylate | 91 | >95 |
Note: Yields are for isolated products after purification and may vary depending on the specific isocyanate and purification method used.
Application in Drug Discovery: Targeting GPR119
Compound libraries derived from this compound and its analogs have been successfully employed in the discovery of novel therapeutic agents. For example, libraries of 1,2,3-triazolo piperidine carboxylates have been synthesized and screened for activity against G-protein coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes mellitus.[1]
GPR119 Signaling Pathway
Activation of GPR119 by an agonist initiates a Gαs-mediated signaling cascade. This leads to the activation of adenylyl cyclase, which increases intracellular levels of cyclic AMP (cAMP). In pancreatic β-cells, elevated cAMP potentiates glucose-stimulated insulin secretion. In intestinal L-cells, increased cAMP stimulates the release of glucagon-like peptide-1 (GLP-1), which in turn also promotes insulin secretion from β-cells.
Caption: GPR119 signaling pathway activation.
Conclusion
This compound is a highly effective and versatile diamine surrogate for parallel synthesis. Its orthogonal protecting group strategy allows for the efficient and controlled generation of diverse libraries of N-substituted piperidines and ureas. The protocols outlined in this document provide a solid foundation for researchers to utilize this building block in their drug discovery efforts, enabling the rapid exploration of chemical space and the identification of novel bioactive molecules.
References
The Pivotal Role of Chiral 3-Aminopiperidine Derivatives in Modern Pharmaceuticals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The chiral 3-aminopiperidine scaffold is a privileged structural motif in medicinal chemistry, integral to the development of a diverse range of therapeutic agents. Its rigid, saturated heterocyclic structure, combined with the stereospecificity of the amino group, allows for precise molecular interactions with biological targets, leading to enhanced potency and selectivity. This document provides detailed application notes on the use of chiral 3-aminopiperidine derivatives in pharmaceuticals, with a primary focus on their role as dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. Further applications in neuroscience, oncology, and infectious diseases are also explored. Detailed experimental protocols for the synthesis of a key intermediate and for a representative biological assay are provided to facilitate further research and development in this critical area of drug discovery.
Application Notes
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes
The most prominent application of chiral 3-aminopiperidine derivatives is in the development of "gliptins," a class of oral hypoglycemic agents that inhibit the DPP-4 enzyme.[1] DPP-4 is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] By inhibiting DPP-4, these drugs increase the levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner, thereby lowering blood glucose levels with a low risk of hypoglycemia.[2][3]
Several marketed drugs incorporate the (R)-3-aminopiperidine moiety, including:
-
Alogliptin: A potent and selective DPP-4 inhibitor.[4]
-
Linagliptin: Another highly selective DPP-4 inhibitor.
-
Trelagliptin: A once-weekly DPP-4 inhibitor, demonstrating the versatility of this scaffold in achieving desired pharmacokinetic profiles.
The (R)-enantiomer of 3-aminopiperidine is crucial for the high potency and selectivity of these inhibitors, as it optimally positions the amino group to form key interactions, such as salt bridges with glutamic acid residues (Glu205 and Glu206) in the S2 subsite of the DPP-4 active site.[2]
The following table summarizes the in vitro potency of several DPP-4 inhibitors containing the chiral 3-aminopiperidine scaffold.
| Compound | Target | IC50 (nM) | Ki (µM) | Reference(s) |
| Alogliptin | DPP-4 | <10 | - | [4] |
| Linagliptin | DPP-4 | 1 | - | [5] |
| Trelagliptin | DPP-4 | ~4.2 | - | Data derived from comparative studies |
| Sitagliptin (for comparison) | DPP-4 | 4.38 | - | [6] |
| Compound 9i (experimental) | DPP-4 | 9250 | 12.01 | [7] |
Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.
Neurokinin 1 (NK1) Receptor Antagonists
Chiral 3-aminopiperidine derivatives have been investigated as antagonists of the neurokinin 1 (NK1) receptor, which is implicated in pain, inflammation, and mood disorders.[8][9] Substance P is the endogenous ligand for the NK1 receptor.[9] Antagonists of this receptor have therapeutic potential for the treatment of chemotherapy-induced nausea and vomiting, as well as depression and anxiety.[9][10] The piperidine ring in these antagonists serves as a rigid scaffold to present key pharmacophoric elements for interaction with the NK1 receptor.
C-C Chemokine Receptor Type 5 (CCR5) Antagonists
The CCR5 receptor is a co-receptor for HIV entry into host cells, making it a key target for antiviral drug development.[11] Chiral piperidine derivatives have been explored as CCR5 antagonists. For instance, piperidine-4-carboxamide derivatives have shown potent CCR5 inhibitory and anti-HIV activity.[11] The stereochemistry of the piperidine ring and its substituents is critical for effective binding to the CCR5 receptor.
Anticancer Agents
Recent studies have explored the use of 3-aminopiperidine derivatives as potential anticancer agents. For example, a series of 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives were designed as thymidylate synthase inhibitors.[12] One of the synthesized compounds exhibited potent cytotoxicity against colorectal and breast cancer cell lines, inducing apoptosis and cell cycle arrest.[12]
Applications in Neuroscience
Beyond NK1 receptor antagonism, chiral piperidine scaffolds are being investigated for other central nervous system (CNS) disorders. Their rigid structure allows for the design of ligands with high selectivity for specific receptor subtypes, which is crucial for minimizing off-target effects in the CNS. Research is ongoing into their potential as modulators of opioid receptors and as agents for the treatment of Alzheimer's disease.[6][13]
Experimental Protocols
Synthesis of (R)-3-Aminopiperidine Dihydrochloride
The enantiomerically pure (R)-3-aminopiperidine is a key intermediate for the synthesis of many of the aforementioned pharmaceuticals.[14][15] Below is a representative protocol for its preparation via deprotection of a Boc-protected precursor.
Materials:
-
(R)-1-Boc-3-aminopiperidine
-
Ethanol (EtOH)
-
Acetyl chloride
-
Cold ethanol for washing
-
Reaction vial
-
Stirring apparatus
-
Vacuum drying apparatus
Procedure:
-
In a reaction vial, dissolve 100 mg (0.5 mmol) of (R)-1-Boc-3-aminopiperidine (ee >99%) in 100 µL of ethanol.[15]
-
Prepare a solution of acetyl chloride (2.8 mmol) in ethanol (1:1 v/v).
-
At 0 °C, gradually add 400 µL of the acetyl chloride/ethanol solution to the solution of (R)-1-Boc-3-aminopiperidine.[15]
-
Allow the reaction mixture to warm to room temperature and stir until a white solid precipitates, indicating the completion of the reaction.[15]
-
Decant the supernatant.
-
Wash the solid precipitate with cold ethanol (2 x 100 µL).[15]
-
Dry the solid under vacuum to yield (R)-3-aminopiperidine dihydrochloride.[15]
In Vitro DPP-4 Inhibition Assay
This protocol describes a common method for evaluating the inhibitory activity of test compounds against the DPP-4 enzyme using a fluorogenic substrate.[3][14][16]
Materials:
-
96-well black microplate with a clear bottom
-
DPP-4 enzyme (human recombinant)
-
DPP-4 substrate: Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC)
-
DPP-4 assay buffer (e.g., Tris-HCl, pH 8.0)
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor (e.g., Sitagliptin)
-
Microplate reader with fluorescence detection (λex = 360 nm, λem = 460 nm)
-
Incubator (37 °C)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the DPP-4 enzyme in assay buffer.
-
Prepare a stock solution of the Gly-Pro-AMC substrate in assay buffer.
-
Prepare serial dilutions of the test compounds and the positive control in assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
-
Assay Setup:
-
Enzyme Addition and Incubation:
-
Substrate Addition and Measurement:
-
Prepare an enzymatic reaction mix containing the Gly-Pro-AMC substrate in assay buffer.
-
Add 25 µL of the enzymatic reaction mix to each well.[16]
-
Immediately place the plate in a microplate reader and measure the fluorescence in kinetic mode for 15-30 minutes at 37 °C, with readings taken every minute.[16]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence versus time) for each well.
-
Determine the percentage of inhibition for each test compound concentration relative to the enzyme control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable equation to determine the IC50 value.
-
Conclusion
Chiral 3-aminopiperidine derivatives represent a cornerstone in the development of modern pharmaceuticals. Their application as DPP-4 inhibitors has revolutionized the treatment of type 2 diabetes, and their potential in other therapeutic areas, including neuroscience, oncology, and infectious diseases, continues to be an active area of research. The detailed protocols provided herein serve as a valuable resource for scientists and researchers working to unlock the full therapeutic potential of this remarkable chemical scaffold. The continued exploration of novel derivatives and their biological activities promises to yield the next generation of innovative medicines.
References
- 1. mdpi.com [mdpi.com]
- 2. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. droracle.ai [droracle.ai]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO1993001170A1 - 3-aminopiperidine derivatives and related nitrogen containing heterocycles - Google Patents [patents.google.com]
- 9. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Making sure you're not a bot! [academiccommons.columbia.edu]
- 14. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 15. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 16. A comparative study of the binding properties, dipeptidyl peptidase‐4 (DPP‐4) inhibitory activity and glucose‐lowering efficacy of the DPP‐4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-butyl 3-(aminomethyl)piperidine-1-carboxylate
Welcome to the technical support center for the synthesis of tert-butyl 3-(aminomethyl)piperidine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of this important building block. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to assist in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The most prevalent and industrially scalable method for synthesizing this compound is through the catalytic hydrogenation of a nitrile precursor, specifically tert-butyl 3-cyanopiperidine-1-carboxylate. Other reported methods include the reduction of a corresponding amide or azide, and multi-step syntheses starting from chiral precursors like L-glutamic acid. The choice of route often depends on the desired scale, available starting materials, and stereochemical requirements.
Q2: Why is the formation of secondary and tertiary amines a significant issue during nitrile reduction?
A2: During the catalytic hydrogenation of nitriles, the initially formed primary amine can react with the intermediate imine, leading to the formation of a secondary amine.[1] This secondary amine can then undergo further reaction to form a tertiary amine.[1] These side reactions reduce the yield of the desired primary amine and complicate the purification process.[2]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the synthesis can be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods allow for the tracking of the consumption of the starting material and the formation of the product and any byproducts. For catalytic hydrogenations, monitoring hydrogen uptake can also provide an indication of reaction progress.
Troubleshooting Guides
Issue 1: Low Yield of Primary Amine in Nitrile Reduction
Q: My catalytic hydrogenation of tert-butyl 3-cyanopiperidine-1-carboxylate is resulting in a low yield of the desired primary amine. What are the potential causes and how can I improve the yield?
A: Low yields in this reaction are often attributed to incomplete conversion, catalyst deactivation, or the formation of byproducts. Here are several factors to consider and optimize:
-
Catalyst Selection and Loading: The choice of catalyst is critical for both activity and selectivity.[1] Raney Nickel is a common choice, but palladium and platinum catalysts can also be used.[1] Ensure the catalyst is active and consider increasing the catalyst loading if the reaction is sluggish.
-
Hydrogen Pressure and Temperature: These parameters significantly influence the reaction rate. Insufficient pressure or temperature can lead to incomplete conversion. A systematic optimization of both, within the safety limits of your equipment, is recommended.
-
Solvent Choice: The reaction is typically carried out in alcoholic solvents like methanol or ethanol. The choice of solvent can affect the solubility of the substrate and the activity of the catalyst.
-
Presence of Additives: The addition of ammonia or a base can help to suppress the formation of secondary and tertiary amine byproducts by competing for reaction with the intermediate imine.
Table 1: Comparison of Catalysts for Nitrile Reduction
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| Raney Nickel | H₂ (50-100 bar), 50-100 °C, Methanol/Ammonia | Cost-effective, highly active | Can be pyrophoric, potential for over-reduction |
| Palladium on Carbon (Pd/C) | H₂ (10-50 bar), 25-80 °C, Ethanol | Good selectivity, operates at lower pressures | More expensive than Raney Ni |
| Platinum Dioxide (PtO₂) | H₂ (1-5 bar), 25-50 °C, Acetic Acid | High activity at low pressure | Can be expensive, acidic medium may not be suitable |
Data compiled from general knowledge of catalytic hydrogenation.
Issue 2: Complex Product Mixture and Difficult Purification
Q: My reaction mixture contains the desired product along with significant amounts of secondary and tertiary amines, making purification difficult. How can I simplify the product mixture and effectively purify the target compound?
A: The formation of a complex product mixture is a common challenge. To address this, a two-pronged approach of optimizing the reaction to improve selectivity and employing an effective purification strategy is necessary.
Reaction Optimization:
-
Ammonia Addition: Introducing ammonia into the reaction mixture is a widely used strategy to minimize the formation of secondary and tertiary amines. Ammonia competes with the product primary amine for the intermediate imine, thus favoring the formation of the desired product.
-
Catalyst Choice: Some catalysts exhibit higher selectivity for primary amine formation. For instance, cobalt-based catalysts have been reported to be highly selective.
Purification Strategies:
-
Acid-Base Extraction: As the product is a primary amine, it can be separated from non-basic impurities by extraction into an acidic aqueous solution, followed by basification and re-extraction into an organic solvent.
-
Chromatography: Flash column chromatography on silica gel is a common method for purifying Boc-protected amines. A gradient elution with a mobile phase containing a small amount of a basic modifier (e.g., triethylamine) can improve the separation and recovery of the amine product.
-
Crystallization: If the product is a solid and a suitable solvent system can be found, crystallization can be a highly effective and scalable purification method.[3]
Table 2: Comparison of Purification Techniques for Boc-Protected Amines
| Technique | Resolution | Throughput | Scalability | Key Considerations |
| Flash Chromatography | Moderate | High | Good | Choice of eluent system is critical. |
| Preparative HPLC | High | Low | Limited | Best for high purity, but less cost-effective for large scale.[3] |
| Crystallization | High (if successful) | High | Excellent | Requires a crystalline product and suitable solvent system.[3] |
Experimental Protocols
Protocol: Catalytic Hydrogenation of tert-butyl 3-cyanopiperidine-1-carboxylate
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and equipment.
Materials:
-
tert-butyl 3-cyanopiperidine-1-carboxylate
-
Raney Nickel (50% slurry in water)
-
Anhydrous Methanol
-
Ammonia solution (e.g., 7N in Methanol)
-
High-pressure autoclave/hydrogenator
-
Filter aid (e.g., Celite)
Procedure:
-
Reactor Setup: To a clean and dry high-pressure autoclave, add tert-butyl 3-cyanopiperidine-1-carboxylate (1.0 eq).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add Raney Nickel (5-10 wt% of the substrate). The catalyst should be washed with the reaction solvent prior to addition to remove any residual water.
-
Solvent Addition: Add anhydrous methanol and the methanolic ammonia solution. The total solvent volume should be sufficient to ensure good stirring.
-
Hydrogenation: Seal the reactor and purge several times with nitrogen, followed by several purges with hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 bar) and heat to the target temperature (e.g., 60-80 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by hydrogen uptake and/or by taking aliquots for analysis by TLC, GC, or HPLC.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Purge the reactor with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of filter aid (e.g., Celite) to remove the catalyst. Caution: Raney Nickel can be pyrophoric upon exposure to air, especially when dry. Do not allow the filter cake to dry out. Keep it wet with solvent and handle it appropriately.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude product can then be purified by one of the methods described in the troubleshooting section (e.g., column chromatography or crystallization).
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield in nitrile reduction.
Caption: Purification strategy for isolating the primary amine product.
References
Technical Support Center: Purification of tert-Butyl 3-(Aminomethyl)piperidine-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of tert-butyl 3-(aminomethyl)piperidine-1-carboxylate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Purity After Column Chromatography | Inappropriate solvent system (eluent) leading to poor separation of the product from impurities. | Optimize the eluent system using thin-layer chromatography (TLC) prior to running the column. Start with a non-polar solvent and gradually increase the polarity. A common starting point for Boc-protected amines is a mixture of hexane and ethyl acetate. A gradient elution may be necessary for complex mixtures. |
| Co-elution of structurally similar impurities, such as diastereomers or regioisomers. | Consider using a different stationary phase (e.g., alumina instead of silica gel) or a more specialized chromatography technique like reverse-phase chromatography if baseline separation is not achievable on standard silica gel. | |
| Degradation of the product on silica gel. | The primary amine in the molecule can sometimes interact strongly with acidic silica gel, leading to tailing or degradation. To mitigate this, the silica gel can be pre-treated with a base like triethylamine (typically 1% in the eluent) or by using deactivated (neutral) silica gel. | |
| Product is a Yellow Oil or Waxy Solid | Presence of residual solvents or minor chromophoric impurities. | High-vacuum drying can help remove residual solvents. If the color persists and purity is otherwise high, treatment with activated carbon followed by filtration may help to decolorize the product. |
| The inherent nature of the compound. | The compound is often described as a light yellow oil or waxy solid. If analytical data (NMR, LC-MS) confirms high purity, the coloration may be intrinsic to the product. | |
| Difficulty Removing Boc-Anhydride Byproducts | Incomplete reaction or excess di-tert-butyl dicarbonate (Boc₂O) used during synthesis. | During the workup, washing the organic layer with a mild base like sodium bicarbonate solution can help remove unreacted Boc₂O and its acidic byproducts. |
| If byproducts persist, they can often be removed by column chromatography. | ||
| Presence of Palladium Catalyst Residues | Incomplete filtration of Palladium on carbon (Pd/C) after a hydrogenation step in the synthesis. | Ensure thorough filtration through a pad of Celite or a similar filter aid. If black particulate matter is still visible, re-dissolving the product in a suitable solvent and re-filtering may be necessary. |
| Incomplete Removal of a Precursor (e.g., Benzyloxycarbonyl-protected amine) | Incomplete deprotection during synthesis. | Monitor the deprotection reaction by TLC or LC-MS to ensure it goes to completion. If the impurity is present in the final product, it may be separable by column chromatography, though optimizing the deprotection step is preferable. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: The most frequently cited method for the purification of this and structurally similar compounds is column chromatography on silica gel. This technique is versatile for removing a wide range of impurities, including unreacted starting materials, reagents, and side products from the synthesis.
Q2: Can I purify this compound by distillation?
A2: While distillation is a common purification technique for liquids, it may not be suitable for this compound. Its relatively high molecular weight (200.28 g/mol ) and the presence of the thermally labile Boc-protecting group suggest that high temperatures required for distillation could lead to decomposition.
Q3: Is recrystallization a viable purification method for this compound?
A3: Recrystallization can be an effective purification method if the compound is a solid and a suitable solvent system can be found. Since this compound is often described as a waxy solid or an oil, inducing crystallization might be challenging. However, if a solid form is obtained, recrystallization from a non-polar solvent or a mixture of solvents could be attempted.
Q4: My purified product appears as a yellow oil, but the literature sometimes describes it as a solid. Why is this?
A4: The physical state of a compound can be influenced by its purity and the presence of residual solvents. It is also possible for some compounds to exist as either an amorphous solid or a supercooled liquid (oil) at room temperature. If your product is an oil but analytical data (e.g., NMR, Mass Spectrometry) confirms its identity and high purity, it can still be suitable for subsequent steps.
Q5: How should I store the purified this compound?
A5: It is recommended to store the compound in a cool, dark place under an inert atmosphere. A refrigerator at 2-8°C is a suitable storage temperature.
Experimental Protocol: Column Chromatography Purification
This protocol provides a general methodology for the purification of this compound using silica gel column chromatography.
1. Preparation:
- TLC Analysis: Before performing the column, determine an appropriate eluent system using TLC. A good eluent system will give the product an Rf value of approximately 0.2-0.4 and show good separation from impurities. A common eluent system to start with is a gradient of ethyl acetate in hexane. For this basic amine, adding a small amount of triethylamine (e.g., 1%) to the eluent can improve the peak shape and reduce tailing.
- Column Packing: Prepare a glass column with silica gel (60-120 mesh or 230-400 mesh for higher resolution) packed as a slurry in the initial, least polar eluent.
- Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, for less soluble products, adsorb the crude material onto a small amount of silica gel, dry it, and load the dry powder onto the top of the column.
2. Elution:
- Carefully load the prepared sample onto the top of the packed column.
- Begin eluting with the chosen solvent system. If a gradient elution is used, start with the less polar mixture and gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., ethyl acetate).
- Collect fractions in test tubes.
3. Fraction Analysis:
- Monitor the elution of compounds from the column by spotting fractions onto a TLC plate and visualizing under UV light (if applicable) and/or with a suitable stain (e.g., potassium permanganate or ninhydrin for the free amine).
- Combine the fractions that contain the pure product.
4. Product Isolation:
- Remove the solvent from the combined pure fractions using a rotary evaporator.
- Place the resulting oil or solid under high vacuum to remove any remaining traces of solvent.
- Characterize the purified product using analytical techniques such as NMR, LC-MS, and IR spectroscopy to confirm its identity and purity.
Diagrams
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting decision tree for low purity purification outcomes.
Technical Support Center: Optimizing Reaction Conditions for tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of tert-butyl 3-(aminomethyl)piperidine-1-carboxylate and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound derivatives. The primary synthetic routes covered are the catalytic hydrogenation of a nitrile precursor and the reductive amination of a formyl precursor.
Route 1: Catalytic Hydrogenation of tert-Butyl 3-cyanopiperidine-1-carboxylate
Q1: My catalytic hydrogenation of tert-butyl 3-cyanopiperidine-1-carboxylate is showing low yield. What are the potential causes and how can I improve it?
A: Low yields in this hydrogenation can stem from several factors:
-
Catalyst Activity: The activity of your catalyst (e.g., Palladium on carbon, Pd/C) is crucial. Ensure you are using a fresh, high-quality catalyst. Catalyst poisoning can also occur if the starting material or solvent contains impurities.
-
Reaction Conditions: Hydrogen pressure and reaction temperature play a significant role. Insufficient pressure may lead to incomplete reaction. While higher temperatures can increase the reaction rate, they may also promote side reactions. An optimization of both parameters is often necessary.
-
Solvent Choice: The choice of solvent can influence the reaction rate and selectivity. Protic solvents like methanol or ethanol are commonly used and generally accelerate the hydrogenation rate.[1]
-
Incomplete Reaction: Monitor the reaction progress using techniques like TLC or LC-MS to ensure the starting material is fully consumed before workup.
Troubleshooting Tips:
-
Increase the catalyst loading (e.g., from 5 mol% to 10 mol%).
-
Increase the hydrogen pressure (e.g., from 1 atm to 50 psi).
-
Screen different solvents (e.g., methanol, ethanol, acetic acid).
-
Ensure the reaction is stirred vigorously to ensure good mixing of the catalyst, substrate, and hydrogen.[1]
Q2: I am observing the formation of side products during the hydrogenation reaction. What are they and how can I minimize them?
A: A common side product is the corresponding primary amine without the Boc protecting group, resulting from the hydrogenolysis of the carbamate.
Preventative Measures:
-
Milder Reaction Conditions: Employing lower temperatures and pressures can help minimize the cleavage of the Boc group.
-
Catalyst Selection: While Pd/C is common, other catalysts like Rhodium on carbon might offer different selectivity profiles.
-
Reaction Time: Avoid unnecessarily long reaction times once the starting material has been consumed.
Route 2: Reductive Amination of tert-Butyl 3-formylpiperidine-1-carboxylate
Q3: My reductive amination reaction is sluggish or incomplete. What could be the issue?
A: Incomplete reductive amination can be due to several factors:
-
Reducing Agent: The choice and quality of the reducing agent are critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reagent often preferred for this transformation as it can be used in a one-pot procedure.[2][3][4] Ensure it is fresh and has been stored under anhydrous conditions.
-
pH of the Reaction: The formation of the intermediate iminium ion is pH-dependent. The reaction is often carried out in the presence of a mild acid, like acetic acid, to catalyze imine formation.[3]
-
Solvent: Anhydrous solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF) are typically used.[4] The presence of water can hydrolyze the iminium intermediate and hinder the reaction.
Troubleshooting Tips:
-
Use a slight excess of the amine and the reducing agent.
-
Add a catalytic amount of acetic acid to the reaction mixture.
-
Ensure all reagents and solvents are anhydrous.
-
Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
Q4: I am observing the formation of an alcohol byproduct corresponding to the reduction of my starting aldehyde. How can I avoid this?
A: Formation of the alcohol byproduct indicates that the reduction of the aldehyde is competing with the reductive amination pathway.
Preventative Measures:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride is generally selective for the reduction of the iminium ion over the aldehyde.[3] If you are using a less selective reducing agent like sodium borohydride (NaBH₄), it is crucial to first allow for the complete formation of the imine before adding the reducing agent.[4]
-
Reaction Stoichiometry: Ensure the amine is present in a sufficient amount to drive the equilibrium towards imine formation.
General Troubleshooting
Q5: I am having difficulty with the Boc protection of 3-(aminomethyl)piperidine. The reaction is incomplete. What can I do?
A: Incomplete Boc protection can be due to:
-
Stoichiometry: Ensure you are using a slight excess of di-tert-butyl dicarbonate ((Boc)₂O).
-
Base: The reaction is typically carried out in the presence of a base like triethylamine (TEA) or sodium hydroxide to neutralize the acid formed during the reaction.[5]
-
Solvent: A variety of solvents can be used, including dichloromethane, THF, or a biphasic system with water. Ensure your starting material is soluble in the chosen solvent system.[5]
Troubleshooting Workflow for Incomplete Boc Protection:
Caption: Troubleshooting workflow for incomplete Boc protection.
Q6: Purification of my final product, this compound, is challenging due to its polarity. What are the recommended purification methods?
A: The polar nature of the free amine can make purification by standard silica gel chromatography difficult due to streaking.
Purification Strategies:
-
Acid-Base Extraction: The basic nature of the amine allows for purification through acid-base extractions. The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl) to extract the amine into the aqueous layer. The aqueous layer is then basified (e.g., with NaOH) and the product is re-extracted with an organic solvent.
-
Column Chromatography with Modified Eluent: If column chromatography is necessary, adding a small amount of a basic modifier like triethylamine or ammonium hydroxide (e.g., 1-2%) to the eluent system (e.g., dichloromethane/methanol) can significantly improve the peak shape and separation.
-
Reverse-Phase Chromatography: For highly polar derivatives, reverse-phase chromatography can be an effective purification method.
Data Presentation
The following tables summarize quantitative data for key reaction parameters.
Table 1: Comparison of Catalysts for the Hydrogenation of 3-Cyanopyridine Derivatives
| Catalyst | H₂ Pressure (bar) | Temperature (°C) | Solvent | Yield (%) | Reference |
| 10% Pd/C | 1 | 25 | Methanol | >95 | [6] |
| 5% Ru/Al₂O₃ | 80 | 100 | Water | 92 | Fictional Example |
| Raney Nickel | 100 | 120 | Ethanol | 85 | Fictional Example |
Table 2: Effect of Solvent on the Yield of Reductive Amination
| Solvent | Reducing Agent | Temperature (°C) | Yield (%) | Reference |
| Dichloromethane (DCM) | NaBH(OAc)₃ | 25 | 92 | Fictional Example |
| 1,2-Dichloroethane (DCE) | NaBH(OAc)₃ | 25 | 94 | [3] |
| Tetrahydrofuran (THF) | NaBH(OAc)₃ | 25 | 88 | [4] |
| Methanol | NaBH₄ | 0-25 | 85 | [4] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of tert-Butyl 3-cyanopiperidine-1-carboxylate using Pd/C
Materials:
-
tert-Butyl 3-cyanopiperidine-1-carboxylate
-
10% Palladium on carbon (Pd/C)
-
Methanol
-
Hydrogen gas
-
Inert gas (Argon or Nitrogen)
-
Celite®
Procedure:
-
In a hydrogenation vessel, add tert-butyl 3-cyanopiperidine-1-carboxylate (1.0 eq).
-
Under an inert atmosphere, carefully add 10% Pd/C (5-10 mol%).
-
Add methanol as the solvent.
-
Seal the vessel and purge with hydrogen gas (typically 3-5 cycles of vacuum and H₂ backfill).
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
General Workflow for Catalytic Hydrogenation:
Caption: General workflow for catalytic hydrogenation.
Protocol 2: Reductive Amination of tert-Butyl 3-formylpiperidine-1-carboxylate using Sodium Triacetoxyborohydride
Materials:
-
tert-Butyl 3-formylpiperidine-1-carboxylate
-
Ammonia solution (e.g., 7N in methanol) or ammonium acetate
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous dichloromethane (DCM)
-
Acetic acid (optional)
Procedure:
-
Dissolve tert-butyl 3-formylpiperidine-1-carboxylate (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Add the ammonia source (e.g., ammonia in methanol, 1.5-2.0 eq).
-
If desired, add a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
In portions, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.[2]
Logical Relationship in Reductive Amination:
References
- 1. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 2. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]
Technical Support Center: Synthesis of tert-butyl 3-(aminomethyl)piperidine-1-carboxylate
This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals involved in the synthesis of tert-butyl 3-(aminomethyl)piperidine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent methods involve either the Boc-protection of 3-(aminomethyl)piperidine or the reduction of a suitable precursor that already contains the Boc-protected piperidine ring. A common precursor for the reduction route is tert-butyl 3-cyanopiperidine-1-carboxylate.
Q2: I am seeing a significant amount of a di-protected byproduct. How can I avoid this?
A2: The formation of a di-Boc species, where both the piperidine nitrogen and the exocyclic aminomethyl nitrogen are protected, is a common side reaction. To minimize this, you can employ a strategy of slow addition of di-tert-butyl dicarbonate (Boc₂O) at a controlled temperature, typically 0 °C to room temperature. Using a stoichiometric amount of Boc₂O (1.0 to 1.1 equivalents) is also critical. If the starting material is 3-(aminomethyl)piperidine, the piperidine nitrogen is generally more nucleophilic and will react preferentially.
Q3: My starting material, 3-(aminomethyl)piperidine, has poor solubility in my reaction solvent. What can I do?
A3: 3-(Aminomethyl)piperidine can exhibit zwitterionic character, leading to poor solubility in common organic solvents like acetonitrile or THF. To address this, consider using a solvent system that can better accommodate salts or polar compounds, such as a mixture of dioxane and water or using an alcohol like methanol or ethanol. Another approach is to perform the reaction in an aqueous basic solution (e.g., with sodium hydroxide), which can improve the solubility of the amine starting material.[1]
Q4: During the workup, I am having trouble separating my product from the reaction byproducts. What purification strategies are recommended?
A4: Purification is often achieved through column chromatography on silica gel. A gradient elution system, typically starting with a less polar mobile phase (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is effective. For basic amine products, it is sometimes beneficial to add a small amount of triethylamine (e.g., 1%) to the eluent to prevent streaking on the column. An acidic wash (e.g., with dilute HCl) during the aqueous workup can help remove unreacted amine starting material, but be cautious as this can deprotect the Boc group if the conditions are too harsh.
Q5: What analytical techniques are best for monitoring the reaction progress and characterizing the final product?
A5: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the consumption of the starting material and the formation of the product. Staining with ninhydrin can be useful for visualizing amine-containing compounds. For final product characterization, ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the structure, and Mass Spectrometry (MS) will confirm the molecular weight.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Product loss during workup/purification. 3. Degradation of the Boc-protecting group. | 1. Monitor the reaction by TLC until the starting material is consumed. Consider extending the reaction time or slightly increasing the temperature. 2. Minimize the number of extraction and transfer steps. Ensure the pH of aqueous layers is appropriate to prevent your product from partitioning into the wrong phase. 3. Avoid strongly acidic conditions during workup. Use a mild acid wash (e.g., dilute citric acid or saturated ammonium chloride solution) if necessary. |
| Multiple Spots on TLC (Side Products) | 1. Di-Boc formation: Over-protection of both amine groups. 2. Urea formation: Reaction of the amine with isocyanate impurities in the Boc-anhydride or formed in situ. 3. Dimerization: Amide bond formation between two molecules if a carboxylate is present. | 1. Use a controlled amount of Boc₂O (1.0-1.1 eq.). Add the reagent slowly at a reduced temperature (0 °C). 2. Use high-purity Boc₂O. 3. If your starting material has a carboxylic acid moiety, protect it before attempting the Boc protection of the amine. |
| Product is an oil, but literature reports a solid | 1. Residual solvent. 2. Presence of impurities. | 1. Dry the product under high vacuum for an extended period. 2. Re-purify by column chromatography. If the product is pure but remains an oil, it may crystallize upon standing or by scratching the flask with a glass rod. |
| Boc group is lost during the reaction or workup | 1. Exposure to strong acid. 2. High reaction temperatures for extended periods. | 1. Maintain neutral or basic conditions. Use a bicarbonate or saturated NH₄Cl wash instead of strong acids. 2. Conduct the reaction at the lowest effective temperature. |
Experimental Protocols
Protocol 1: Boc Protection of 3-(Aminomethyl)piperidine
-
Reaction Setup: Dissolve 3-(aminomethyl)piperidine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water (1:1) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O) (1.05 eq.) in the same solvent. Add the Boc₂O solution dropwise to the cooled amine solution over 30-60 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 20% to 50%).
Protocol 2: Reduction of tert-Butyl 3-Cyanopiperidine-1-carboxylate
-
Reaction Setup: In a hydrogenation vessel, dissolve tert-butyl 3-cyanopiperidine-1-carboxylate (1.0 eq.) in methanol or ethanol.
-
Catalyst Addition: Add a catalytic amount of Palladium on carbon (10% Pd/C, ~10 mol%) or Raney Nickel to the solution.
-
Hydrogenation: Place the vessel under a hydrogen atmosphere (typically 50 psi or using a hydrogen balloon) and stir vigorously at room temperature for 16-24 hours.
-
Workup:
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product is often of high purity, but can be further purified by column chromatography if necessary.
Visualizations
Caption: Overview of the two primary synthetic routes.
Caption: Potential side reactions during Boc protection.
Caption: A logical approach to troubleshooting synthesis issues.
References
Technical Support Center: Synthesis of tert-butyl 3-(aminomethyl)piperidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of tert-butyl 3-(aminomethyl)piperidine-1-carboxylate, a key building block in pharmaceutical development.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
The most prevalent and industrially relevant method is the reduction of the corresponding nitrile precursor, tert-butyl 3-cyanopiperidine-1-carboxylate. This is typically achieved through catalytic hydrogenation.
Q2: What are the primary challenges and side reactions encountered during this synthesis?
The main challenge in the reduction of tert-butyl 3-cyanopiperidine-1-carboxylate is controlling the selectivity to obtain the desired primary amine. The primary amine product can react with the intermediate imine, leading to the formation of undesired secondary and tertiary amine impurities, which significantly reduces the yield and complicates purification.
Q3: Which catalysts are most effective for the reduction of tert-butyl 3-cyanopiperidine-1-carboxylate?
Commonly used heterogeneous catalysts include Raney Nickel and Palladium on carbon (Pd/C). Ruthenium-based catalysts have also shown high efficacy. The choice of catalyst can significantly impact the reaction's selectivity and efficiency.
Q4: How can the formation of secondary and tertiary amine byproducts be minimized?
Several strategies can be employed to suppress the formation of these impurities:
-
Addition of Ammonia or Ammonium Hydroxide: These additives compete with the primary amine product for reaction with the intermediate imine, thereby favoring the formation of the desired primary amine.
-
Use of Acetic Anhydride as a Solvent: Performing the hydrogenation in acetic anhydride can trap the initially formed primary amine as its amide, preventing it from reacting further. The amide can then be hydrolyzed to yield the primary amine.[1]
-
Carbon Dioxide: The presence of CO2 can protect the primary amine by reacting with the -NH2 group, thus preventing its condensation into dimers and trimers.[2]
-
Optimization of Reaction Conditions: Factors such as temperature, pressure, and solvent can be adjusted to favor the formation of the primary amine.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low Yield of Primary Amine | Formation of secondary and tertiary amine side products. | - Add ammonia or ammonium hydroxide to the reaction mixture. - Use a solvent system containing acetic anhydride to form an intermediate amide, followed by hydrolysis.[1] - Introduce carbon dioxide into the reaction system.[2] - Optimize the catalyst; Raney Nickel or specific ruthenium catalysts can offer higher selectivity. |
| Incomplete reaction/conversion of the nitrile starting material. | - Increase hydrogen pressure and/or reaction temperature. - Ensure the catalyst is active and not poisoned. Use fresh catalyst if necessary. - Increase the catalyst loading. - Extend the reaction time. | |
| Difficult Purification | Presence of closely related secondary and tertiary amine impurities. | - Employ chromatographic separation techniques. - Convert the primary amine to a salt (e.g., hydrochloride) to facilitate selective crystallization and separation from less basic impurities. |
| Inconsistent Results | Variability in catalyst activity or reaction setup. | - Standardize the source and handling of the catalyst. - Ensure consistent agitation and efficient gas-liquid mixing in the reactor. - Carefully control reaction parameters such as temperature, pressure, and solvent purity. |
Yield Improvement Strategies: A Comparative Overview
The following table summarizes different methodologies for the synthesis of this compound, highlighting the impact on yield.
| Method | Starting Material | Reagents & Conditions | Reported Yield | Key Advantages | Potential Drawbacks |
| Catalytic Hydrogenation | tert-Butyl 3-cyanopiperidine-1-carboxylate | H₂, Raney Nickel, NH₃/Ethanol | High | High atom economy, relatively clean. | Formation of secondary/tertiary amines. |
| Catalytic Hydrogenation with Additive | tert-Butyl 3-cyanopiperidine-1-carboxylate | H₂, Pd/C, Acetic Anhydride, then HCl hydrolysis | High | Suppresses side product formation effectively.[1] | Requires an additional hydrolysis step. |
| Hydride Reduction | tert-Butyl 3-cyanopiperidine-1-carboxylate | Lithium aluminum hydride (LiAlH₄) in dry ether/THF | Good to High | Effective for a wide range of nitriles. | Highly reactive, requires stringent anhydrous conditions, potential for over-reduction. |
| Borane Reduction | tert-Butyl 3-cyanopiperidine-1-carboxylate | Borane-dimethyl sulfide (BH₃·SMe₂) in THF | Good | Milder than LiAlH₄, good functional group tolerance. | Unpleasant odor of the reagent. |
Detailed Experimental Protocols
High-Yield Protocol 1: Catalytic Hydrogenation with Ammonia
This protocol is designed to maximize the yield of the primary amine by suppressing the formation of secondary and tertiary amine impurities.
Materials:
-
tert-Butyl 3-cyanopiperidine-1-carboxylate
-
Raney Nickel (activated)
-
Ethanol (anhydrous)
-
Ammonia solution (e.g., 7N in Methanol)
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and hydrogenation apparatus
Procedure:
-
In a suitable hydrogenation reactor, add tert-butyl 3-cyanopiperidine-1-carboxylate and anhydrous ethanol.
-
Carefully add the activated Raney Nickel catalyst under a stream of inert gas.
-
Add the ammonia solution to the mixture.
-
Seal the reactor and purge several times with inert gas, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Heat the reaction mixture to the desired temperature (e.g., 40-60 °C) with vigorous stirring.
-
Monitor the reaction progress by techniques such as TLC, GC, or HPLC until the starting material is consumed.
-
Cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Purge the reactor with inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or crystallization to yield pure this compound.
Visualizing the Synthesis and Troubleshooting Logic
To aid in understanding the synthetic process and troubleshooting, the following diagrams illustrate the key pathways and workflows.
Caption: Primary synthetic route to the target compound.
Caption: Mechanism of secondary and tertiary amine formation.
Caption: A logical workflow for troubleshooting low yield issues.
References
Technical Support Center: Synthesis of tert-butyl 3-(aminomethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of tert-butyl 3-(aminomethyl)piperidine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
There are two primary synthetic routes commonly employed:
-
Route A: Boc Protection of 3-(aminomethyl)piperidine. This is a straightforward approach where commercially available 3-(aminomethyl)piperidine is reacted with di-tert-butyl dicarbonate (Boc₂O) to protect the piperidine nitrogen.
-
Route B: Reduction of a protected cyanopiperidine derivative. This route typically involves the reduction of a nitrile group, for example, starting from 1-Boc-3-cyanopiperidine.
Q2: What are the critical parameters to control during the Boc protection of 3-(aminomethyl)piperidine (Route A)?
The key parameters to control are:
-
Stoichiometry of Boc₂O: Using a significant excess of Boc₂O can lead to the formation of the di-Boc impurity. Careful control of the molar ratio is crucial.
-
Reaction Temperature: The reaction is typically carried out at room temperature. Elevated temperatures can increase the rate of side reactions.
-
Solvent: Dichloromethane (DCM) or a mixture of solvents like THF and water are common. The choice of solvent can affect the solubility of reactants and the reaction rate.
-
Base: While not always necessary, a base like triethylamine (TEA) can be used to neutralize any acidic byproducts.
Q3: What types of impurities are commonly observed in the synthesis of this compound?
Several impurities can arise depending on the synthetic route and reaction conditions. These include:
-
Unreacted Starting Materials: Incomplete reactions can leave residual 3-(aminomethyl)piperidine (in Route A) or the cyanopiperidine precursor (in Route B).
-
Di-Boc Protected Product: Over-reaction with Boc₂O can lead to the formation of tert-butyl 3-((tert-butoxycarbonylamino)methyl)piperidine-1-carboxylate.
-
Byproducts from Nitrile Reduction (Route B): Incomplete reduction of the nitrile can result in the formation of intermediate imines or hydrolysis to the corresponding amide. Over-reduction is also a possibility.
-
Solvent-Related Impurities: Certain solvents can participate in side reactions. For instance, if ethanol is used as a solvent during hydrogenation, N-ethylated byproducts can form.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Monitor the reaction progress using TLC, GC, or LC-MS to ensure completion.- Increase the reaction time or slightly elevate the temperature if the reaction is sluggish. |
| Poor Quality Reagents | - Use fresh, high-purity starting materials and reagents.- Ensure Boc₂O has not hydrolyzed. |
| Suboptimal Reaction Conditions | - Optimize the solvent system to ensure all reactants are in solution.- Adjust the stoichiometry of reagents. |
| Product Loss During Work-up | - Ensure proper pH adjustment during extraction to minimize the solubility of the product in the aqueous phase.- Use an appropriate extraction solvent. |
Issue 2: Presence of Significant Impurities in the Final Product
| Observed Impurity | Possible Cause | Suggested Solution |
| Unreacted Starting Material | Incomplete reaction. | See "Incomplete Reaction" under Issue 1. |
| Di-Boc Protected Product | Excess Boc₂O used. | Use a stoichiometric amount of Boc₂O (typically 1.0-1.1 equivalents). Add the Boc₂O solution slowly to the reaction mixture. |
| Secondary/Tertiary Amine Formation (from nitrile reduction) | Non-selective reduction conditions. | Optimize the catalyst and reaction conditions (pressure, temperature) for the nitrile reduction. The addition of additives like ammonia can sometimes suppress the formation of secondary amines. |
| N-Alkylated Impurity | Reaction with an alkylating solvent (e.g., ethanol during hydrogenation). | Use a non-reactive solvent such as THF or methanol for the hydrogenation step. |
Impurity Summary Table
| Impurity Name | Structure | Typical Analytical Method | Notes |
| 3-(aminomethyl)piperidine | GC-MS, LC-MS | Unreacted starting material in Route A. | |
| tert-butyl 3-((tert-butoxycarbonylamino)methyl)piperidine-1-carboxylate | LC-MS, NMR | Di-Boc protected byproduct. | |
| 1-Boc-3-cyanopiperidine | GC-MS, LC-MS | Unreacted starting material in Route B. | |
| N-ethyl-3-(aminomethyl)piperidine-1-carboxylate | GC-MS, LC-MS | Can form if ethanol is used as a solvent during hydrogenation. |
Key Experimental Protocols
Protocol 1: Synthesis via Boc Protection of 3-(aminomethyl)piperidine (Route A)
-
Dissolution: Dissolve 3-(aminomethyl)piperidine (1.0 eq) in dichloromethane (DCM) at room temperature.
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) in DCM to the stirred solution of the amine.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up:
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Synthesis via Reduction of 1-Boc-3-cyanopiperidine (Route B)
-
Catalyst Preparation: Prepare a slurry of a suitable catalyst (e.g., Raney Nickel or Palladium on carbon) in an appropriate solvent (e.g., methanol or THF) in a hydrogenation vessel.
-
Substrate Addition: Add a solution of 1-Boc-3-cyanopiperidine (1.0 eq) in the same solvent to the vessel.
-
Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture at room temperature until the uptake of hydrogen ceases.
-
Work-up:
-
Carefully filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the product by column chromatography or crystallization as needed.
Visualizing Impurity Formation and Troubleshooting
Impurity Formation Pathway (Route A)
Caption: Formation of the di-Boc impurity from the target product.
Troubleshooting Workflow for Low Yield
Technical Support Center: Synthesis & Purification of tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of tert-butyl 3-(aminomethyl)piperidine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
The most prevalent byproducts in the synthesis, which typically involves the reaction of 3-(aminomethyl)piperidine with di-tert-butyl dicarbonate (Boc anhydride), are the di-Boc protected species and unreacted starting material.
-
Di-Boc Protected Byproduct: Both the primary amine of the aminomethyl group and the secondary amine within the piperidine ring can react with Boc anhydride to form a di-protected molecule.
-
Unreacted 3-(aminomethyl)piperidine: Incomplete reaction can lead to the presence of the starting diamine in the final product mixture.
Q2: How can I minimize the formation of the di-Boc byproduct?
Minimizing the di-Boc byproduct is crucial for achieving a high yield of the desired mono-protected product. Key strategies include:
-
Stoichiometric Control: Carefully controlling the molar ratio of reactants is essential. Using a 1:1 molar ratio of 3-(aminomethyl)piperidine to di-tert-butyl dicarbonate is a common starting point.
-
Slow Addition of Reagent: Adding the di-tert-butyl dicarbonate solution slowly to the reaction mixture can help to favor mono-protection.
-
Selective Protonation: One of the most effective methods is to selectively deactivate one of the amine groups by protonation with one equivalent of acid (e.g., HCl) prior to the addition of Boc anhydride. The protonated amine is significantly less nucleophilic and therefore less likely to react.
Q3: My reaction is complete, but I'm having trouble purifying the final product. What methods are recommended?
The purification of this compound from its common byproducts can be effectively achieved through acid-base extraction or column chromatography.
-
Acid-Base Extraction: This technique exploits the differences in basicity between the desired product, the di-Boc byproduct, and the unreacted starting material. By acidifying the reaction mixture, the basic mono-Boc product and the unreacted diamine are protonated and extracted into the aqueous phase, while the neutral di-Boc byproduct remains in the organic phase. Subsequent basification of the aqueous layer allows for the extraction of the purified mono-Boc product into a fresh organic phase.
-
Column Chromatography: Silica gel column chromatography can also be employed to separate the components based on their polarity. The di-Boc byproduct is the least polar, followed by the desired mono-Boc product, with the unreacted diamine being the most polar.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete reaction. | - Ensure adequate reaction time and temperature. - Confirm the quality and reactivity of the di-tert-butyl dicarbonate. |
| Formation of a high percentage of di-Boc byproduct. | - Implement slow addition of Boc anhydride. - Utilize the selective mono-protonation strategy with one equivalent of acid. - Carefully control the stoichiometry of the reactants. | |
| Presence of Multiple Spots on TLC After Reaction | Formation of both mono- and di-Boc products, with remaining starting material. | This is a typical outcome. Proceed with a purification method such as acid-base extraction or column chromatography. |
| Difficulty in Separating Product from Byproducts | Similar polarities of the desired product and byproducts on silica gel. | - Optimize the solvent system for column chromatography to enhance separation. - Employ acid-base extraction as an alternative or preceding step to chromatography. |
| Product is Contaminated with Unreacted Starting Material | Incomplete reaction or inefficient purification. | - Drive the reaction to completion by monitoring with TLC. - Perform a thorough acid-base extraction to remove the more basic starting material. |
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Typical Purity of Final Product (%) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Acid-Base Extraction | >95% | 70-85% | Scalable, cost-effective, avoids chromatography. | May not remove all non-basic impurities. |
| Silica Gel Column Chromatography | >98% | 60-75% | High purity achievable, good for removing a wide range of impurities. | Less scalable, solvent intensive, potential for product loss on the column. |
| Acid-Base Extraction followed by Chromatography | >99% | 50-65% | Achieves the highest purity. | Multi-step process, lower overall yield. |
Note: Purity and yield values are representative and can vary based on reaction scale and specific experimental conditions.
Experimental Protocols
Key Experiment: Selective Mono-Boc Protection via Mono-Protonation and Acid-Base Extraction
This protocol describes a reliable method for the synthesis and purification of this compound.
1. Mono-Protonation of the Diamine:
-
Dissolve 3-(aminomethyl)piperidine (1 equivalent) in a suitable solvent such as methanol or a mixture of THF and water at 0°C.
-
Slowly add one equivalent of a solution of hydrochloric acid (e.g., 2M in methanol or aqueous HCl) to the stirred solution.
-
Allow the mixture to stir for 30 minutes at 0°C to ensure the formation of the mono-hydrochloride salt.
2. Boc Protection Reaction:
-
To the solution containing the mono-protonated diamine, add a solution of di-tert-butyl dicarbonate (1 equivalent) in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
3. Work-up and Acid-Base Extraction:
-
Concentrate the reaction mixture under reduced pressure to remove the organic solvent.
-
Add water and an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate) to the residue.
-
Acidify the aqueous layer with 1M HCl to a pH of approximately 2.
-
Separate the layers. The organic layer contains the di-Boc byproduct and can be discarded.
-
Wash the acidic aqueous layer with the organic solvent to remove any remaining di-Boc byproduct.
-
Basify the aqueous layer to a pH of >12 with a strong base (e.g., 2M NaOH).
-
Extract the aqueous layer multiple times with a fresh organic solvent (e.g., dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified this compound.
Visualizations
Caption: Experimental workflow for the selective mono-Boc protection and purification.
Caption: Troubleshooting logic for byproduct removal in the synthesis.
Technical Support Center: N-Alkylation of tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate
Welcome to the technical support center for the N-alkylation of tert-butyl 3-(aminomethyl)piperidine-1-carboxylate. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the synthesis of N-alkylated piperidine derivatives.
Frequently Asked Questions (FAQs)
Q1: My N-alkylation reaction is very slow or not proceeding to completion. What are the likely causes and solutions?
A1: Slow or incomplete reactions are common challenges often attributed to several factors:
-
Steric Hindrance: The piperidine ring and the Boc-protecting group can sterically hinder the approach of the alkylating agent to the primary aminomethyl group.[1][2] Using less bulky alkylating agents or increasing the reaction temperature can help overcome this.
-
Low Reactivity of the Alkylating Agent: The reactivity of alkyl halides follows the trend: Iodides > Bromides > Chlorides.[3] If you are using a bromide or chloride, consider switching to the corresponding iodide or adding a catalytic amount of potassium iodide to facilitate the reaction.[3]
-
Poor Solubility: Ensure all reactants, particularly inorganic bases like potassium carbonate, are adequately soluble in the chosen solvent.[3] If solubility is an issue, switching to a more polar aprotic solvent such as DMF or acetonitrile (ACN) may improve the reaction rate.[3]
-
Inappropriate Reaction Conditions: For direct alkylation, the choice of base is critical. While potassium carbonate is common, a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) may be more effective for certain substrates.[3][4] For reductive aminations, the efficiency of imine formation can be a limiting step, which can sometimes be improved with mild acid catalysis.[5]
Q2: I am observing multiple products in my reaction mixture. How can I improve selectivity and avoid side reactions?
A2: The formation of multiple products typically arises from over-alkylation or other side reactions.
-
Over-Alkylation: This occurs when the initially formed secondary amine is further alkylated to a tertiary amine. To minimize this, use a precise stoichiometry, typically 1.0 to 1.2 equivalents of the alkylating agent.[6] Slow, controlled addition of the alkylating agent using a syringe pump can also help maintain a low concentration and favor mono-alkylation.[4]
-
Quaternary Ammonium Salts: A common byproduct in direct alkylation with alkyl halides is the formation of quaternary ammonium salts.[1][7] This can be largely avoided by switching to reductive amination, which is a milder and more selective method that does not lead to over-alkylation.[1][7]
-
Choice of Method: Reductive amination is often the preferred method for achieving clean mono-alkylation as it avoids the issue of over-alkylation inherent to direct alkylation with reactive halides.[1][6]
Q3: Which method should I choose: direct alkylation with an alkyl halide or reductive amination?
A3: The choice depends on the substrate, the desired alkyl group, and the required reaction conditions.
-
Direct Alkylation: This method is straightforward and involves reacting the amine with an alkyl halide in the presence of a base.[1] It is often suitable for simple, reactive alkyl halides. However, it carries the risk of over-alkylation and the formation of quaternary ammonium salts.[1][7]
-
Reductive Amination: This two-step, one-pot process involves the formation of an imine intermediate between the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ.[1] This method is generally milder, highly selective for mono-alkylation, and avoids the formation of quaternary byproducts.[1] It is particularly advantageous for introducing a wide variety of alkyl groups. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent due to its selectivity for imines over carbonyls.[1][6]
Q4: I am having difficulty purifying my N-alkylated product. What are some effective purification strategies?
A4: Purification can be challenging due to the polar nature of the product and potential byproducts.
-
Column Chromatography: This is the most common method for purifying N-alkylated piperidines.[1] Use silica gel and a gradient elution system, starting with a non-polar solvent (e.g., hexane or ethyl acetate) and gradually increasing the polarity with a more polar solvent (e.g., methanol or adding triethylamine to the mobile phase to prevent tailing).
-
Aqueous Work-up: A standard aqueous work-up is crucial for removing inorganic salts and water-soluble impurities. Partition the crude product between an organic solvent (like ethyl acetate or DCM) and water or a saturated sodium bicarbonate solution.[1][6] Washing the organic layer with brine helps remove residual water before drying over an anhydrous salt like Na₂SO₄.[1][6]
-
Acid-Base Extraction: The basicity of the product amine can be exploited. An acid wash (e.g., dilute HCl) can extract the amine into the aqueous layer, leaving non-basic impurities behind in the organic layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and re-extracted with an organic solvent to recover the purified product.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the N-alkylation of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Low reactivity of alkylating agent (e.g., alkyl chloride).2. Steric hindrance.3. Poor solubility of reagents.4. Inappropriate base or reducing agent. | 1. Switch to a more reactive alkyl halide (I > Br > Cl) or add catalytic NaI/KI.[3]2. Increase reaction temperature or extend reaction time.3. Use a more polar solvent like ACN or DMF.[3]4. For direct alkylation, try a non-nucleophilic base like DIPEA.[3] For reductive amination, ensure the quality of NaBH(OAc)₃. |
| Formation of Multiple Products | 1. Over-alkylation (di-alkylation).2. Formation of quaternary ammonium salt. | 1. Use a stoichiometric amount (1.0-1.1 eq.) of the alkylating agent and add it slowly.[4]2. Switch to the reductive amination method, which is selective for mono-alkylation.[1] |
| Reductive Amination Fails | 1. Inefficient imine formation.2. Decomposition of reducing agent. | 1. Allow the amine and carbonyl to stir together for 1-2 hours before adding the reducing agent.[6] Consider adding a catalytic amount of acetic acid.2. Use anhydrous solvents and add the sodium triacetoxyborohydride portion-wise.[6] |
| Difficult Product Purification | 1. Product is highly polar and streaks on silica gel.2. Byproducts have similar polarity to the product. | 1. Add 1-2% triethylamine or ammonia in methanol to the eluent during column chromatography to suppress tailing.2. Utilize an acid-base extraction during the work-up to separate the basic product from neutral impurities. |
Experimental Protocols
Protocol 1: Direct N-Alkylation with an Alkyl Halide
This protocol describes a general procedure for the direct alkylation of the primary amine.
Materials:
-
This compound (1.0 eq.)
-
Alkyl halide (e.g., benzyl bromide) (1.1 eq.)
-
Base (e.g., K₂CO₃, finely powdered, or DIPEA) (2.0 eq.)
-
Anhydrous solvent (e.g., DMF or ACN)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound and the anhydrous solvent.
-
Add the base to the solution and stir.
-
Slowly add the alkyl halide to the reaction mixture at room temperature.
-
Stir the reaction at room temperature or heat gently (e.g., 50-70 °C) while monitoring its progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.[1]
-
Upon completion, cool the reaction to room temperature and filter to remove the inorganic base (if used).
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.[1]
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.[1]
-
Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated product.[1]
Protocol 2: N-Alkylation via Reductive Amination
This protocol details the N-alkylation using an aldehyde or ketone and sodium triacetoxyborohydride.[6]
Materials:
-
This compound (1.0 eq.)
-
Aldehyde or ketone (1.1-1.2 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq.)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Dichloroethane (DCE))
-
Standard glassware
Procedure:
-
To a dry round-bottom flask, add this compound and the anhydrous solvent.
-
Add the aldehyde or ketone to the solution and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.[6]
-
In a single portion or portion-wise, add sodium triacetoxyborohydride to the reaction mixture. The reaction may be mildly exothermic.[1][6]
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times typically range from 12 to 24 hours.[6]
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1][6]
-
Separate the organic layer and extract the aqueous layer with the same organic solvent (e.g., DCM).[6]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[6]
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[6]
Data Summary
The following table summarizes typical reaction parameters for the two primary N-alkylation methods. Yields are highly dependent on the specific substrates and conditions used.
| Method | Alkylating Agent | Key Reagents | Typical Solvent | Temp. | Key Considerations / Typical Yields |
| Direct Alkylation | Alkyl Halide (R-X) | K₂CO₃ or DIPEA | DMF, ACN | RT to 70°C | Prone to over-alkylation; risk of quaternary salt formation.[1] Yields can be variable. |
| Reductive Amination | Aldehyde (R-CHO) or Ketone (R₂C=O) | NaBH(OAc)₃, (cat. AcOH) | DCM, DCE | RT | Highly selective for mono-alkylation; generally cleaner reactions and good to high yields.[1][6] |
Visualizations
Experimental Workflow for N-Alkylation
Caption: General experimental workflow for N-alkylation.
Troubleshooting Decision Tree for Low Reaction Yield
Caption: Troubleshooting guide for low-yield reactions.
Comparison of N-Alkylation Pathways
Caption: Comparison of direct vs. reductive pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Boc-Protection of Aminopiperidines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the tert-butoxycarbonyl (Boc) protection of aminopiperidines. Below, you will find frequently asked questions and detailed troubleshooting guides to address common issues encountered during this crucial synthetic step.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental purpose of Boc-protecting an aminopiperidine?
The primary role of the tert-butoxycarbonyl (Boc) group is to act as a temporary shield for the amine functionality on the piperidine ring. This "protection" prevents the amine from undergoing unwanted reactions during subsequent synthetic steps that target other parts of the molecule.[1][2] The Boc group is favored due to its stability in a wide range of non-acidic conditions and its straightforward removal under mild acidic conditions.[1][3]
Q2: My Boc-protection reaction is sluggish or incomplete. What are the likely causes?
Several factors can lead to an incomplete or slow reaction:
-
Low Nucleophilicity of the Amine: The nitrogen in aminopiperidine can be a poor nucleophile if there are electron-withdrawing groups on the ring, hindering its attack on the Boc-anhydride.
-
Steric Hindrance: Bulky substituents near the amino group can physically block the approach of the Boc-anhydride.[4]
-
Poor Solubility: Aminopiperidines, especially those with additional polar functional groups, may have limited solubility in common organic solvents, leading to a heterogeneous and slow reaction.[5][6]
-
Inadequate Base: While not always essential, a base is often used to neutralize the acidic byproducts of the reaction, driving the equilibrium towards the protected product. An inappropriate choice or insufficient amount of base can stall the reaction.[5]
-
Hydrolysis of Boc-Anhydride: In the presence of water, di-tert-butyl dicarbonate (Boc₂O) can hydrolyze, reducing its availability to react with the amine.[5]
Q3: I am observing multiple spots on my TLC analysis post-reaction. What are the possible side products?
The formation of multiple products can be attributed to:
-
Di-Boc Formation: Primary amines can sometimes be doubly protected to form an N,N-di-Boc derivative, especially if an excess of Boc-anhydride and forcing conditions are used.[5]
-
Reaction with Other Nucleophiles: If the aminopiperidine substrate contains other nucleophilic groups, such as hydroxyls, they can also react with the Boc-anhydride.[5]
-
Urea Formation: In some instances, particularly with the use of certain bases, isocyanate intermediates can form, leading to the generation of urea-type byproducts.[7]
Q4: What is the best workup procedure for a Boc-protection reaction?
A standard workup procedure typically involves:
-
Quenching: Any excess Boc-anhydride can be quenched by adding a small amount of a nucleophilic amine, such as N,N-dimethylethylenediamine, or simply by adding water.[5]
-
Solvent Removal: The bulk of the organic solvent is removed under reduced pressure.
-
Aqueous Workup: The residue is redissolved in an organic solvent like ethyl acetate and washed with a mild aqueous acid (e.g., dilute HCl) to remove any unreacted amine and base, followed by a wash with brine.
-
Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated to yield the crude product.
-
Purification: If necessary, the crude product can be purified by column chromatography on silica gel.[8]
Q5: Which analytical techniques are best for monitoring the reaction progress and confirming the product?
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of the starting material and the appearance of the product. The Boc-protected product will typically have a higher Rf value than the starting amine due to its increased lipophilicity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for confirming the mass of the desired product and identifying any side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the final product. The appearance of a large singlet around 1.4 ppm in the 1H NMR spectrum is characteristic of the nine protons of the tert-butyl group.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues during the Boc-protection of aminopiperidines.
| Symptom | Possible Cause | Suggested Solution |
| Low or No Conversion | Poor solubility of aminopiperidine. | Use a co-solvent system such as THF/water or dioxane/water to improve solubility. For zwitterionic aminopiperidines, performing the reaction in an aqueous basic solution (e.g., with NaOH or NaHCO₃) can be effective.[6] |
| Low nucleophilicity of the amine. | Consider using a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to activate the Boc-anhydride.[2][9] Be aware that DMAP can sometimes promote side reactions.[9][10] | |
| Steric hindrance. | Increase the reaction temperature and/or reaction time. Using a more reactive Boc-donating reagent, although less common, could be an option. | |
| Reagent Decomposition. | Ensure the Boc-anhydride is fresh and has been stored properly, as it is sensitive to moisture.[11] | |
| Formation of Multiple Products | Di-Boc protection of a primary amine. | Use a stoichiometric amount (1.0-1.1 equivalents) of Boc-anhydride and monitor the reaction carefully by TLC or LC-MS to avoid over-reaction.[5] |
| Reaction at other nucleophilic sites. | If possible, protect other nucleophilic groups prior to the Boc-protection of the desired amine. Alternatively, careful control of reaction conditions (temperature, stoichiometry) may achieve selectivity. | |
| Difficult Purification | Product co-elutes with impurities. | Modify the mobile phase for column chromatography. A different solvent system may improve separation. If the product is basic, adding a small amount of triethylamine to the eluent can improve peak shape. |
| Product is an oil and difficult to handle. | If the product is not amenable to crystallization, it may need to be used as is in the next step, assuming sufficient purity. |
Experimental Protocols
General Protocol for Boc-Protection of Aminopiperidine
This protocol is a general guideline and may require optimization for specific substrates.
-
Dissolution: Dissolve the aminopiperidine (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or a 1:1 mixture of dioxane and water. The typical concentration is between 0.1 and 0.5 M.[5]
-
Base Addition (Optional but Recommended): Add a base such as triethylamine (TEA, 1.1-1.5 eq.) or sodium bicarbonate (NaHCO₃, 2-3 eq.) to the solution.[2][12]
-
Boc-Anhydride Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.0-1.2 eq.) either as a solid or dissolved in a small amount of the reaction solvent. The addition can be done at 0 °C or room temperature.[8]
-
Reaction: Allow the reaction to stir at room temperature. Monitor the progress by TLC or LC-MS until the starting material is consumed. This can take anywhere from a few hours to overnight.
-
Workup:
-
Quench any excess Boc₂O by adding water.
-
If a water-miscible solvent was used, remove it under reduced pressure.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃, followed by brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel if necessary.
Data Summary
| Parameter | Typical Range/Value | Notes |
| Equivalents of Boc₂O | 1.0 - 1.2 | Using a large excess can lead to di-Boc formation with primary amines.[5] |
| Equivalents of Base | 1.1 - 3.0 | Triethylamine (1.1-1.5 eq.) or NaHCO₃ (2-3 eq.) are common.[2][12] |
| Reaction Temperature | 0 °C to Room Temperature | Higher temperatures may be needed for less reactive amines but can increase side reactions. |
| Reaction Time | 1 - 24 hours | Highly dependent on the substrate's reactivity and reaction conditions. |
| Common Solvents | THF, DCM, Dioxane, Acetonitrile, Water | Co-solvents are often used to improve solubility.[13] |
Visual Guides
Caption: General reaction mechanism for the Boc-protection of an aminopiperidine.
Caption: A typical experimental workflow for Boc-protection.
Caption: A decision tree for troubleshooting incomplete Boc-protection reactions.
References
- 1. nbinno.com [nbinno.com]
- 2. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 3. 1-BOC-3-Aminopiperidine | 144243-24-3 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. echemi.com [echemi.com]
- 12. Di-tert-butyl_dicarbonate [chemeurope.com]
- 13. Amine Protection / Deprotection [fishersci.co.uk]
Technical Support Center: Large-Scale Synthesis of tert-butyl 3-(aminomethyl)piperidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions for the large-scale synthesis of tert-butyl 3-(aminomethyl)piperidine-1-carboxylate, a key intermediate in pharmaceutical development. The primary route discussed involves the reduction of tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common large-scale synthetic route for this compound?
A1: The most common and scalable route is the reduction of the nitrile group in the precursor, tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate. This is typically achieved through catalytic hydrogenation.
Q2: Why is the Boc protecting group used in this synthesis?
A2: The tert-butoxycarbonyl (Boc) group protects the piperidine nitrogen, preventing it from participating in undesired side reactions. This allows for selective functionalization at other positions of the piperidine ring. The Boc group is stable under many reaction conditions but can be easily removed when needed.[1]
Q3: What are the critical safety considerations for this synthesis?
A3: The primary safety concern is the use of hydrogen gas for the catalytic reduction, which is highly flammable and can form explosive mixtures with air. The catalyst, such as Raney Nickel or Palladium on carbon (Pd/C), can be pyrophoric, especially after the reaction when it is dry and saturated with hydrogen. Proper handling, including keeping the catalyst wet with solvent and using an inert atmosphere (like nitrogen or argon) during handling, is crucial.
Q4: How can the progress of the reduction reaction be monitored?
A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). A common method is to check for the disappearance of the starting material (the nitrile). For TLC, staining with ninhydrin can be used to visualize the appearance of the primary amine product.
Q5: What are the typical solvents used for the catalytic hydrogenation?
A5: Common solvents for catalytic hydrogenation include alcohols like methanol, ethanol, or isopropanol, often with the addition of ammonia to prevent the formation of secondary amine byproducts. Ethereal solvents like tetrahydrofuran (THF) can also be used. The choice of solvent can influence the reaction rate and selectivity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction / Low Conversion | 1. Inactive catalyst. 2. Insufficient hydrogen pressure or poor hydrogen delivery. 3. Presence of catalyst poisons (e.g., sulfur or halide impurities). 4. Low reaction temperature. | 1. Use fresh, high-quality catalyst. 2. Ensure the reaction vessel is properly sealed and pressurized. Check for leaks. Improve agitation to enhance gas-liquid mixing. 3. Purify the starting material to remove any potential catalyst poisons. 4. Increase the reaction temperature within the recommended range for the chosen catalyst and solvent. |
| Formation of Secondary Amine Impurity | Reaction of the newly formed primary amine with an intermediate imine, followed by reduction. | 1. Add ammonia (e.g., as a solution in methanol) to the reaction mixture. The excess ammonia competitively inhibits the side reaction. 2. Optimize the reaction conditions to favor the desired product, such as using a lower temperature or a more selective catalyst. |
| Difficulties in Catalyst Filtration | The catalyst particles are too fine, leading to slow filtration or passage through the filter medium. | 1. Use a filter aid such as Celite® to form a pad on the filter paper, which helps trap the fine catalyst particles. 2. Ensure the catalyst is fully suspended during filtration to prevent clogging. 3. Perform the filtration under an inert atmosphere to prevent the pyrophoric catalyst from igniting upon exposure to air. |
| Product Contamination with Catalyst Residues | Incomplete removal of the metal catalyst during filtration. | 1. Repeat the filtration through a fresh Celite® pad. 2. Consider using a specialized filter designed for removing fine particulates. 3. Test the product for residual metal content using techniques like Inductively Coupled Plasma (ICP) analysis. |
| Low Isolated Yield After Workup | 1. Product loss during extraction due to its water solubility. 2. Inefficient precipitation or crystallization. | 1. Saturate the aqueous layer with a salt (e.g., NaCl) to decrease the product's solubility in water before extraction. 2. Use a continuous liquid-liquid extractor for more efficient extraction. 3. Optimize the crystallization solvent system and conditions (e.g., temperature, concentration). |
Experimental Protocol: Catalytic Hydrogenation
This protocol outlines a typical procedure for the large-scale reduction of tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate.
Materials:
-
tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate
-
Methanol (MeOH)
-
Ammonia (7N solution in Methanol)
-
Raney Nickel (or 5-10% Palladium on Carbon)
-
Celite®
-
Nitrogen or Argon gas
-
Hydrogen gas
Equipment:
-
High-pressure hydrogenation reactor (autoclave)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reactor Preparation: Ensure the hydrogenation reactor is clean and dry. Purge the reactor with an inert gas (nitrogen or argon) to remove any residual air.
-
Charging the Reactor:
-
Under an inert atmosphere, carefully add the catalyst (e.g., Raney Nickel, typically as a slurry in water or methanol) to the reactor.
-
In a separate vessel, dissolve tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate in methanol and the methanolic ammonia solution.
-
Transfer the solution of the starting material to the reactor.
-
-
Hydrogenation:
-
Seal the reactor.
-
Purge the reactor several times with hydrogen gas to remove the inert gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Begin agitation and heat the reactor to the target temperature (e.g., 40-60 °C).
-
Monitor the reaction by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
-
Reaction Workup:
-
Cool the reactor to room temperature.
-
Carefully vent the excess hydrogen gas and purge the reactor with an inert gas.
-
Under an inert atmosphere, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the catalyst cake with methanol. Caution: The catalyst may be pyrophoric. Do not allow it to dry in the air.
-
-
Isolation:
-
Combine the filtrate and the methanol washes.
-
Concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be further purified by crystallization or column chromatography if necessary.
-
Visualizations
Caption: Synthetic pathway for the target compound.
Caption: Troubleshooting workflow for incomplete reactions.
References
Validation & Comparative
A Comparative Guide to tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate and Alternative Building Blocks in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in approved drugs and biologically active compounds.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an invaluable component in the design of novel therapeutics. Within the diverse toolkit of piperidine-based building blocks, tert-butyl 3-(aminomethyl)piperidine-1-carboxylate has emerged as a versatile reagent for introducing a 3-substituted piperidine moiety with a reactive primary amine handle.
This guide provides an objective comparison of this compound with its key alternatives. We will delve into their physicochemical properties, comparative performance in common synthetic transformations, and provide detailed experimental protocols for their application. This analysis is supported by experimental data to facilitate informed decisions in the design and execution of complex synthetic strategies for drug discovery.
Physicochemical Properties: A Foundation for Rational Selection
The choice of a building block is fundamentally guided by its intrinsic physicochemical properties, which influence not only its reactivity in a synthetic sequence but also the pharmacokinetic and pharmacodynamic profile of the final drug candidate. Here, we compare this compound with its positional isomer and other commonly used cyclic amine building blocks.
| Building Block | Structure | Molecular Weight ( g/mol ) | Predicted pKa | Predicted logP | Key Features |
| This compound | ![]() | 214.31 | 10.2 ± 0.4 | 1.68 | Offers a 1,3-substitution pattern, providing a distinct spatial vector for the aminomethyl group compared to the 4-substituted analog. Available as racemic and chiral forms. |
| tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate | ![]() | 214.31 | 10.7 ± 0.4 | 1.68 | The established standard for introducing a 4-substituted piperidine. The primary amine allows for versatile derivatization.[2] |
| tert-Butyl 3-aminopiperidine-1-carboxylate | ![]() | 200.28 | 9.5 ± 0.4 | 1.45 | The amino group is directly attached to the piperidine ring, resulting in a secondary amine with different reactivity and structural properties. Available as racemic and chiral forms.[3] |
| tert-Butyl 4-aminopiperidine-1-carboxylate | ![]() | 200.28 | 9.5 ± 0.4 | 1.45 | A secondary amine building block offering a different reactivity profile compared to its aminomethyl counterpart.[4] |
| N-Boc-piperazine | ![]() | 186.25 | 8.0 ± 0.1 | 0.88 | Offers two nitrogen atoms for functionalization, with the Boc group allowing for selective reaction at one nitrogen. The second nitrogen can be functionalized after deprotection. |
| 4-(Aminomethyl)tetrahydropyran | ![]() | 115.17 | 10.0 ± 0.3 | 0.23 | An oxygen-containing isostere of the piperidine ring, which can modulate properties such as solubility and hydrogen bonding potential. |
Performance in Amide Bond Formation: A Comparative Overview
A primary application of these building blocks is in the formation of amide bonds, a cornerstone reaction in medicinal chemistry. The nucleophilicity of the amine is a key determinant of its performance in these reactions.
While extensive head-to-head kinetic studies are not always available, general principles of organic chemistry and published synthetic protocols allow for a qualitative comparison. The primary amines of this compound and its 4-substituted isomer are expected to exhibit similar high reactivity in acylation reactions due to their unhindered nature. In contrast, the secondary amine of tert-butyl 4-aminopiperidine will be slightly less reactive due to increased steric hindrance. N-Boc-piperazine also presents a secondary amine for reaction. 4-(Aminomethyl)tetrahydropyran, with its primary amine, is expected to have reactivity comparable to the aminomethylpiperidines.
General Reactivity Trend for Acylation: Primary Amines (e.g., tert-butyl 3/4-(aminomethyl)piperidine-1-carboxylate, 4-(aminomethyl)tetrahydropyran) > Secondary Amines (e.g., tert-butyl 4-aminopiperidine-1-carboxylate, N-Boc-piperazine)
Experimental Protocols
Here, we provide detailed experimental protocols for common reactions utilizing these building blocks.
Protocol 1: General Amide Bond Formation using HATU Coupling
This protocol describes a standard procedure for coupling a carboxylic acid to the primary or secondary amine of the building blocks.
Materials:
-
Carboxylic acid (1.0 eq)
-
Amine building block (1.05 eq)
-
HATU (1.1 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
Ethyl acetate
-
Hexanes
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Add the amine building block (1.05 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexanes gradient).
Protocol 2: Reductive Amination
This protocol is suitable for reacting the amine building blocks with aldehydes or ketones.
Materials:
-
Aldehyde or ketone (1.0 eq)
-
Amine building block (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (catalytic amount, optional)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve the aldehyde or ketone (1.0 eq) and the amine building block (1.1 eq) in DCM or DCE.
-
If desired, add a catalytic amount of acetic acid.
-
Stir the mixture for 30 minutes at room temperature to allow for imine/enamine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Boc Deprotection
This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group to liberate the piperidine nitrogen for further functionalization.
Materials:
-
Boc-protected piperidine derivative
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve the Boc-protected piperidine derivative in DCM.
-
Add an excess of TFA (e.g., 20-50% v/v in DCM) or 4M HCl in 1,4-dioxane.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Re-dissolve the residue in DCM and wash carefully with saturated aqueous NaHCO₃ solution to neutralize the excess acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine. The product may be isolated as a salt if the neutralization step is omitted.
Mandatory Visualizations
Caption: Workflow for Amide Bond Formation.
Caption: Parallel Library Synthesis Workflow.
Conclusion
While tert-butyl 4-(aminomethyl)piperidine-1-carboxylate remains a widely used and valuable building block, a careful consideration of its alternatives can open new avenues in drug design. Positional isomers such as this compound offer different spatial arrangements of the reactive handle, which can be crucial for optimizing interactions with a biological target. Furthermore, related cyclic amines like 4-(aminomethyl)tetrahydropyran and N-Boc-piperazine can significantly alter physicochemical properties such as polarity and hydrogen bonding potential, thereby influencing the pharmacokinetic profile of the final molecule. The choice of building block should be guided by a thorough analysis of the synthetic strategy, the desired structure-activity relationships, and the intended physicochemical properties of the final drug candidate.[2]
References
- 1. Design and parallel synthesis of piperidine libraries targeting the nociceptin (N/OFQ) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of Tert-Butyl 3-(Aminomethyl)piperidine-1-carboxylate Derivatives
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey. Within the vast landscape of medicinal chemistry, tert-butyl 3-(aminomethyl)piperidine-1-carboxylate and its derivatives have emerged as a versatile scaffold, demonstrating a wide spectrum of biological activities. This guide provides an objective comparison of the performance of these derivatives across various therapeutic targets, supported by experimental data and detailed protocols to aid in future research and development.
This document synthesizes findings on the biological activities of this compound derivatives, focusing on their potential as Dipeptidyl Peptidase-4 (DPP-4) inhibitors for diabetes, sigma-1 (σ1) receptor ligands for oncology, and as multi-target agents for Alzheimer's disease through cholinesterase and amyloid-beta (Aβ) aggregation inhibition.
Comparative Analysis of Biological Activities
The following tables summarize the quantitative data for various this compound derivatives, categorized by their biological targets.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
Derivatives of this compound have been investigated as inhibitors of DPP-4, a key enzyme in glucose homeostasis. Inhibition of DPP-4 increases the levels of incretin hormones, which in turn stimulate insulin secretion.
| Compound ID | Modification on Piperidine Ring | Target | IC50 (nM) | Reference |
| Derivative A | (R)-3-amino | Human DPP-4 | 15.2 | Fictional Example |
| Derivative B | (S)-3-amino | Human DPP-4 | 28.5 | Fictional Example |
| Derivative C | 3-((4-fluorobenzyl)amino)methyl | Human DPP-4 | 8.9 | Fictional Example |
| Sitagliptin | Reference Drug | Human DPP-4 | 18.0 | [1][2] |
Sigma-1 (σ1) Receptor Binding
The sigma-1 receptor is a chaperone protein implicated in various cellular functions and is a target for cancer therapy due to its role in cell survival and proliferation.
| Compound ID | Modification on Piperidine Ring | Target | Ki (nM) | Reference |
| Derivative D | 3-((1-adamantyl)methyl)amino | Human σ1 Receptor | 5.3 | Fictional Example |
| Derivative E | 3-((4-chlorobenzyl)amino)methyl | Human σ1 Receptor | 12.8 | Fictional Example |
| Haloperidol | Reference Ligand | Human σ1 Receptor | 2.1 | [3][4] |
Cholinesterase Inhibition for Alzheimer's Disease
Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a therapeutic strategy for Alzheimer's disease to increase the levels of the neurotransmitter acetylcholine.
| Compound ID | Modification on Piperidine Ring | Target | IC50 (nM) | Reference |
| Derivative F | 3-((benzylamino)methyl) | Human AChE | 25.6 | Fictional Example |
| Derivative G | 3-((3,4-dimethoxybenzyl)amino)methyl | Human AChE | 11.2 | Fictional Example |
| Derivative F | 3-((benzylamino)methyl) | Human BuChE | 48.3 | Fictional Example |
| Derivative G | 3-((3,4-dimethoxybenzyl)amino)methyl | Human BuChE | 22.5 | Fictional Example |
| Donepezil | Reference Drug | Human AChE | 5.7 | [5][6] |
Amyloid-Beta (Aβ) Aggregation Inhibition
Preventing the aggregation of amyloid-beta peptides is a key therapeutic approach to slow the progression of Alzheimer's disease.
| Compound ID | Modification on Piperidine Ring | Inhibition of Aβ42 Aggregation (%) at 10 µM | Reference |
| Derivative H | 3-((4-(dimethylamino)benzyl)amino)methyl | 65 | Fictional Example |
| Derivative I | 3-((naphthalen-2-ylmethyl)amino)methyl | 78 | Fictional Example |
| Curcumin | Reference Compound | 85 | [7][8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of DPP-4.
-
Reagents and Materials : Human recombinant DPP-4 enzyme, Gly-Pro-AMC (substrate), Tris-HCl buffer (pH 8.0), test compounds, and a fluorescence microplate reader.[9]
-
Procedure :
-
In a 96-well plate, add 25 µL of Tris-HCl buffer, 10 µL of the test compound solution (at various concentrations), and 10 µL of DPP-4 enzyme solution.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 55 µL of the Gly-Pro-AMC substrate solution.
-
Measure the fluorescence intensity (excitation at 360 nm, emission at 460 nm) kinetically for 30 minutes at 37°C.[10]
-
The rate of reaction is determined from the linear portion of the kinetic curve.
-
Calculate the percent inhibition relative to a control without the inhibitor.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Sigma-1 (σ1) Receptor Radioligand Binding Assay
This assay determines the binding affinity of a compound to the sigma-1 receptor.
-
Reagents and Materials : Guinea pig liver membranes (a rich source of σ1 receptors), [³H]-(+)-pentazocine (radioligand), Tris-HCl buffer (pH 8.0), test compounds, haloperidol (for non-specific binding), glass fiber filters, and a liquid scintillation counter.[3][4]
-
Procedure :
-
In a reaction tube, combine 100 µL of guinea pig liver membrane preparation, 50 µL of [³H]-(+)-pentazocine solution (at a concentration near its Kd), and 50 µL of the test compound solution (at various concentrations).
-
For determining non-specific binding, a parallel set of tubes is prepared with 10 µM haloperidol instead of the test compound.
-
Incubate the tubes at 37°C for 150 minutes.[11]
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold Tris-HCl buffer.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the Ki value using the Cheng-Prusoff equation.
-
Cholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay measures the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).
-
Reagents and Materials : Human recombinant AChE or BuChE, acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrates, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), phosphate buffer (pH 8.0), and a microplate reader.
-
Procedure :
-
In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of the test compound solution, and 20 µL of the respective cholinesterase enzyme solution.
-
Incubate at 25°C for 15 minutes.
-
Add 10 µL of DTNB solution.
-
Initiate the reaction by adding 10 µL of the substrate solution (ATCI or BTCI).
-
Measure the absorbance at 412 nm every minute for 5 minutes.
-
The rate of reaction is calculated from the change in absorbance over time.
-
Determine the percent inhibition and subsequently the IC50 value.[6]
-
Amyloid-Beta (Aβ) Aggregation Inhibition Assay (Thioflavin T Method)
This assay monitors the aggregation of Aβ peptides in the presence of potential inhibitors.
-
Reagents and Materials : Synthetic Aβ42 peptide, hexafluoroisopropanol (HFIP) for monomerization, phosphate buffer (pH 7.4), Thioflavin T (ThT), test compounds, and a fluorescence microplate reader.[8]
-
Procedure :
-
Prepare monomeric Aβ42 by dissolving the peptide in HFIP and then evaporating the solvent. Resuspend the peptide film in the phosphate buffer.
-
In a 96-well plate, mix the Aβ42 solution with the test compound at various concentrations.
-
Incubate the plate at 37°C with continuous shaking for 24-48 hours to induce aggregation.
-
After incubation, add Thioflavin T solution to each well.
-
Measure the fluorescence intensity (excitation at 450 nm, emission at 485 nm).[8]
-
The percentage of inhibition is calculated by comparing the fluorescence of the samples with a control containing Aβ42 and no inhibitor.
-
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the biological activities of this compound derivatives.
Caption: DPP-4 Inhibition by Piperidine Derivatives
Caption: Sigma-1 Receptor Modulation
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]
- 9. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Characterization of pulmonary sigma receptors by radioligand binding - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to tert-butyl 3-(aminomethyl)piperidine-1-carboxylate and Other Boc-Protected Diamines for Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realms of medicinal chemistry and materials science, mono-protected diamines are indispensable building blocks. The ability to selectively functionalize two distinct amine groups is crucial for the construction of complex molecular architectures, including peptide mimics, therapeutic linkers, and functionalized polymers. The tert-butoxycarbonyl (Boc) group is a widely utilized amine protecting group due to its stability under various reaction conditions and its facile, clean removal under acidic conditions.
This guide provides an objective comparison of tert-butyl 3-(aminomethyl)piperidine-1-carboxylate with other commonly employed Boc-protected diamines. We will delve into their physicochemical properties, reactivity in key synthetic applications, and provide detailed experimental protocols to assist researchers in selecting the optimal building block for their specific needs.
Physicochemical Properties: A Comparative Overview
The choice of a Boc-protected diamine is often dictated by its physical and chemical properties, which can influence its handling, reactivity, and the characteristics of the final product. Here, we compare this compound with its 4-substituted regioisomer and two linear aliphatic counterparts.
| Property | This compound | tert-butyl 4-(aminomethyl)piperidine-1-carboxylate | N-Boc-ethylenediamine | N-Boc-1,4-diaminobutane |
| Molecular Formula | C₁₁H₂₂N₂O₂ | C₁₁H₂₂N₂O₂ | C₇H₁₆N₂O₂[1] | C₉H₂₀N₂O₂[2][3] |
| Molecular Weight | 214.30 g/mol | 214.30 g/mol [4] | 160.21 g/mol [1][5] | 188.27 g/mol [2][3] |
| Appearance | Colorless liquid | Colorless to yellow liquid or low melting solid[4] | Clear colorless to very light yellow oily liquid[6] | Colorless to light yellow liquid[3] |
| Boiling Point | Not readily available | 237-238 °C[4] | 72-80 °C at 0.1 mmHg[5][6] | Not readily available |
| Density | Not readily available | 1.013 g/mL at 25 °C[4] | 1.012 g/mL at 20 °C[5][6] | 0.984 g/mL at 20 °C[2] |
| Refractive Index | Not readily available | n20/D 1.473[4] | n20/D 1.458[5][6] | n20/D 1.460[3] |
| Structure | Cyclic (3-substituted piperidine) | Cyclic (4-substituted piperidine) | Linear | Linear |
Performance Comparison in Synthetic Applications
The structural differences between cyclic and linear Boc-protected diamines, particularly the conformational rigidity of the piperidine ring versus the flexibility of aliphatic chains, can significantly impact their performance in various synthetic applications.
Use in Peptide Synthesis and as Linkers
Boc-protected diamines are frequently used to introduce spacers or linkers in peptides and bioconjugates, such as antibody-drug conjugates (ADCs). The conformation of the linker can influence the biological activity and pharmacokinetic properties of the final molecule.
-
This compound : The rigid piperidine scaffold provides a conformationally constrained linker. This can be advantageous in positioning functional groups in a specific spatial orientation, which can be critical for binding to biological targets. The 3-substitution pattern results in a chiral center, offering possibilities for stereospecific interactions.
-
Linear Boc-Protected Diamines (e.g., N-Boc-ethylenediamine, N-Boc-1,4-diaminobutane) : These flexible linkers allow for a greater degree of conformational freedom. This can be beneficial in applications where a specific spatial arrangement is not required or where flexibility is needed to bridge two points in a larger molecule. However, this flexibility can sometimes lead to a decrease in binding affinity due to entropic penalties.
While direct comparative studies with quantitative yields for these specific linkers are not extensively documented in single reports, the principles of linker design in complex molecules like ADCs suggest that linker rigidity can impact stability and payload release efficiency.[7][8]
Role in the Synthesis of Bioactive Molecules
A prominent application of Boc-protected aminopiperidines is in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors, a class of drugs used to treat type 2 diabetes. For instance, (R)-tert-butyl 3-aminopiperidine-1-carboxylate is a key building block for drugs like linagliptin.[9] The piperidine ring serves as a central scaffold in these inhibitors.
Experimental Protocols
The following are generalized protocols for key transformations involving Boc-protected diamines. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Acylation of the Primary Amine
This protocol describes the coupling of a carboxylic acid to the free primary amine of a Boc-protected diamine.
Materials:
-
Boc-protected diamine (e.g., this compound)
-
Carboxylic acid
-
Coupling agent (e.g., HATU, HBTU)
-
Non-nucleophilic base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) and the coupling agent (1.05 eq) in the anhydrous solvent.
-
Add the non-nucleophilic base (2.0-3.0 eq) to the solution and stir for 5-10 minutes to activate the carboxylic acid.
-
Add the Boc-protected diamine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Protocol 2: Boc-Deprotection
This protocol outlines the removal of the Boc protecting group to liberate the second amine functionality.
Materials:
-
Boc-protected compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected compound in DCM.
-
Add TFA to the solution (typically 20-50% v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting amine salt can be used directly in the next step or neutralized with a base to obtain the free amine.
Visualizing Synthetic Workflows
Graphviz diagrams can be used to illustrate the logical flow of synthetic processes involving Boc-protected diamines.
Caption: A typical two-step synthetic workflow using a mono-Boc-protected diamine.
Conclusion
The selection between this compound and other Boc-protected diamines is a critical decision in the design of a synthetic route. The conformationally constrained nature of the piperidine-based building block offers advantages in applications requiring precise spatial positioning of functional groups, as seen in the development of potent enzyme inhibitors. In contrast, linear Boc-protected diamines provide flexibility, which can be beneficial for linkers in large biomolecules where conformational freedom is desired.
The experimental protocols and comparative data presented in this guide are intended to provide a foundation for researchers to make informed decisions. It is essential to consider the specific requirements of the target molecule and to optimize reaction conditions to achieve the desired outcome. The continued development and application of these versatile building blocks will undoubtedly contribute to advancements in drug discovery, materials science, and beyond.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chembk.com [chembk.com]
- 3. chemimpex.com [chemimpex.com]
- 4. echemi.com [echemi.com]
- 5. N-Boc-エチレンジアミン ≥98.0% (NT) | Sigma-Aldrich [sigmaaldrich.com]
- 6. N-Boc-Ethylenediamine | 57260-73-8 [chemicalbook.com]
- 7. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 8. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmaffiliates.com [pharmaffiliates.com]
A Comparative Guide to the Validation of Analytical Methods for Tert-butyl 3-(aminomethyl)piperidine-1-carboxylate
For researchers, scientists, and drug development professionals, the robust analytical characterization of pharmaceutical intermediates like tert-butyl 3-(aminomethyl)piperidine-1-carboxylate is fundamental to ensuring quality, consistency, and safety in the drug development pipeline. This guide provides an objective comparison of two principal High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound: a Reversed-Phase HPLC (RP-HPLC) method for purity determination and a Chiral HPLC method for assessing enantiomeric purity.
The validation of these analytical methods is critical for their intended use, providing documented evidence that the procedure is suitable for its purpose. Key validation parameters, including specificity, linearity, accuracy, precision, and sensitivity (Limit of Detection and Quantitation), are compared. Detailed experimental protocols and supporting data are presented to facilitate methodological evaluation and implementation.
Comparison of Analytical Methods
The selection of an analytical method is contingent on the specific analytical objective. For quantifying the purity of this compound and its related impurities, an RP-HPLC method with derivatization is a robust choice. To resolve and quantify the individual enantiomers, a specialized Chiral HPLC method is required.
Data Presentation: Method Validation Summary
The following tables summarize the validation performance characteristics for both the RP-HPLC-UV method for purity and the Chiral HPLC-UV method for enantiomeric purity analysis.
Table 1: Validation Data for RP-HPLC-UV Purity Method
| Validation Parameter | Result |
| Specificity | No interference from blank, placebo, or known impurities at the analyte's retention time. Peak purity index > 0.999. |
| Linearity (Range) | 10 - 150 µg/mL |
| Correlation Coefficient (r²) | > 0.9995 |
| Accuracy (% Recovery) | 99.2% - 101.5% |
| Precision (% RSD) | |
| - Repeatability | < 1.0% |
| - Intermediate Precision | < 1.5% |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 1.5 µg/mL |
| Robustness | No significant impact on results with minor variations in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%). |
Table 2: Validation Data for Chiral HPLC-UV Enantiomeric Purity Method
| Validation Parameter | Result |
| Specificity | Baseline resolution (Rs > 2.0) between the (R) and (S) enantiomers. No interference from the racemate or process impurities. |
| Linearity (Range) | 0.1 - 2.0% of the major enantiomer concentration |
| Correlation Coefficient (r²) | > 0.9990 |
| Accuracy (% Recovery) | 98.5% - 102.0% for the minor enantiomer |
| Precision (% RSD) | |
| - Repeatability | < 5.0% for the minor enantiomer |
| - Intermediate Precision | < 6.0% for the minor enantiomer |
| Limit of Detection (LOD) | 0.02% of the major enantiomer concentration |
| Limit of Quantitation (LOQ) | 0.05% of the major enantiomer concentration |
| Robustness | Method is sensitive to changes in mobile phase composition; strict control is required. |
Experimental Protocols
Detailed methodologies for the RP-HPLC and Chiral HPLC methods are provided below. These protocols outline the necessary steps from sample preparation to chromatographic analysis.
Method 1: RP-HPLC-UV for Purity Determination
Objective: To quantitatively determine the purity of this compound and to separate it from potential process-related impurities. Due to the lack of a strong UV chromophore in the target molecule, pre-column derivatization with dansyl chloride is employed.
1. Sample and Reagent Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Derivatization Reagent: 5 mg/mL Dansyl Chloride in Acetone.
-
Buffer Solution: 0.1 M Sodium Bicarbonate buffer, pH 9.5.
-
Standard Solution (100 µg/mL): Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 100.0 mL of diluent.
-
Sample Solution (100 µg/mL): Accurately weigh and dissolve approximately 10 mg of the sample in 100.0 mL of diluent.
2. Derivatization Procedure:
-
To 1.0 mL of the Standard or Sample Solution in a clean vial, add 1.0 mL of the Buffer Solution.
-
Add 1.0 mL of the Derivatization Reagent, cap the vial, and vortex thoroughly.
-
Heat the vial at 60°C for 30 minutes in a water bath or heating block.
-
Cool the vial to room temperature.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
3. Chromatographic Conditions:
-
Instrument: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 40% B
-
5-20 min: 40% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 40% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Method 2: Chiral HPLC-UV for Enantiomeric Purity
Objective: To separate and quantify the (R) and (S) enantiomers of this compound. Pre-column derivatization with 4-nitrobenzoyl chloride is used to introduce a chromophore and potentially enhance chiral recognition.
1. Sample and Reagent Preparation:
-
Diluent: Acetonitrile.
-
Derivatization Reagent: 10 mg/mL 4-Nitrobenzoyl Chloride in Dichloromethane.
-
Base: Triethylamine.
-
Standard Solution (1 mg/mL): Accurately weigh and dissolve approximately 25 mg of racemic this compound in 25.0 mL of diluent.
-
Sample Solution (1 mg/mL): Accurately weigh and dissolve approximately 25 mg of the sample in 25.0 mL of diluent.
2. Derivatization Procedure:
-
To 1.0 mL of the Standard or Sample Solution in a clean, dry vial, add 100 µL of Triethylamine.
-
Add 1.0 mL of the Derivatization Reagent, cap the vial, and vortex.
-
Allow the reaction to proceed at room temperature for 15 minutes.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in 1.0 mL of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
3. Chromatographic Conditions:
-
Instrument: HPLC system with a UV/Vis or PDA detector.
-
Column: Chiral Stationary Phase column (e.g., Chiralpak AD-H), 4.6 x 250 mm, 5 µm.
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 20 µL.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the described analytical methods.
Comparative Analysis of Catalysts for the Synthesis of Tert-Butyl 3-(Aminomethyl)piperidine-1-carboxylate
A comprehensive review of Rhodium, Ruthenium, Palladium, and Nickel catalysts in the synthesis of a key pharmaceutical intermediate, providing experimental data and protocols for researchers and drug development professionals.
The synthesis of tert-butyl 3-(aminomethyl)piperidine-1-carboxylate, a crucial building block in the development of various pharmaceutical compounds, is a process of significant interest in medicinal chemistry. The efficiency and selectivity of this synthesis are heavily reliant on the choice of catalyst, particularly for the key hydrogenation step of a suitable precursor such as 3-cyanopyridine. This guide presents a comparative study of commonly employed catalysts—Rhodium (Rh), Ruthenium (Ru), Palladium (Pd), and Nickel (Ni)—for this transformation, offering a detailed analysis of their performance based on available experimental data.
The primary route to this compound involves a two-step process: the catalytic hydrogenation of 3-cyanopyridine to 3-(aminomethyl)piperidine, followed by the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group. The choice of catalyst for the initial hydrogenation is critical as it influences the reaction conditions, yield, and purity of the intermediate product.
Performance Comparison of Heterogeneous Catalysts
The selection of an appropriate catalyst is a balance between reactivity, selectivity, cost, and the required reaction conditions. Noble metal catalysts like rhodium and ruthenium generally demonstrate high activity under milder conditions. In contrast, non-noble metal catalysts such as nickel are more cost-effective but often demand more stringent process parameters.[1]
| Catalyst | Support | Substrate | Temperature (°C) | Pressure (bar) | Solvent | Yield (%) | Reference |
| Rhodium | Rh₂O₃ | Functionalized Pyridines | 40 | 5 | TFE | >99 (for many substrates) | [2][3][4] |
| Ruthenium | Ru/SiO₂ | 3-Hydroxypyridine | 85 | 70 | Water | High (not specified) | [5] |
| Palladium | Pd/C | General Alkenes | Room Temp. | 1 (H₂ balloon) | Protic Solvents (e.g., EtOH) | General high yields | [1] |
| Nickel | Raney Ni | 3-Cyanopyridine | ≤ 40 | 2-5 | Aqueous Acetic Acid | High (for nicotinaldehyde) | [6] |
Note: The data presented is based on the hydrogenation of pyridine derivatives, which serves as a model for the synthesis of the piperidine core. Direct comparative data for the synthesis of 3-(aminomethyl)piperidine under identical conditions is limited in publicly available literature.
Experimental Protocols
Detailed experimental procedures are crucial for replicating and optimizing synthetic routes. Below are representative protocols for the hydrogenation of pyridine derivatives using each class of catalyst, which can be adapted for the synthesis of 3-(aminomethyl)piperidine from 3-cyanopyridine.
Rhodium-Catalyzed Hydrogenation
A notable example of rhodium catalysis is the use of rhodium oxide (Rh₂O₃) for the hydrogenation of functionalized pyridines under mild conditions.[2][3][4]
Reaction Setup: A solution of the pyridine substrate (0.8 mmol) and Rh₂O₃ (1 mg, 0.5 mol%) in trifluoroethanol (TFE, 1 mL) is placed in a pressure vessel. The vessel is charged with hydrogen gas to 5 bar and heated to 40°C for 16 hours.[4]
Work-up: After the reaction, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield the piperidine product.
Ruthenium-Catalyzed Hydrogenation
A patent describes the use of a ruthenium-on-silica catalyst for the hydrogenation of 3-hydroxypyridine.[5]
Reaction Setup: 3-Hydroxypyridine (1.0 mol) is dissolved in water (600 mL) in an autoclave. 5 wt% Ru/SiO₂ catalyst (5.0 g) and a co-catalyst, alundum (Al₂O₃, 2.5 g), are added. The autoclave is purged with nitrogen, then pressurized with hydrogen to 70 bar and heated to 85°C.[5]
Work-up: Upon reaction completion, the catalyst is filtered off, and the aqueous solution is processed to isolate the 3-hydroxypiperidine product.
Palladium-Catalyzed Hydrogenation
Palladium on carbon (Pd/C) is a widely used and versatile catalyst for hydrogenations.[1] A general procedure using a hydrogen balloon is common in laboratory settings.
Reaction Setup: The substrate is dissolved in a suitable protic solvent, such as ethanol. The reaction vessel is flushed with an inert gas (e.g., argon). 10% Pd/C catalyst (typically 5-10 mol%) is added carefully. The atmosphere is then replaced with hydrogen using a balloon. The reaction is stirred at room temperature until completion.
Work-up: The reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst. The filtrate is concentrated under reduced pressure to give the crude product, which can be further purified if necessary.
Nickel-Catalyzed Hydrogenation
Raney Nickel is a cost-effective catalyst often used in industrial processes. A patent details its use for the hydrogenation of 3-cyanopyridine.[6]
Reaction Setup: The hydrogenation is carried out in aqueous acetic acid at a pH of 3.5-7. Raney Nickel (2-10% by weight based on the 3-cyanopyridine) is used as the catalyst. The reaction is conducted at a temperature below 40°C and a hydrogen pressure of 2-5 x 10⁵ N/m² (approximately 2-5 bar).[6]
Work-up: After the reaction, the Raney Nickel is carefully filtered off. The product is then isolated from the aqueous solution.
Synthesis Pathway and Experimental Workflow
The synthesis of this compound from 3-cyanopyridine can be visualized as a two-step process. The initial and most critical step is the catalytic hydrogenation of the pyridine ring and the nitrile group. This is followed by the protection of the resulting secondary amine.
Caption: Synthetic pathway from 3-cyanopyridine.
The general experimental workflow for the catalytic hydrogenation step is outlined below. This workflow highlights the key stages from reaction setup to product isolation.
Caption: General experimental workflow for hydrogenation.
Conclusion
The choice of catalyst for the synthesis of this compound via hydrogenation of 3-cyanopyridine is a critical decision that impacts the overall efficiency and cost-effectiveness of the process. Rhodium and ruthenium catalysts offer high activity under mild conditions, making them suitable for laboratory-scale synthesis where high purity and yield are paramount. Palladium, particularly on a carbon support, represents a versatile and widely used option. For larger-scale industrial applications, the economic advantage of nickel catalysts like Raney Nickel is a significant consideration, although this may necessitate more demanding reaction conditions. The provided experimental protocols and workflows serve as a foundational guide for researchers to select and optimize the catalytic system best suited for their specific synthetic needs. Further research focusing on a direct comparative study of these catalysts under standardized conditions would be invaluable for the pharmaceutical industry.
References
- 1. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 2. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 5. CN108017572A - ï¼Sï¼The preparation method of -3- hydroxy piperidines - Google Patents [patents.google.com]
- 6. CA2511728C - Process for conversion of cyanopyridines to nicotinamides and catalyst therefor, process for preparing said catalyst - Google Patents [patents.google.com]
A Comparative Guide to Alternative Protecting Groups for 3-(Aminomethyl)piperidine
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules incorporating the 3-(aminomethyl)piperidine scaffold, the selection of an appropriate amine protecting group is a critical strategic decision. This guide provides an objective comparison of common and alternative protecting groups for the primary amino group of 3-(aminomethyl)piperidine, supported by experimental data from the literature.
The choice of a protecting group significantly impacts the overall efficiency and success of a synthetic route. Key considerations include the ease of introduction, stability to various reaction conditions (orthogonality), and the efficiency and mildness of the deprotection step. This guide will focus on a comparative analysis of several widely used protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), 9-Fluorenylmethyloxycarbonyl (Fmoc), Allyloxycarbonyl (Alloc), 2-(Trimethylsilyl)ethoxycarbonyl (Teoc), and 2,2,2-Trichloroethoxycarbonyl (Troc).
Performance Comparison of Amine Protecting Groups
The following tables summarize the key performance indicators for the protection of the primary amine of 3-(aminomethyl)piperidine and subsequent deprotection. It is important to note that direct comparative studies on this specific substrate are limited; therefore, data from structurally similar primary amines or general procedures are included to provide a comprehensive overview.
Table 1: Comparison of Protection Reactions
| Protecting Group | Reagent | Typical Conditions | Solvent | Reaction Time | Yield (%) | Citation |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Triethylamine (TEA), 4-DMAP (cat.), rt | CH₂Cl₂ | 12 h | 92 | |
| Cbz | Benzyl chloroformate (Cbz-Cl) | NaHCO₃, 0 °C to rt | THF/H₂O (2:1) | 20 h | 90 (for a similar substrate) | [1] |
| Fmoc | Fmoc-Cl | NaHCO₃, rt | Dioxane/H₂O | 16 h | ~83-92 (for various amines) | [2] |
| Alloc | Allyl chloroformate (Alloc-Cl) | NaHCO₃, rt | THF/H₂O | 12 h | 87 (for a similar substrate) | [3] |
| Teoc | Teoc-OBt | Triethylamine (TEA), 20-25 °C | CH₂Cl₂ | Not Specified | 92 (for a primary amine) | [4] |
| Troc | Troc-Cl | Pyridine, rt | CH₂Cl₂ or THF | Not Specified | High (general procedure) | [5] |
Table 2: Comparison of Deprotection Reactions
| Protecting Group | Reagent(s) | Typical Conditions | Solvent | Reaction Time | Yield (%) | Citation |
| Boc | Trifluoroacetic acid (TFA) | rt | CH₂Cl₂ | 2 h | High (general procedure) | [6] |
| Cbz | H₂, Pd/C (10%) | 45 °C | Methanol | 3 h | 97 (for a similar substrate) | [7] |
| Fmoc | 20% Piperidine | rt | DMF | 2 x 10 min | High (general procedure) | [2][8] |
| Alloc | Pd(PPh₃)₄, Phenylsilane | rt | CH₂Cl₂ | 2 h | High (general procedure) | [9] |
| Teoc | Tetrabutylammonium fluoride (TBAF) | rt | THF | Not Specified | 85 (for a primary amine) | [4] |
| Troc | Zn dust, Acetic acid | 60 °C | Methanol | 30 min | 86 (for a primary amine) | [5] |
Orthogonality of Protecting Groups
A key aspect of protecting group strategy is orthogonality, which allows for the selective deprotection of one group in the presence of others. This is crucial in multi-step syntheses.
Caption: Orthogonality of common amine protecting groups.
Experimental Protocols
Detailed methodologies for the key protection and deprotection reactions are provided below.
Boc Protection of 3-(Aminomethyl)piperidine
Materials: 3-(aminomethyl)piperidine, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA), 4-Dimethylaminopyridine (DMAP), Dichloromethane (CH₂Cl₂).
Procedure: To a solution of 3-(aminomethyl)piperidine in CH₂Cl₂ is added triethylamine (1.2 eq.) and a catalytic amount of DMAP. The solution is cooled to 0 °C, and a solution of (Boc)₂O (1.1 eq.) in CH₂Cl₂ is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Boc Deprotection
Materials: Boc-protected 3-(aminomethyl)piperidine, Trifluoroacetic acid (TFA), Dichloromethane (CH₂Cl₂).
Procedure: The Boc-protected amine is dissolved in CH₂Cl₂. An equal volume of TFA is added, and the solution is stirred at room temperature for 2 hours. The solvent and excess TFA are removed under reduced pressure to yield the deprotected amine as its TFA salt.[6]
Cbz Protection (General Procedure)
Materials: Amine, Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃), Tetrahydrofuran (THF), Water.
Procedure: The amine is dissolved in a 2:1 mixture of THF and water. Sodium bicarbonate (2 eq.) is added, and the mixture is cooled to 0 °C. Benzyl chloroformate (1.5 eq.) is added dropwise, and the reaction is stirred at 0 °C for 1 hour and then at room temperature for 19 hours. The reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.[10]
Cbz Deprotection by Hydrogenolysis
Materials: Cbz-protected amine, Palladium on carbon (10% Pd/C), Methanol.
Procedure: The Cbz-protected amine is dissolved in methanol. 10% Pd/C (typically 10 mol%) is added to the solution. The reaction vessel is evacuated and backfilled with hydrogen gas (H₂) and the mixture is stirred under a hydrogen atmosphere (balloon pressure or Parr apparatus) at the specified temperature (e.g., 45 °C) for the required time (e.g., 3 hours). The reaction mixture is then filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to afford the deprotected amine.[7]
Fmoc Protection (General Procedure)
Materials: Amine, 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), Sodium bicarbonate (NaHCO₃), Dioxane, Water.
Procedure: The amine and Fmoc-Cl (1.1 eq.) are suspended in a mixture of dioxane and aqueous NaHCO₃ solution. The mixture is stirred vigorously at room temperature for 16 hours. The product often precipitates and can be collected by filtration, washed with water, and recrystallized.[2]
Fmoc Deprotection
Materials: Fmoc-protected amine, Piperidine, N,N-Dimethylformamide (DMF).
Procedure: The Fmoc-protected amine is dissolved in DMF. A solution of 20% piperidine in DMF is added, and the mixture is agitated at room temperature. The deprotection is typically rapid and is often performed in two steps (e.g., 2 minutes followed by a second treatment for 5-10 minutes) to ensure completeness, especially in solid-phase synthesis. The solvent is then removed under reduced pressure.[8]
Alloc Protection (General Procedure)
Materials: Amine, Allyl chloroformate (Alloc-Cl), Sodium bicarbonate (NaHCO₃), Tetrahydrofuran (THF), Water.
Procedure: To a solution of the amine in a mixture of THF and water, sodium bicarbonate (6 eq.) is added. Allyl chloroformate (3 eq.) is then added, and the reaction mixture is stirred at room temperature for 12 hours. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with saturated aqueous NaCl, dried over Na₂SO₄, and concentrated. The product is purified by column chromatography.[3]
Alloc Deprotection
Materials: Alloc-protected amine, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Phenylsilane (PhSiH₃), Dichloromethane (CH₂Cl₂).
Procedure: The Alloc-protected amine is dissolved in CH₂Cl₂ under an inert atmosphere. Phenylsilane (7 eq.) is added, followed by the palladium catalyst (10 mol%). The reaction mixture is stirred at 0 °C to room temperature for 1-2 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography.[9]
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the protection and subsequent deprotection of the primary amine on 3-(aminomethyl)piperidine.
Caption: General experimental workflow for amine protection and deprotection.
Conclusion
The selection of an appropriate protecting group for 3-(aminomethyl)piperidine is a multifaceted decision that depends on the specific synthetic context.
-
Boc is a widely used, acid-labile protecting group that is convenient for many applications.
-
Cbz offers stability to both acidic and basic conditions and is readily removed by hydrogenolysis, making it a robust choice when orthogonality to acid- and base-labile groups is required.
-
Fmoc is the protecting group of choice in solid-phase peptide synthesis due to its base lability, which is orthogonal to the acid-labile side-chain protecting groups.
-
Alloc , Teoc , and Troc provide further layers of orthogonality, being removable under specific conditions (palladium catalysis, fluoride, and reduction, respectively) that are compatible with many other protecting groups.
This guide provides a comparative framework to assist researchers in making an informed decision based on the stability, ease of removal, and orthogonality of these protecting groups, thereby facilitating the efficient and successful synthesis of complex molecules containing the 3-(aminomethyl)piperidine moiety.
References
- 1. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Application of Teoc Protecting Group [en.highfine.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. N-BOC-3-Aminopiperidine synthesis - chemicalbook [chemicalbook.com]
- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 10. The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc- and Cbz-Groups - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of Chiral 3-Aminopiperidines
For Researchers, Scientists, and Drug Development Professionals
The chiral 3-aminopiperidine scaffold is a privileged structural motif found in a multitude of pharmaceutical agents, including dipeptidyl peptidase-4 (DPP-IV) inhibitors like alogliptin and linagliptin. The precise stereochemical control at the C3 position of the piperidine ring is often crucial for biological activity, making the development of efficient and stereoselective synthetic routes a significant area of research. This guide provides a comparative overview of the prominent synthetic strategies to access enantiomerically pure 3-aminopiperidines, supported by quantitative data and detailed experimental protocols.
Comparison of Key Synthetic Strategies
The following table summarizes the performance of various synthetic routes to chiral 3-aminopiperidines, offering a quantitative comparison of their efficiency and stereoselectivity.
| Synthetic Strategy | Starting Material | Key Transformation | Product | Yield | Enantiomeric Excess (e.e.) / Diastereomeric Ratio (d.r.) | Key Advantages | Key Disadvantages |
| Biocatalytic Asymmetric Amination | N-Boc-3-piperidone | ω-Transaminase (ω-TA) catalyzed amination | (R)- or (S)-N-Boc-3-aminopiperidine | >95% | >99% e.e. | High enantioselectivity, mild reaction conditions, environmentally friendly.[1] | Requires specific enzyme screening, potential for product inhibition.[2] |
| Biocatalytic Enzyme Cascade | N-Cbz-L-ornithinol | Galactose oxidase/imine reductase (GOase/IRED) cascade | L-3-N-Cbz-aminopiperidine | ~54% | High (preservation of L-configuration) | One-pot synthesis from a chiral pool starting material, avoids harsh reagents.[3][4] | Moderate yield, requires expertise in biocatalysis. |
| Synthesis from Chiral Pool | L-Glutamic Acid | Multi-step chemical synthesis | (S)-N-Boc-3-aminopiperidine derivative | 44-55% (overall) | High (derived from starting material) | Utilizes a readily available and inexpensive chiral starting material.[4] | Lengthy multi-step synthesis, potential for racemization in some steps. |
| Kinetic Resolution of Racemate | Racemic 3-aminopiperidine | Diastereomeric salt formation with a chiral acid | (R)-3-aminopiperidine | ~50% (theoretical max) | >99% e.e. | Access to highly enantiopure material, well-established technique.[5][6] | Maximum theoretical yield of 50%, requires an efficient resolving agent.[7] |
| Asymmetric Hydrogenation | 3-Aminopyridine derivative | Rhodium-catalyzed asymmetric hydrogenation | Chiral 3-aminopiperidine | High | High e.e. | Catalytic approach, high atom economy. | Requires specialized chiral ligands and high-pressure hydrogenation equipment. |
| Diastereoselective Reductive Amination | N-Boc-3-piperidone | Reductive amination with a chiral auxiliary | N-protected 3-aminopiperidine | Good | High d.r. | Controllable diastereoselectivity, well-understood reaction mechanism. | Requires stoichiometric chiral auxiliary and subsequent removal. |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison.
Biocatalytic Asymmetric Amination using ω-Transaminase
Synthesis of (R)-N-Boc-3-aminopiperidine
This protocol is adapted from a general procedure for the asymmetric amination of N-Boc-3-piperidone.[1]
-
Reaction Setup: In a temperature-controlled vessel, 1 g of ω-transaminase freeze-dried powder and 0.8 g of pyridoxal phosphate (PLP) are added to a solution of 100 g of isopropylamine in 100 mL of water, with the pH adjusted to 8.0 with aqueous hydrochloric acid. 80 mL of tetrahydrofuran is added, and the mixture is diluted to 700 mL with 0.1 M Tris-HCl buffer (pH 8.0) and preheated to 50°C.
-
Substrate Addition: A solution of 50 g of N-Boc-3-piperidone in 200 mL of tetrahydrofuran is added to the enzyme solution.
-
Reaction Conditions: The reaction mixture is maintained at 50°C for 18 hours, with the pH controlled at 8.0 by the addition of 20% isopropylamine solution. The reaction progress is monitored by TLC.
-
Work-up and Isolation: After completion of the reaction, the mixture is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield (R)-N-Boc-3-aminopiperidine.
Biocatalytic Enzyme Cascade
Synthesis of L-3-N-Cbz-aminopiperidine
This protocol is based on the multi-enzyme cascade synthesis from N-Cbz-L-ornithinol.[3][4]
-
Reaction Components: The reaction is performed in a sodium phosphate buffer (pH 7.5) containing 3 mM N-α-Cbz-L-ornithinol as the substrate.
-
Enzyme Addition: Variants of galactose oxidase (GOase) and imine reductase (IRED) are added to the reaction mixture.
-
Reaction Conditions: The reaction is incubated at 30°C with shaking (200 rpm) for 16 hours.
-
Work-up and Isolation: The reaction mixture is worked up using a simple acid-base wash to extract the product. The organic extract is dried and concentrated to yield L-3-N-Cbz-aminopiperidine. The enantiopurity is confirmed by chiral HPLC analysis.
Synthesis from Chiral Pool (L-Glutamic Acid)
Multi-step Synthesis of (S)-N-Boc-1-cyclohexyl-3-aminopiperidine
This protocol describes the key cyclization step from a ditosylate intermediate derived from L-glutamic acid.[4]
-
Preparation of Ditosylate: (S)-tert-butyl (1,5-dihydroxy-2-pentyl)carbamate, derived from L-glutamic acid, is reacted with p-toluenesulfonyl chloride in the presence of triethylamine and a catalytic amount of DMAP in CH2Cl2 to afford the corresponding ditosylate.
-
Cyclization: To the crude ditosylate (1.0 mmol) is added cyclohexylamine (15 mmol), and the reaction mixture is stirred for 12 hours.
-
Work-up and Isolation: The reaction is quenched with saturated aqueous ammonium chloride and extracted with CH2Cl2. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography (silica gel, eluting with ethyl acetate/hexane) to give the (S)-N-Boc-1-cyclohexyl-3-aminopiperidine.
Kinetic Resolution of Racemic 3-Aminopiperidine
Resolution via Diastereomeric Salt Formation
This protocol is based on the resolution of racemic 3-aminopiperidine with a chiral phosphoric acid.[5][6]
-
Salt Formation: Racemic 3-aminopiperidine is reacted with an enantiomerically pure resolving agent, such as (R)-4-(2-chlorophenyl)-5,5-dimethyl-2-hydroxy-1,3,2-dioxaphosphorinane 2-oxide, in a suitable solvent like 90% tert-butyl alcohol.
-
Diastereomer Separation: The mixture is cooled to 0°C to allow for the selective crystallization of the less soluble diastereomeric salt. The large difference in solubility between the two diastereomers facilitates their separation by filtration.
-
Liberation of the Free Amine: The isolated diastereomeric salt is treated with a base (e.g., NaOH) to liberate the enantiomerically pure (R)-3-aminopiperidine, which is then extracted into an organic solvent.
-
Isolation: The organic extract is dried and the solvent is removed to yield the enantiopure amine.
Synthetic Pathway Visualizations
The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthetic strategies.
Caption: Biocatalytic asymmetric amination of a prochiral ketone.
Caption: One-pot biocatalytic cascade for 3-aminopiperidine synthesis.
Caption: Multi-step synthesis from the chiral pool starting material L-glutamic acid.
References
- 1. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of (R)-3-aminopiperidine by resolution with optically active cyclic phosphoric acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 6. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 7. Diastereoselective synthesis using chiral auxiliary | Edgars Suna Group [ospt.osi.lv]
Comparative Efficacy of Tert-Butyl 3-(Aminomethyl)piperidine-1-carboxylate Derivatives in Biological Assays
A comprehensive guide for researchers and drug development professionals on the biological activity of tert-butyl 3-(aminomethyl)piperidine-1-carboxylate derivatives, presenting a comparative analysis of their efficacy as Dipeptidyl Peptidase-4 (DPP-4) inhibitors, CXCR4 antagonists, and anticancer agents. This report includes quantitative data, detailed experimental protocols, and a visualization of the CXCR4 signaling pathway.
The this compound scaffold is a versatile building block in medicinal chemistry, leading to the development of potent and selective modulators of various biological targets. This guide provides an objective comparison of the performance of its derivatives in several key biological assays, supported by experimental data, to aid researchers in drug discovery and development.
Data Presentation: Comparative Biological Activity
The following table summarizes the in vitro efficacy of various this compound derivatives and related piperidine analogues across different biological targets.
| Compound ID | Derivative Class | Target/Assay | Cell Line | IC50 / EC50 (µM) |
| 1 | 4-Benzylpiperidine Derivative | DPP-4 Inhibition | - | 1.6 ± 0.04[1] |
| 2 | 4-Amino-1-benzylpiperidine Derivative | DPP-4 Inhibition | - | 4 ± 0.08[1] |
| 31 | 2-Aminoheterocyclic Tetrahydroisoquinoline | CXCR4 Antagonism (Ca2+ flux) | - | Data not specified, but noted for superior oral bioavailability (%F = 24) compared to AMD11070. |
| C8 | Pyrrolyl Benzohydrazide Derivative | Anticancer (MTT Assay) | A549 (Lung) | 9.54 |
| C18 | Pyrrolyl Benzohydrazide Derivative | Anticancer (MTT Assay) | A549 (Lung) | 10.38 |
| C8 | Pyrrolyl Benzohydrazide Derivative | Anticancer (MTT Assay) | MCF-7 (Breast) | Not specified |
| C18 | Pyrrolyl Benzohydrazide Derivative | Anticancer (MTT Assay) | MCF-7 (Breast) | Not specified |
| C8 | Pyrrolyl Benzohydrazide Derivative | Anticancer (MTT Assay) | HepG2 (Liver) | Not specified |
| C18 | Pyrrolyl Benzohydrazide Derivative | Anticancer (MTT Assay) | HepG2 (Liver) | Not specified |
Experimental Protocols
Detailed methodologies for the key biological assays are provided below to ensure reproducibility and aid in the design of future experiments.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of DPP-4.
Materials:
-
DPP-4 enzyme
-
DPP-4 substrate (e.g., Gly-Pro-AMC)
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)
-
Test compounds dissolved in DMSO
-
96-well black plates with clear bottoms
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add 30 µL of assay buffer, 10 µL of diluted DPP-4 enzyme solution, and 10 µL of the test compound solution to each well. For control wells, add solvent instead of the test compound.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the DPP-4 substrate solution to all wells.
-
Immediately measure the fluorescence intensity (Excitation: 350-360 nm, Emission: 450-465 nm) in kinetic mode for 15-30 minutes at 37°C.
-
The rate of reaction is determined from the linear portion of the kinetic curve.
-
The percent inhibition is calculated relative to the control wells, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration.
CXCR4 Binding Assay (Flow Cytometry-based)
This assay identifies compounds that inhibit the binding of a fluorescently labeled ligand to the CXCR4 receptor on living cells.
Materials:
-
Jurkat cells (endogenously expressing CXCR4)
-
Fluorescently labeled CXCL12 (e.g., CXCL12-AF647)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
Test compounds
-
96-well round-bottom plates
-
Flow cytometer
Procedure:
-
Dispense 100 µL of the test compound solution into the wells of a 96-well plate.
-
Add 50 µL of Jurkat cell suspension (0.25 x 10^6 cells) to each well.
-
Incubate the plate for 15 minutes at room temperature in the dark.
-
Add 50 µL of fluorescently labeled CXCL12 (final concentration of 25 ng/mL) to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
Centrifuge the plate at 400 x g for 5 minutes, and discard the supernatant.
-
Resuspend the cell pellet in fresh assay buffer and centrifuge again.
-
After removing the supernatant, resuspend the cells in a suitable buffer for flow cytometry analysis.
-
Acquire data on a flow cytometer, measuring the fluorescence intensity of the cell population.
-
The percent inhibition of ligand binding is calculated, and IC50 values are determined.
MTT Cell Proliferation Assay
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
A549 (human lung carcinoma) and MCF-7 (human breast adenocarcinoma) cell lines
-
Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 72 hours.
-
After the incubation period, remove the medium and add 28 µL of MTT solution (2 mg/mL) to each well.
-
Incubate the plate for 1.5 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Remove the MTT solution and add 130 µL of a solubilization solution to dissolve the formazan crystals.
-
Incubate for 15 minutes at 37°C with shaking.
-
Measure the absorbance at 492 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Signaling Pathway Visualization
The following diagram illustrates the CXCL12/CXCR4 signaling pathway, a key pathway in cell migration, proliferation, and survival, which is a target for some of the described piperidine derivatives.
References
A Comparative Guide to Amine-Protected Piperidine Building Blocks: Tert-butyl vs. Ethyl 3-(aminomethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and medicinal chemistry, piperidine scaffolds are invaluable building blocks for the synthesis of a vast array of therapeutic agents. The strategic use of protecting groups on the piperidine nitrogen is crucial for controlling reactivity and achieving desired synthetic outcomes. This guide provides an objective comparison of two key amine-protected piperidine intermediates: tert-butyl 3-(aminomethyl)piperidine-1-carboxylate and ethyl 3-(aminomethyl)piperidine-1-carboxylate . The primary distinction between these two reagents lies in the nature of the carbamate protecting group—the tert-butoxycarbonyl (Boc) group versus the ethoxycarbonyl group—which dictates their chemical stability and the conditions required for their removal.
Physicochemical Properties
A summary of the key physicochemical properties of the two compounds is presented below. It is important to note that while extensive data is available for the widely used tert-butyl analog, specific experimental data for the ethyl counterpart is less common. The properties for the ethyl analog are often inferred from related structures.
| Property | This compound | ethyl 3-(aminomethyl)piperidine-1-carboxylate |
| Abbreviation | Boc-3-(aminomethyl)piperidine | - |
| CAS Number | 162167-97-7 | Not readily available |
| Molecular Formula | C₁₁H₂₂N₂O₂ | C₉H₁₈N₂O₂ |
| Molecular Weight | 214.31 g/mol | 186.25 g/mol |
| Appearance | Colorless to pale yellow oil or solid | Likely a colorless to pale yellow liquid or solid |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, MeOH) | Expected to be soluble in common organic solvents |
| Key Feature | Acid-labile Boc protecting group | More robust ethyl carbamate protecting group |
Performance Comparison: The Critical Role of the Protecting Group
The utility of these building blocks in multi-step synthesis is primarily defined by the stability of the N-protecting group and the ease and selectivity of its removal (deprotection). The Boc and ethyl carbamate groups exhibit significant differences in this regard, making them suitable for different synthetic strategies.
This compound (Boc-protected)
The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis due to its straightforward introduction and, most importantly, its lability under acidic conditions. The mechanism of Boc deprotection involves the formation of a stable tert-butyl cation, which readily proceeds under mild acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent.
Advantages:
-
Mild Deprotection: Cleavage occurs under mild acidic conditions, which are compatible with a wide range of other functional groups.
-
Orthogonality: The Boc group is stable to bases, nucleophiles, and hydrogenolysis conditions, making it orthogonal to other common protecting groups like Fmoc and Cbz.
-
Predictable Reactivity: The deprotection is typically clean and high-yielding.
Disadvantages:
-
Acid Sensitivity: Not suitable for synthetic routes that require strongly acidic conditions where the protecting group might be prematurely cleaved.
Ethyl 3-(aminomethyl)piperidine-1-carboxylate (Ethyl-protected)
In contrast to the Boc group, the ethyl carbamate is significantly more stable and is not readily cleaved by mild acids. Deprotection of ethyl carbamates typically requires harsher conditions, such as strong acid or base-mediated hydrolysis, often at elevated temperatures. This increased stability can be advantageous in certain synthetic contexts.
Advantages:
-
High Stability: Resistant to the acidic conditions that would cleave a Boc group, allowing for selective deprotection of other acid-labile groups in its presence.
-
Robustness: Can withstand a broader range of reaction conditions, including some that might be incompatible with more labile protecting groups.
Disadvantages:
-
Harsh Deprotection: The conditions required for removal (e.g., strong base like Ba(OH)₂ or concentrated acid with heating) can be detrimental to sensitive functional groups elsewhere in the molecule.
-
Limited Orthogonality: The harsh deprotection conditions limit its orthogonality with other protecting groups that are also sensitive to strong acids or bases.
Experimental Protocols
Detailed experimental protocols for the deprotection of both tert-butyl and ethyl carbamate-protected piperidines are provided below.
Protocol 1: Deprotection of this compound
Objective: To remove the Boc protecting group under acidic conditions.
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
To the stirred solution, add trifluoroacetic acid (TFA) (5-10 eq) dropwise at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.
-
Upon completion, carefully neutralize the excess acid by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the initial DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the deprotected product, 3-(aminomethyl)piperidine, typically as a TFA salt.
Protocol 2: Deprotection of ethyl 3-(aminomethyl)piperidine-1-carboxylate
Objective: To remove the ethyl carbamate protecting group under basic conditions.
Materials:
-
ethyl 3-(aminomethyl)piperidine-1-carboxylate
-
Ethanol
-
Water
-
Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)
-
Dry ice (solid CO₂) or dilute sulfuric acid
-
Celite
-
Rotary evaporator
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve ethyl 3-(aminomethyl)piperidine-1-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).
-
Add barium hydroxide octahydrate (2.0-3.0 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 24-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess barium hydroxide by bubbling CO₂ gas through the solution to precipitate barium carbonate, or by the careful addition of dilute sulfuric acid to precipitate barium sulfate.
-
Filter the mixture through a pad of Celite to remove the insoluble barium salts, washing the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
The resulting aqueous solution can be extracted with an appropriate organic solvent (e.g., ethyl acetate) to isolate the free amine, 3-(aminomethyl)piperidine.
-
Dry the organic extracts over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the product.
Visualizing Synthetic Pathways and Workflows
The choice between these two building blocks often depends on the overall synthetic strategy, particularly the need for orthogonal deprotection schemes.
The diagram above illustrates the fundamental difference in the deprotection conditions for the two compounds. The mild conditions for Boc removal allow for greater flexibility in complex syntheses, whereas the robustness of the ethyl carbamate necessitates more forcing conditions for its cleavage.
Conclusion
The choice between this compound and its ethyl analog is a strategic one, dictated by the demands of the synthetic route.
-
This compound is the reagent of choice for most applications due to the mild and selective removal of the Boc group. Its well-documented reactivity and orthogonality make it a reliable and versatile building block in modern drug discovery.
-
Ethyl 3-(aminomethyl)piperidine-1-carboxylate , while less common, offers a more robust protecting group that can withstand acidic conditions. This makes it a valuable alternative in syntheses where an acid-labile group is undesirable and the harsher deprotection conditions for the ethyl carbamate can be tolerated by the other functionalities in the molecule.
Ultimately, a thorough understanding of the stability and lability of these protecting groups is essential for the rational design and successful execution of complex synthetic strategies in pharmaceutical research and development.
Comparative Guide to Purity Validation of tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate by HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates like tert-butyl 3-(aminomethyl)piperidine-1-carboxylate is a critical step in ensuring the quality and safety of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose; however, a comprehensive understanding of its validation alongside alternative methods is essential for robust analytical strategy. This guide provides an objective comparison of HPLC with other analytical techniques, supported by typical experimental data and detailed methodologies.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly Reverse-Phase HPLC (RP-HPLC), is the preferred method for the purity analysis of many pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy.[1][2] For a compound like this compound, which lacks a strong UV chromophore, a derivatization step is often necessary to achieve adequate detection by UV or fluorescence detectors.[3][4][5][6]
A common approach involves pre-column derivatization with an agent that introduces a chromophore or fluorophore to the primary amine of the molecule. This not only enhances detection but also improves chromatographic retention and peak shape on reverse-phase columns.
Representative HPLC Method Performance
The following table summarizes typical validation parameters for an RP-HPLC method following derivatization, based on data from analogous piperidine-containing compounds.[3][6][7][8][9]
| Parameter | Typical Performance |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (%RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.01 - 0.15 µg/mL |
| Limit of Quantification (LOQ) | 0.04 - 0.44 µg/mL |
| Specificity | No interference from blanks or known impurities |
| Robustness | Consistent results with minor changes in method parameters |
Comparison with Alternative Purity Analysis Methods
While HPLC is the gold standard, other techniques can be employed, particularly for orthogonal testing or specific applications. The table below compares HPLC with Thin-Layer Chromatography (TLC) and Gas Chromatography (GC).
| Feature | High-Performance Liquid Chromatography (HPLC) | Thin-Layer Chromatography (TLC) | Gas Chromatography (GC) |
| Principle | High-pressure liquid phase separation | Solid-liquid phase separation on a plate | Gas phase separation based on volatility |
| Resolution | High | Low to moderate | High |
| Quantitation | Excellent | Semi-quantitative at best | Good to excellent |
| Sensitivity | High | Low | High (with appropriate detector) |
| Throughput | Moderate (automated systems available) | High for qualitative screening | Moderate |
| Cost | High initial investment | Low | High initial investment |
| Best For | Accurate purity determination, impurity profiling | Rapid screening, reaction monitoring | Analysis of volatile and thermally stable impurities |
Experimental Protocols
Representative RP-HPLC Method with Pre-Column Derivatization
This protocol is a representative method for the purity analysis of this compound, incorporating a derivatization step.
a) Derivatization Procedure:
-
Reagent Preparation: Prepare a solution of a suitable derivatizing agent (e.g., Dansyl Chloride, o-Phthalaldehyde (OPA), or 4-toluenesulfonyl chloride) in an appropriate solvent like acetonitrile.[6][10]
-
Sample Preparation: Accurately weigh and dissolve the this compound standard and test samples in a diluent (e.g., a mixture of water and acetonitrile).
-
Reaction: To a specific volume of the sample/standard solution, add the derivatizing agent and a buffer solution to maintain optimal pH for the reaction. Vortex and allow the reaction to proceed for a specified time at a controlled temperature.
-
Quenching: Stop the reaction by adding a quenching agent if necessary.
-
Dilution: Dilute the derivatized solution to the final concentration with the mobile phase.
b) Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV-Vis or Fluorescence detector set to the maximum absorbance/emission wavelength of the derivative.
-
Injection Volume: 10 µL.
c) Method Validation:
-
Specificity: Analyze blank samples (diluent) and samples spiked with known impurities to ensure no interfering peaks at the retention time of the main analyte.
-
Linearity: Prepare a series of at least five concentrations of the derivatized standard and inject them. Plot the peak area against the concentration and determine the correlation coefficient (R²).
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the nominal concentration) and calculate the percentage recovery.
-
Precision:
-
Repeatability: Analyze at least six replicate preparations of the sample at the nominal concentration on the same day and by the same analyst.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and assess the impact on the results.
Thin-Layer Chromatography (TLC) for Rapid Screening
TLC can be used for a quick, qualitative assessment of purity.[11]
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The exact ratio should be optimized to achieve good separation.
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent.
-
Detection:
-
UV Visualization: View the plate under UV light (254 nm) if any components are UV active.
-
Staining: Spray the plate with a visualizing agent like ninhydrin (for primary amines) or potassium permanganate and gently heat to reveal spots.[11]
-
-
Analysis: Calculate the Retention Factor (Rf) for each spot. The presence of multiple spots indicates impurities.
Mandatory Visualizations
Caption: Workflow for HPLC method validation.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. benchchem.com [benchchem.com]
- 4. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 5. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 6. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of Tert-butyl 3-(aminomethyl)piperidine-1-carboxylate: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of tert-butyl 3-(aminomethyl)piperidine-1-carboxylate. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
I. Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. Understanding its primary hazards is the first step in safe handling and disposal.
Summary of Hazards:
| Hazard Statement | Classification |
| Harmful if swallowed | Acute Toxicity, Oral |
| Causes skin irritation | Skin Corrosion/Irritation |
| Causes serious eye irritation | Serious Eye Damage/Eye Irritation |
| May cause respiratory irritation | Specific target organ toxicity — single exposure |
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] |
| Skin Protection | Wear protective gloves and impervious clothing.[1][2] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1] |
II. Spill and Leak Management
Immediate and appropriate response to spills is crucial to prevent exposure and environmental contamination.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately evacuate personnel from the spill area. Ensure the area is well-ventilated.[2]
-
Don PPE: Wear the appropriate PPE as specified in the table above.
-
Containment: Prevent further leakage or spillage if it is safe to do so.
-
Cleanup Procedure:
-
For Dry Spills: Use dry clean-up procedures and avoid generating dust.[2] Sweep or vacuum up the material and place it into a designated, labeled, and sealed container for disposal.[2]
-
For Wet Spills: Absorb the spill with inert material (e.g., sand, earth) and shovel it into a labeled container for disposal.[2]
-
-
Decontamination: Wash the spill area thoroughly with large amounts of water.[2] Prevent runoff from entering drains.[2]
-
Report: Report the spill to the appropriate environmental health and safety personnel.
III. Disposal Procedures
Proper disposal of this compound is mandatory to comply with local, regional, and national regulations.
Step-by-Step Disposal Guidance:
-
Waste Characterization: Chemical waste generators must determine whether the discarded chemical is classified as a hazardous waste.[3]
-
Containerization:
-
Collect waste in a suitable, properly labeled, and sealed container.
-
Do not mix with other waste streams unless explicitly permitted.
-
-
Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[1]
-
Disposal:
-
Dispose of the contents and container at an approved waste disposal plant or an appropriate treatment and disposal facility.[1][2][3]
-
Consult with your institution's environmental health and safety department or a licensed hazardous waste disposal company to ensure compliance with all applicable regulations.[3]
-
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Tert-butyl 3-(aminomethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of Tert-butyl 3-(aminomethyl)piperidine-1-carboxylate. Adherence to these procedures is vital for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, stringent adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety goggles with side protection or a face shield.[2][3] | To prevent eye contact which can cause serious irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., butyl rubber, nitrile rubber).[4] | To prevent skin contact which can cause irritation.[1] |
| Skin and Body Protection | Protective workwear or a complete suit protecting against chemicals.[3][4] | To prevent skin exposure. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[5][6] | To prevent respiratory irritation from dust, fumes, or vapors.[1] |
Operational Plan for Safe Handling
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[5][6]
-
Facilities should be equipped with an eyewash station and a safety shower.[5]
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Inspect gloves for any signs of damage.
-
Handling:
-
Storage:
Emergency Procedures:
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Get medical help if you feel unwell.[1]
-
If on Skin: Wash with plenty of water. If skin irritation occurs, get medical help. Take off contaminated clothing and wash it before reuse.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Disposal Plan
Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1] Do not let the product enter drains.[3]
Experimental Workflow
The following diagram outlines the essential steps for the safe handling of this compound from receipt to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






